6-(Trifluoromethoxy)quinoxaline hydrochloride
Description
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O.ClH/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBSJDDBVXHFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681974 | |
| Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-23-7 | |
| Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 6-(Trifluoromethoxy)quinoxaline hydrochloride. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science, offering insights into the synthesis, characterization, reactivity, and potential applications of this fluorinated quinoxaline derivative.
Introduction: The Quinoxaline Scaffold in Modern Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), into organic molecules is a well-established strategy to modulate their physicochemical and biological properties.[7][8][9] The trifluoromethoxy group is known for its high lipophilicity, metabolic stability, and strong electron-withdrawing nature, which can significantly influence a molecule's bioactivity and pharmacokinetic profile.[7][8] this compound is a derivative that combines the versatile quinoxaline core with the unique properties of the trifluoromethoxy group, making it a compound of significant interest for further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1215206-23-7 | [10][11] |
| Molecular Formula | C₉H₆ClF₃N₂O | [12] |
| Molecular Weight | 250.61 g/mol | [13] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. The hydrochloride salt form generally confers increased aqueous solubility compared to the free base. | General chemical principles |
| Melting Point | Not explicitly reported. Quinoxaline itself has a melting point of 29-32 °C.[1] The melting point of the hydrochloride salt of a substituted quinoxaline would be significantly higher. | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General laboratory practice |
Synthesis and Characterization
The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14][15] For 6-(Trifluoromethoxy)quinoxaline, the synthesis would logically proceed via the reaction of 4-(trifluoromethoxy)-1,2-phenylenediamine with glyoxal. The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid.
General Synthetic Protocol
Step 1: Synthesis of 6-(Trifluoromethoxy)quinoxaline (Free Base)
-
To a solution of 4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a solution of 40% aqueous glyoxal (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 6-(trifluoromethoxy)quinoxaline.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 6-(trifluoromethoxy)quinoxaline in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, based on the known spectral properties of quinoxalines and trifluoromethoxy-substituted aromatic compounds, the following characteristics can be predicted.[12][16][17]
1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoxaline ring system will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with adjacent protons. The exact chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethoxy group.
13C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will be significantly influenced by the electronegative oxygen and fluorine atoms. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.
19F NMR: A single signal is expected in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be in the typical range for -OCF₃ groups.
Mass Spectrometry: The mass spectrum (electron ionization) of the free base, 6-(trifluoromethoxy)quinoxaline, would show a molecular ion peak corresponding to its molecular weight (214.14 g/mol ).[18] Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or cleavage of the pyrazine ring. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z corresponding to the free base.
Reactivity and Chemical Behavior
The reactivity of this compound is governed by the chemical nature of the quinoxaline ring system and the trifluoromethoxy substituent.
-
Quinoxaline Ring: The pyrazine ring of the quinoxaline system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the 2- and 3-positions, especially if leaving groups are present.[19][20] The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.
-
Trifluoromethoxy Group: The -OCF₃ group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution.[7] It is also highly stable and generally resistant to cleavage under typical reaction conditions.[9] The presence of this group can influence the reactivity of the quinoxaline core, potentially making it more susceptible to nucleophilic attack.
-
Hydrochloride Salt: The hydrochloride salt form indicates that one of the nitrogen atoms in the pyrazine ring is protonated. This protonation increases the electron deficiency of the ring system, which can further activate it towards nucleophilic attack. The salt form also enhances the compound's solubility in polar solvents.
Potential Applications in Research and Drug Discovery
Quinoxaline derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[3][6][21] The incorporation of a trifluoromethoxy group can enhance properties such as metabolic stability and membrane permeability, which are crucial for drug candidates.[8] Therefore, this compound serves as a valuable building block for the synthesis of novel bioactive molecules. Potential areas of application include:
-
Anticancer Agents: Many quinoxaline derivatives have shown potent anticancer activity.
-
Antimicrobial Agents: The quinoxaline scaffold is found in several antibacterial and antifungal compounds.[4]
-
Antiviral Agents: Certain quinoxaline derivatives have demonstrated efficacy against various viruses.
-
Kinase Inhibitors: The quinoxaline core is present in several kinase inhibitors used in cancer therapy.
-
Materials Science: Quinoxaline-based compounds have applications as dyes, fluorescent materials, and in organic electronics.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its chemical properties are defined by the interplay between the versatile quinoxaline scaffold and the unique electronic and steric effects of the trifluoromethoxy group. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into the synthesis, characterization, and biological evaluation of this and related derivatives is warranted to fully explore their potential applications.
References
Sources
- 1. Quinoxaline - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. arctomsci.com [arctomsci.com]
- 12. heteroletters.org [heteroletters.org]
- 13. 6-(Trifluoromethoxy)quinoxaline, HCl CAS#: 1215206-23-7 [m.chemicalbook.com]
- 14. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 15. 1215206-23-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 16. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Substitutions of fluorine atoms and phenoxy groups in the synthesis of quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
synthesis of 6-(Trifluoromethoxy)quinoxaline hydrochloride
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The trifluoromethoxy group is a privileged structural motif known to enhance key pharmacological properties such as metabolic stability and bioavailability.[1][2] This document details a robust and efficient synthetic pathway, beginning with the preparation of the critical intermediate, 4-(trifluoromethoxy)benzene-1,2-diamine, followed by a classic cyclocondensation reaction and final salt formation. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering not only step-by-step protocols but also the underlying mechanistic principles and expert insights into experimental choices.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxalines, which consist of a fused benzene and pyrazine ring system, represent a cornerstone in heterocyclic chemistry.[3] Their versatile structure serves as a key pharmacophore in a multitude of biologically active compounds, exhibiting a wide spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties.[3][4][5][6] The ability to readily modify the quinoxaline core at various positions allows for the fine-tuning of its physicochemical and pharmacological profiles, making it an attractive scaffold for drug discovery programs.[6]
The incorporation of a trifluoromethoxy (-OCF₃) group, as in 6-(Trifluoromethoxy)quinoxaline, is a strategic choice in modern medicinal chemistry. This group acts as a "super-methoxy" group; it is highly lipophilic and electron-withdrawing, yet its steric footprint is only slightly larger than a methyl group. These characteristics can significantly improve a molecule's metabolic stability by blocking potential sites of oxidative metabolism, enhance cell membrane permeability, and modulate receptor binding affinity.[2]
This guide elucidates a reliable synthetic route to this compound, focusing on a logical, two-stage process: the synthesis of the key diamine precursor and its subsequent conversion to the final target compound.
Retrosynthetic Strategy
A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule, this compound, is disconnected at the pyrazine ring. This is a standard approach for quinoxaline synthesis, known as the Hinsberg condensation, which traces the structure back to two key building blocks: a 1,2-dicarbonyl compound (glyoxal) and a substituted ortho-phenylenediamine.
Caption: Retrosynthetic analysis of 6-(Trifluoromethoxy)quinoxaline HCl.
Synthesis of Key Intermediate: 4-(Trifluoromethoxy)benzene-1,2-diamine
The cornerstone of this synthesis is the preparation of 4-(trifluoromethoxy)benzene-1,2-diamine. This intermediate is not commonly available and must be synthesized. A reliable route begins with the commercially available 4-(trifluoromethoxy)aniline. The process involves a regioselective nitration followed by a reduction of both nitro groups.
Step 1: Nitration of 4-(Trifluoromethoxy)aniline
The initial step is the introduction of a nitro group ortho to the amine. The strong activating and ortho, para-directing nature of the amine group, combined with the meta-directing trifluoromethoxy group, facilitates nitration at the 2-position.
Experimental Protocol:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5°C, slowly add 4-(trifluoromethoxy)aniline (1.0 eq) to concentrated sulfuric acid (98%).
-
Maintain the temperature below 10°C while slowly adding a nitrating mixture (concentrated nitric acid and sulfuric acid).
-
After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, 2-nitro-4-(trifluoromethoxy)aniline, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Step 2: Reduction to 4-(Trifluoromethoxy)benzene-1,2-diamine
The subsequent step involves the reduction of the nitro group to an amine, yielding the desired diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Charge a hydrogenation vessel with 2-nitro-4-(trifluoromethoxy)aniline (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-5 bar).[7]
-
Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Remove the catalyst by filtration through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(trifluoromethoxy)benzene-1,2-diamine.[7] The product can be purified further by recrystallization from a solvent system like petroleum ether if necessary.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivative: Significance and symbolism [wisdomlib.org]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 6-(Trifluoromethoxy)quinoxaline Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)quinoxaline hydrochloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Quinoxaline derivatives are recognized for their broad spectrum of biological activities, and the introduction of a trifluoromethoxy group is a key strategy in modern drug design to enhance metabolic stability and binding affinity.[1] This document details a plausible synthetic route, thorough characterization methodologies, and explores the potential therapeutic applications of this compound, with a particular focus on its relevance to drug discovery and development.
Introduction: The Significance of Fluorinated Quinoxalines in Drug Discovery
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, making it a valuable functional group in the design of novel therapeutic agents.[1] this compound emerges as a promising candidate for further investigation in various therapeutic areas due to the synergistic combination of the versatile quinoxaline core and the advantageous properties of the trifluoromethoxy substituent.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 1215206-23-7 | [6] |
| Molecular Formula | C₉H₆ClF₃N₂O | [7] |
| Molecular Weight | 250.61 g/mol | [6] |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO (predicted) | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established and robust chemical pathway involving the condensation of a substituted o-phenylenediamine with a dicarbonyl compound or its equivalent. This approach offers high yields and a straightforward purification process.
Proposed Synthetic Pathway
The most direct route to 6-(trifluoromethoxy)quinoxaline involves the reaction of 4-(trifluoromethoxy)benzene-1,2-diamine with glyoxal, followed by hydrochloride salt formation.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure high purity and yield of the final product.
Step 1: Synthesis of 6-(Trifluoromethoxy)quinoxaline
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (52.0 mmol) of 4-(trifluoromethoxy)benzene-1,2-diamine in 100 mL of ethanol.
-
Addition of Glyoxal: To the stirred solution, add 7.55 g (52.0 mmol) of a 40% aqueous solution of glyoxal dropwise over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and evaporate the solvent to obtain the crude 6-(trifluoromethoxy)quinoxaline. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Step 2: Formation of this compound
-
Salt Formation: Dissolve the purified 6-(trifluoromethoxy)quinoxaline in 50 mL of anhydrous diethyl ether.
-
Precipitation: To the stirred solution, add a 2 M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
Characterization and Structural Elucidation
Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following analytical techniques are essential for this purpose.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoxaline ring system will appear in the downfield region (typically δ 7.5-9.0 ppm). The number of signals and their splitting patterns will be consistent with the substitution pattern. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the quinoxaline core and the trifluoromethoxy group will be observed. The carbon of the -OCF₃ group will show a characteristic quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group is expected. |
| FT-IR | Characteristic absorption bands for C-H aromatic stretching, C=N stretching of the pyrazine ring, and strong C-F and C-O stretching bands of the trifluoromethoxy group will be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base [C₉H₅F₃N₂O]⁺ will be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is a suitable starting point for method development. The purity should be ≥98% for use in biological assays.
Potential Biological Activities and Therapeutic Applications
The unique structural features of this compound suggest a wide range of potential biological activities, making it a valuable lead compound for drug discovery programs.
Rationale for Therapeutic Targeting
The quinoxaline nucleus is a well-known pharmacophore present in numerous biologically active molecules.[3][4] The introduction of the trifluoromethoxy group can enhance the drug-like properties of the molecule, potentially leading to improved efficacy and a more favorable pharmacokinetic profile.
Caption: Potential therapeutic applications of this compound.
Experimental Protocols for Biological Evaluation
Anticancer Activity:
-
Cell Viability Assay (MTT or CellTiter-Glo®): To assess the cytotoxic effects of the compound on a panel of cancer cell lines.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively, to determine cell viability.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
-
Prepare serial dilutions of the compound in a 96-well plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Conclusion and Future Directions
This compound is a promising heterocyclic compound with significant potential for drug discovery and development. Its synthesis is achievable through well-established chemical transformations, and its structure can be unequivocally confirmed by standard analytical techniques. The presence of the trifluoromethoxy group is anticipated to confer advantageous pharmacokinetic properties. Further investigation into its biological activities, particularly in the areas of oncology and infectious diseases, is warranted. This technical guide provides a solid foundation for researchers to explore the therapeutic potential of this and related fluorinated quinoxaline derivatives.
References
-
Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. (2011-08-01). [Link]
-
GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. (2011-08-15). [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. (2023-11-23). [Link]
-
Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. (2025-04-03). [Link]
-
synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. [Link]
-
This compound | 1215206-23-7. MCE. [Link]
-
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [Link]
-
Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. IJPSR. (2022-01-03). [Link]
-
Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. MDPI. [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]
-
Exploring Potential of Quinoxaline Moiety. PharmaTutor. [Link]
-
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | C9H3Cl2F3N2O | CID 59320620. PubChem. [Link]
-
Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. [Link]
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Scialert. [Link]
-
Site-Specific CH Chalcogenation of Quinoxalin-2(1H). RSC Publishing. [Link]
-
EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. [Link]
-
SYNTHESIS OF SOME QUINOXALINE-6-MORPHOLYL SULPHONAMIDE DERIVATIVES. PJSIR. [Link]
-
Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. ResearchGate. [Link]
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. NIH. [Link]
-
Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. ResearchGate. [Link]
-
Quinoxaline | C8H6N2 | CID 7045. PubChem. [Link]
-
Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. [Link]
-
(a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... ResearchGate. [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. [Link]
Sources
- 1. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 6. arctomsci.com [arctomsci.com]
- 7. parchem.com [parchem.com]
An In-Depth Technical Guide to the Structure Elucidation of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 6-(trifluoromethoxy)quinoxaline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3][4] As a Senior Application Scientist, this document moves beyond a simple listing of methods to explain the scientific rationale behind the analytical strategy, ensuring a self-validating and robust characterization process. The guide is intended for researchers, chemists, and drug development professionals who require a rigorous and logical approach to structural confirmation of novel organic molecules. Key techniques covered include Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Single-Crystal X-ray Diffraction.
Introduction: The Imperative for Rigorous Structural Verification
Quinoxaline derivatives form the core scaffold of numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The introduction of a trifluoromethoxy (-OCF₃) group is a common strategy in modern medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Given this context, this compound represents a potentially valuable building block.
Unambiguous confirmation of its chemical structure is the foundational step upon which all subsequent research, patentability, and regulatory filings depend. An erroneous or incomplete structural assignment can lead to wasted resources, irreproducible results, and significant delays in development pipelines. This guide, therefore, presents an integrated analytical strategy designed to provide orthogonal data points that converge on a single, validated structure.
The Analytical Workflow: An Integrated Strategy
The elucidation of a novel compound's structure is not a linear process but an integrated system where each analytical technique provides a unique piece of the puzzle. The data from each method must be consistent with all others to build a high-confidence structural assignment. The overall strategy is depicted below.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Formula
The first critical step is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this phase.
Expertise & Causality: We choose HRMS over standard MS because it provides the high mass accuracy required to distinguish between isobaric formulas (different formulas with the same nominal mass). For a molecule like this compound, confirming the precise number of carbons, hydrogens, nitrogens, oxygens, fluorines, and the presence of the chlorine counter-ion is non-negotiable.
Experimental Protocol: HRMS (ESI+)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is chosen for its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion.
-
Acquisition Mode: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected for the free base (C₉H₅F₃N₂O).
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The theoretical mass must be within a narrow tolerance (typically < 5 ppm) of the measured mass.
-
Observe the characteristic isotopic pattern of the chlorine atom if the hydrochloride salt is analyzed under specific conditions, though typically the free base is observed.
-
| Parameter | Expected Value for C₉H₅F₃N₂O |
| Molecular Formula | C₉H₅F₃N₂O |
| Monoisotopic Mass | 214.0354 g/mol |
| [M+H]⁺ (Free Base) | 215.0432 m/z |
| [M+Cl]⁻ (Adduct) | 249.0122 m/z (in negative mode) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure
NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[5][6] A suite of 1D and 2D NMR experiments is required for a complete assignment.
¹H NMR Spectroscopy
This experiment identifies all unique proton environments in the molecule. For the quinoxaline core, a complex aromatic region is expected.
-
Expected Signals: The quinoxaline ring system contains five aromatic protons. Due to the substitution at position 6, these protons will exhibit distinct chemical shifts and coupling patterns (doublets, doublets of doublets). The hydrochloride salt form may cause slight downfield shifts compared to the free base. Protons on the pyrazine ring (at positions 2 and 3) are typically the most downfield.
¹³C NMR Spectroscopy
This experiment identifies all unique carbon environments.
-
Expected Signals: Nine distinct signals are expected for the nine carbon atoms in the quinoxaline core. The carbon attached to the -OCF₃ group will show a characteristic quartet splitting due to coupling with the three fluorine atoms (¹J_CF). The chemical shift of this carbon will be significantly influenced by the electronegative oxygen and fluorine atoms. Quaternary carbons can be identified by their lower intensity or through a DEPT experiment.[7]
¹⁹F NMR Spectroscopy
This is a crucial and highly specific experiment for any fluorine-containing compound.[8]
-
Expertise & Causality: ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent tool for confirming the presence and electronic environment of the trifluoromethoxy group.[9][10][11] A single sharp signal (a singlet) is expected for the three equivalent fluorine atoms of the -OCF₃ group, providing unambiguous evidence of this moiety. Its chemical shift (typically between -56 to -60 ppm relative to CFCl₃) is diagnostic for an aromatic trifluoromethoxy group.[12]
2D NMR for Connectivity (COSY, HSQC, HMBC)
While 1D NMR identifies the atoms, 2D NMR connects them. This is a self-validating system: the connectivity map derived from 2D NMR must perfectly match the fragments identified in the 1D spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent protons within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This definitively assigns the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. This allows for the connection of the individual spin systems and the placement of quaternary carbons and heteroatoms.
Caption: Key expected HMBC correlations for structure confirmation.
Summary of Expected NMR Data
| Technique | Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H NMR | ¹H | 7.5 - 9.0 | Number and environment of protons; coupling patterns. |
| ¹³C NMR | ¹³C | 110 - 160 | Number and environment of carbons; presence of C-F coupling. |
| ¹⁹F NMR | ¹⁹F | -56 to -60 | Unambiguous confirmation of the -OCF₃ group. |
| HMBC | ¹H, ¹³C | N/A | Long-range correlations establishing the molecular backbone. |
Infrared (IR) and UV-Vis Spectroscopy
These techniques provide complementary information about the functional groups and electronic properties of the molecule.
-
IR Spectroscopy: Will show characteristic C=N and C=C stretching vibrations for the quinoxaline aromatic system (approx. 1500-1650 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and strong C-F and C-O stretching bands associated with the trifluoromethoxy group (typically in the 1000-1300 cm⁻¹ region).
-
UV-Vis Spectroscopy: The extended π-system of the quinoxaline core will result in characteristic UV absorption maxima, providing a fingerprint of the chromophore.
Single-Crystal X-ray Diffraction: The Definitive Proof
When all spectroscopic data point to a proposed structure, Single-Crystal X-ray Diffraction provides the ultimate confirmation. It is the only technique that delivers a direct, three-dimensional image of the molecule, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice.[13][14][15]
Trustworthiness: This method serves as the final arbiter. The structure derived from X-ray crystallography must be fully consistent with the connectivity map built from NMR and the molecular formula from HRMS. Any discrepancy would invalidate the entire assignment and require re-evaluation.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step.[14][16] Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common starting point. The goal is to obtain a single, high-quality crystal with dimensions greater than 0.1 mm.[13][14]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The instrument measures the angles and intensities of the diffracted X-rays.[14]
-
Structure Solution and Refinement: Using complex mathematical methods (like Fourier transforms), the diffraction pattern is converted into a 3D electron density map.[13][15] From this map, the positions of the atoms are determined, and the structure is refined to best fit the experimental data.
Data Integration and Conclusion
The structure elucidation of this compound is complete only when all pieces of analytical data are integrated and found to be in full agreement.
-
The molecular formula from HRMS must match the atom count from ¹H, ¹³C, and ¹⁹F NMR.
-
The connectivity map from 2D NMR must align with the functional groups identified by IR and the 3D arrangement confirmed by X-ray crystallography.
-
The presence of the hydrochloride salt will be confirmed by elemental analysis (presence of chlorine) and potentially by the downfield chemical shifts in NMR, and its position relative to the quinoxaline nitrogen can be confirmed by X-ray crystallography.
By following this rigorous, multi-technique, and self-validating workflow, researchers can achieve the highest level of confidence in the structural assignment of this compound, providing a solid foundation for all future research and development endeavors.
References
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]
-
Organic Structure Elucidation Workbook. University of Notre Dame. [Link]
-
Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Barnes & Noble. [Link]
-
Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o. J-STAGE. [Link]
-
Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed. [Link]
-
13C nuclear magnetic resonance spectra of quinoxaline derivatives. Royal Society of Chemistry. [Link]
-
Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. National Institutes of Health. [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. [Link]
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]
-
Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Institutes of Health. [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. National Institutes of Health. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]
-
Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. [Link]
-
Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. [Link]
-
X-ray Crystallography. Creative BioMart. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. National Institutes of Health. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
x Ray crystallography. National Institutes of Health. [Link]
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [Link]
-
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. PubChem. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 4. mdpi.com [mdpi.com]
- 5. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bbhegdecollege.com [bbhegdecollege.com]
- 7. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. azom.com [azom.com]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. dovepress.com [dovepress.com]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
Unraveling the Therapeutic Potential of 6-(Trifluoromethoxy)quinoxaline Hydrochloride: A Mechanistic and Methodological Guide
Abstract
The quinoxaline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the hypothetical mechanism of action of a specific, yet under-researched derivative, 6-(Trifluoromethoxy)quinoxaline hydrochloride. By integrating the known biological activities of the quinoxaline core with the advantageous physicochemical properties imparted by the trifluoromethoxy group, we propose a scientifically grounded framework for its investigation as a targeted therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of a plausible mechanism of action and a detailed experimental roadmap for its validation. We will explore its potential as a kinase inhibitor, a class of therapeutics at the forefront of precision medicine.
Introduction: The Strategic Fusion of a Privileged Scaffold and a Performance-Enhancing Moiety
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in drug discovery.[1][2] This is attributed to its ability to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5][6][7][8][9][10][11][12][13][14][15] The versatility of the quinoxaline core allows for extensive chemical modifications to fine-tune its pharmacological profile.
The strategic incorporation of a trifluoromethoxy (-OCF3) group at the 6-position of the quinoxaline ring is a deliberate design choice aimed at optimizing the molecule's drug-like properties. The trifluoromethoxy group is known to enhance lipophilicity, which can lead to improved cell membrane permeability and oral bioavailability. Furthermore, the high strength of the carbon-fluorine bonds within this group confers increased metabolic stability, potentially extending the compound's half-life in vivo.
While the specific biological activity of this compound is not yet extensively documented in publicly available literature, its structural features strongly suggest a potential mechanism of action rooted in the inhibition of key cellular signaling pathways.
A Proposed Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling
Given the prevalence of quinoxaline derivatives as kinase inhibitors, we hypothesize that this compound functions as an inhibitor of a receptor tyrosine kinase (RTK).[16][17] RTKs are crucial cell surface receptors that play a pivotal role in regulating cell proliferation, differentiation, survival, and metabolism. Dysregulation of RTK signaling is a common driver of cancer and other proliferative diseases.
Our proposed mechanism centers on the inhibition of an RTK, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently implicated in oncogenesis. The quinoxaline scaffold would serve as the pharmacophore, binding to the ATP-binding pocket of the kinase domain, while the trifluoromethoxy group would enhance this interaction and improve the overall pharmacokinetic profile of the compound.
The proposed signaling pathway is illustrated in the following diagram:
Caption: A stepwise workflow for the experimental validation of the proposed mechanism of action.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit hypothetical, framework for elucidating the mechanism of action of this compound. Based on the well-established pharmacology of the quinoxaline scaffold and the beneficial properties of the trifluoromethoxy group, we propose that this compound warrants investigation as a kinase inhibitor. The detailed experimental protocols outlined herein offer a clear path forward for researchers to test this hypothesis and potentially uncover a novel therapeutic agent. Future studies could expand upon these initial findings to include in vivo efficacy studies in animal models of cancer, as well as a more detailed structure-activity relationship (SAR) analysis of related analogs to further optimize its potency and selectivity. The exploration of this and other novel quinoxaline derivatives holds significant promise for the advancement of targeted therapies.
References
- A review on the therapeutic potential of quinoxaline deriv
- An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024) - AMiner.
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025-07-18).
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI.
- The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (2024-05-05).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18).
- (PDF)
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023-11-14).
- SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES - Sri K.V. College of Pharmacy. (2020-08-19).
- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
- Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed.
- Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect - PubMed.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - MDPI.
- Quinoxaline, its derivatives and applications: A St
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC - NIH. (2023-10-16).
- Quinoxaline: An insight into the recent pharmacological advances - PubMed.
- 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI.
- Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways - Research Journal of Pharmacy and Technology.
- 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI.
- Quinoxaline – Knowledge and References - Taylor & Francis.
- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - NIH. (2022-01-27).
- Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)
- Stereochemistry of quinoxaline antagonist binding to a glutamate receptor investigated by Fourier transform infrared spectroscopy - PubMed. (2001-10-12).
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 11. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethoxy Quinoxaline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Trifluoromethoxy Group in Quinoxaline Scaffolds
The quinoxaline motif, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous bioactive compounds.[1][2] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] In modern drug design, the strategic incorporation of fluorine-containing functional groups is a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[5] Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It is one of the most lipophilic substituents, enhancing membrane permeability, and its strong electron-withdrawing nature can significantly improve metabolic stability and binding affinity.[6] This guide provides an in-depth technical overview of the synthetic strategies for preparing trifluoromethoxy quinoxaline derivatives, focusing on the causal relationships behind methodological choices to empower researchers in their synthetic endeavors.
Strategic Approaches to Synthesis
The synthesis of trifluoromethoxy quinoxaline derivatives can be broadly categorized into two primary strategies:
-
Convergent Synthesis: Construction of the quinoxaline ring from precursors already bearing the trifluoromethoxy group. This is often the most reliable and well-trodden path.
-
Late-Stage Functionalization: Direct introduction of the trifluoromethoxy group onto a pre-existing quinoxaline scaffold. This approach is more atom-economical but can present significant regioselectivity and reactivity challenges.
The choice between these strategies is dictated by the availability of starting materials, the desired substitution pattern on the quinoxaline core, and the scalability of the reaction.
Part 1: Convergent Synthesis via Trifluoromethoxylated Precursors
This strategy hinges on the classic and highly reliable condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[7] The key to success lies in the prior synthesis of the appropriately substituted trifluoromethoxy-o-phenylenediamine.
Synthesis of the Key Intermediate: 4-(Trifluoromethoxy)-1,2-phenylenediamine
A robust method for the synthesis of ortho-trifluoromethoxylated anilines involves a trifluoromethylation-rearrangement strategy.[6] This multi-step process provides a reliable route to the crucial diamine precursor.
The reaction proceeds through an initial O-trifluoromethylation of a protected N-aryl-N-hydroxylamine, followed by a thermally induced intramolecular rearrangement.[6] The O-trifluoromethylation is a radical process, while the subsequent migration of the -OCF₃ group is believed to occur via a heterolytic cleavage of the N-O bond, followed by a rapid recombination of the resulting ion pair.[2]
Diagram 1: Proposed Mechanism of OCF₃ Migration
Caption: Mechanism of OCF₃ migration for aniline synthesis.
This protocol is adapted from established methods for the synthesis of related trifluoromethoxylated anilines.[6][8]
Step 1: Synthesis of N-(4-Amino-3-nitrophenyl)acetamide
-
Starting from commercially available 4-fluoro-3-nitroaniline, a nucleophilic aromatic substitution with ammonia followed by acetylation of the resulting diamine can be performed.
Step 2: Reduction to N-(3,4-diaminophenyl)acetamide
-
The nitro group is selectively reduced using a standard reducing agent like hydrazine hydrate with a palladium on carbon catalyst.
Step 3: Synthesis of N-(4-amino-3-(trifluoromethoxy)phenyl)acetamide via Sandmeyer-type reaction
-
This is a challenging but feasible approach involving diazotization of the aniline followed by reaction with a trifluoromethoxide source.
Alternative Step 3 & 4: Hydroxylamine formation and OCF₃ migration
-
A more modern approach involves the reduction of a nitro group to a hydroxylamine, followed by O-trifluoromethylation and rearrangement as depicted in the mechanism above.[6]
Step 5: Hydrolysis to 4-(Trifluoromethoxy)-1,2-phenylenediamine
-
The protecting acetyl group is removed under acidic or basic conditions to yield the final diamine.
Condensation to Form the Trifluoromethoxy Quinoxaline Core
With the key diamine in hand, the final ring-forming reaction is typically straightforward.
This protocol is based on the general and highly efficient condensation reaction for quinoxaline synthesis.[9][10]
Reactants:
-
4-(Trifluoromethoxy)-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Solvent: n-propanol or ethanol
Procedure:
-
Dissolve 4-(trifluoromethoxy)-1,2-phenylenediamine (1 equivalent) in n-propanol.
-
To this solution, add a 40% aqueous solution of glyoxal (1.05 equivalents).
-
The mixture is heated to 70-80°C with stirring for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, water is added to the reaction mixture to precipitate the product.
-
The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram 2: Convergent Synthesis Workflow
Caption: Workflow for convergent synthesis of 6-(trifluoromethoxy)quinoxaline.
Part 2: Late-Stage Trifluoromethoxylation Strategies
The direct introduction of an -OCF₃ group onto a pre-formed quinoxaline ring is a highly desirable but challenging strategy. The main hurdles are the often harsh reaction conditions and the control of regioselectivity on the electron-deficient quinoxaline system.
Nucleophilic Aromatic Substitution (SNAr)
This approach requires a quinoxaline substrate with a good leaving group, such as a halogen, at the desired position. The reaction with a nucleophilic trifluoromethoxide source can then, in principle, yield the desired product.
Challenges:
-
The trifluoromethoxide anion (CF₃O⁻) is notoriously unstable.[11]
-
The electron-deficient nature of the quinoxaline ring can be both a blessing (activating the ring for nucleophilic attack) and a curse (potential for side reactions).
Reagents:
-
Trifluoromethyl Nonafluoro-1-butanesulfonate (TFNf): A stable, liquid reagent that can generate the CF₃O⁻ anion in the presence of a fluoride source like AgF.
-
Trifluoromethyl Triflate (TFMT): A bifunctional reagent that can activate N-heterocycles (via their N-oxides) and deliver the trifluoromethoxy group.[12]
Copper-Catalyzed Ullmann-Type C-O Coupling
The Ullmann condensation is a classic method for forming aryl-ether bonds and represents a viable strategy for trifluoromethoxylation.[11][13] This reaction typically involves a halo-quinoxaline and a copper(I) trifluoromethoxide complex, which can be generated in situ.
The generally accepted mechanism involves the formation of an active copper(I) species that undergoes oxidative addition with the aryl halide. This is followed by reductive elimination to form the C-O bond and regenerate the copper catalyst.[14]
Diagram 3: Catalytic Cycle of Ullmann C-O Coupling
Caption: Simplified catalytic cycle for Ullmann C-O coupling.
Direct C-H Trifluoromethoxylation
Recent advances have led to methods for the direct functionalization of C-H bonds, which is the most atom-economical approach.
An operationally simple protocol for the direct C-H trifluoromethoxylation of (hetero)aromatics has been developed using a readily available trifluoromethylating reagent (e.g., TMSCF₃) and oxygen under electrochemical conditions.[15] The proposed mechanism involves the initial generation of a CF₃ radical, which is then converted to a CF₃O radical that adds to the aromatic ring. This method's applicability to a wide range of heterocycles makes it a promising, albeit exploratory, route for quinoxaline derivatives.
Data Summary and Comparison
The following table summarizes the key aspects of the discussed synthetic strategies.
| Strategy | Key Precursors | Reagents & Conditions | Advantages | Challenges & Considerations |
| Convergent Synthesis | 4-(OCF₃)-1,2-phenylenediamine, 1,2-dicarbonyl compound | Condensation, typically mild heating (e.g., 70°C) in an alcohol solvent.[10] | Reliable, high-yielding, good control over regiochemistry. | Multi-step synthesis of the diamine precursor required. |
| Ullmann C-O Coupling | Halo-quinoxaline, CF₃O⁻ source | Copper(I) catalyst, ligand, high temperatures (>100°C) often required.[13] | Utilizes readily available halo-quinoxalines. | Harsh reaction conditions, potential for low yields, catalyst/ligand screening may be necessary. |
| Direct C-H Trifluoromethoxylation | Quinoxaline, CF₃ source (e.g., TMSCF₃) | Electrochemical cell, oxygen, electrolyte.[15] | Most atom-economical, avoids pre-functionalization. | Regioselectivity can be an issue, specialized equipment required, may have limited substrate scope. |
Safety and Handling Considerations
-
Fluorinating Reagents: Many reagents used for trifluoromethoxylation, such as those derived from hydrogen fluoride, are highly toxic and corrosive. Always consult the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[16]
-
Electrophilic Trifluoromethylating Reagents: Reagents like Togni's and Umemoto's reagents are powerful oxidants and should be handled with care.[17]
-
High-Pressure Reactions: Some older fluorination methods require high pressure and temperature, which necessitates specialized equipment and safety protocols.
-
Electrochemical Reactions: Ensure proper setup of electrochemical cells to avoid electrical hazards and potential for solvent electrolysis.
Conclusion and Future Outlook
The synthesis of trifluoromethoxy quinoxaline derivatives is an area of growing importance in medicinal chemistry. The convergent approach, building the quinoxaline ring from a pre-functionalized trifluoromethoxy-o-phenylenediamine, remains the most robust and predictable strategy for accessing these valuable compounds. However, the continued development of late-stage functionalization techniques, particularly direct C-H trifluoromethoxylation, holds immense promise for more efficient and versatile synthetic routes in the future. As new reagents and methodologies emerge, the accessibility of this unique chemical space will undoubtedly expand, paving the way for the discovery of novel therapeutics with enhanced properties.
References
-
Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1).[1]
-
Lee, K. N., et al. (2016). Mechanistic studies on intramolecular C-H trifluoromethoxylation of (hetero)arenes via OCF3-migration. Organic & Biomolecular Chemistry.[2]
-
TCI EUROPE N.V. (n.d.). Safe and Easy-to-handle Trifluoromethoxylating Agent: TFNf. Retrieved from TCI Chemicals.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Safe and Easy-to-handle Trifluoromethoxylating Agent: TFNf. Retrieved from TCI Chemicals.
-
Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.[18]
-
Bower, J. F., et al. (2021). Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. Angewandte Chemie International Edition, 60(38), 20889-20894.[19]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from organic-chemistry.org.[13]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from byjus.com.[11]
-
Wang, Z., et al. (2020). Regio‐ and Z‐Selective Alkyne Hydroamination and Hydrophenoxylation using Tetrafluoro‐λ‐Sulfanyl Alkynes under Superbasic, Naked Anion Conditions. Chemistry – An Asian Journal, 15(18), 2856-2861.[20]
-
Umemoto, T., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(7), 759-771.[17]
-
Reddy, C. S., et al. (2014). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 4(3), 431-438.[21]
-
Baran, P. S., et al. (2011). Scope of heterocycle trifluoromethylation. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.[22]
-
Ishii, A., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(10), 6972-6979.[23]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from en.wikipedia.org.[14]
-
Ngai, M.-Y., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Synlett, 26(19), 2741-2749.[6]
-
Kadam, V. T., et al. (2015). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 54B(4), 549-555.
-
Various Authors. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Various Journals.[24]
-
Hartwig, J. F., et al. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications, 54(76), 10634-10637.[12]
-
Qing, F.-L., et al. (2022). Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen. Angewandte Chemie International Edition, 61(3), e202114048.[15]
-
Billard, T., et al. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726-11735.[25]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53569.[8]
-
Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1150-1172.[3]
-
Matoušek, J., et al. (2013). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 9, 1480-1504.[16]
-
Ma, J.-A., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155-181.[26]
-
Tlili, A., et al. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726-11735.[5]
-
Various Authors. (2025). Synthesis, pharmacological application of quinoxaline and its derivative. International Journal of Research Trends and Innovation.[4]
-
Nelson, J. J., et al. (2001). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 101(11), 3265-3300.[27]
-
Ma, J.-A., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155-181.[28]
-
Organic Syntheses. (n.d.). Phenylglyoxal. Retrieved from orgsyn.org.[29]
-
Wang, C., et al. (2016). Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone. Organic & Biomolecular Chemistry, 14(44), 10454-10458.[30]
-
Santamaría, J., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Catalysts, 5(2), 643-653.[7]
-
MacMillan, D. W. C., et al. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Journal of the American Chemical Society, 133(44), 17654-17657.[31]
-
BenchChem. (2025). Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols. Retrieved from BenchChem.[9]
-
Böhm, H.-J., et al. (2004). Fluorine in Pharmaceuticals: Looking Beyond Intuition. ChemBioChem, 5(5), 637-643.[32]
-
Titcomb, L. (2001). Condensation of an amine with glyoxal. ChemSpider SyntheticPages, SP28.[10]
Sources
- 1. Photoredox-Catalyzed Trifluoromethylamination of Alkenes with Concomitant Introduction of a Quinoxalin-2(1 H)-one Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper-Catalyzed Oxidative Trifluoromethylation of Terminal Alkynes and Aryl Boronic Acids Using (Trifluoromethyl)trimethylsilane [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. byjus.com [byjus.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 18. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. heteroletters.org [heteroletters.org]
- 22. researchgate.net [researchgate.net]
- 23. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 6-(Trifluoromethoxy)quinoxaline hydrochloride. As a novel compound within the broader class of quinoxaline derivatives, which are under active investigation for a range of therapeutic applications, a thorough understanding of its safe handling is paramount for all laboratory personnel.[1][2][3][4][5] This document synthesizes established safety data for structurally related compounds to provide a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Section 1: Compound Profile and Hazard Assessment
1.1. Known Hazards of Structurally Related Compounds
Safety data sheets for analogous quinoxaline derivatives consistently highlight the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[8][9][10][11][12][13]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[8][9][10][11][12][13]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[9][10][11][12][13]
-
Harmful if Swallowed: Oral ingestion may be harmful.[8][10][12][13]
Table 1: Hazard Summary of Related Quinoxaline Derivatives
| Hazard Statement | GHS Classification (Typical) | Primary Routes of Exposure |
| Skin Irritation | Category 2 | Dermal |
| Eye Irritation | Category 2A | Ocular |
| Respiratory Irritation | STOT SE Category 3 | Inhalation |
| Acute Oral Toxicity | Category 4 | Ingestion |
Note: This table is a composite based on SDS for various quinoxaline derivatives and should be used as a guide. Specific classifications for this compound may differ.
Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)
A proactive approach to safety is critical when working with novel chemical entities. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
2.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working atmosphere.[14]
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of personal safety.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.[8][11]
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect skin and clothing.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[15]
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized procedures is essential for consistent safety and experimental reproducibility.
3.1. Weighing and Aliquoting
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Containment: Perform all weighing and transfer operations on a disposable work surface (e.g., weighing paper or a plastic-backed absorbent pad) within the fume hood to contain any spills.
-
Instrumentation: Use appropriate tools (e.g., spatulas, weighing boats) dedicated to this compound to avoid cross-contamination.
-
Technique: Handle the solid material gently to minimize dust generation.
-
Cleaning: After use, decontaminate all equipment and the work surface according to the waste disposal procedures outlined in Section 5.
3.2. Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Dissolution: Add the solvent to the weighed compound slowly, preferably with gentle agitation or stirring. Avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
Section 4: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate potential harm.
4.1. Exposure Scenarios
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9][16][17][18]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8][9][16][17][18] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]
4.2. Spill Management
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).[16]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
Section 5: Storage and Waste Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
5.1. Storage
-
Store this compound in a tightly sealed, clearly labeled container.[8][9][10][11][12]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][10][13]
-
Consider storing in a locked cabinet or an area with restricted access.[8][11][12]
5.2. Waste Disposal
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[8][9][11][12]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[14] Do not dispose of this compound down the drain.[11]
Section 6: Visualized Workflows
To further clarify the safety procedures, the following diagrams illustrate key workflows.
Caption: General workflow for safely handling this compound.
Caption: Decision tree for responding to a chemical spill.
References
-
Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Florida State University. Retrieved January 15, 2026, from [Link]
-
Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved January 15, 2026, from [Link]
-
Chemical Exposure and Spill Response Procedure - Emergency Planning and Preparedness. (2016, January). New Mexico State University. Retrieved January 15, 2026, from [Link]
-
Proper Procedures to Follow if Exposed to Toxic Chemicals at Work. (2023, March 10). Safety + Health Magazine. Retrieved January 15, 2026, from [Link]
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved January 15, 2026, from [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Antitumoral activity of quinoxaline derivatives: A systematic review. (2019, February 1). PubMed. Retrieved January 15, 2026, from [Link]
-
1215206-23-7|this compound. (n.d.). BIOFOUNT. Retrieved January 15, 2026, from [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Exploring Potential of Quinoxaline Moiety. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2022). Mini-Reviews in Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022, January 27). National Institutes of Health. Retrieved January 15, 2026, from [Link]
Sources
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. ohsonline.com [ohsonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 18. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
A Technical Guide to the Discovery and History of Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, stands as a cornerstone in the fields of medicinal and materials chemistry.[1][2] Since its initial synthesis in the late 19th century, the quinoxaline core has demonstrated remarkable versatility, serving as a foundational structure for a multitude of therapeutic agents and functional materials.[1] This guide provides an in-depth exploration of the discovery and historical evolution of quinoxaline chemistry. It traces the journey from its first synthesis by Körner and Hinsberg, through the development of pivotal synthetic methodologies like the Beirut Reaction, to the discovery of its profound biological activities which heralded its entry into drug development.[1][3] This paper will detail key experimental protocols, present comparative data, and provide a technical narrative intended to equip researchers with a thorough understanding of this vital heterocyclic system.
Introduction: The Quinoxaline Scaffold
Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆N₂.[4][5] Its structure consists of a benzene ring fused to a pyrazine ring.[2][4][5] This arrangement confers a unique combination of aromaticity, chemical stability, and reactivity, making it a privileged scaffold in synthetic and medicinal chemistry. The nitrogen atoms at positions 1 and 4 act as weak bases and provide sites for chemical modification, influencing the molecule's electronic properties and biological interactions.[5][6]
The significance of the quinoxaline framework lies in its widespread presence in a vast number of compounds exhibiting a broad spectrum of pharmacological activities. These include anticancer, antibacterial, antiviral, antifungal, antimalarial, and anti-inflammatory properties.[2][7] Naturally occurring antibiotics such as echinomycin and levomycin, which contain a quinoxaline moiety, were among the first to highlight the therapeutic potential of this class of compounds.[1][8]
The Dawn of Quinoxaline Chemistry: Discovery and First Synthesis
The history of quinoxaline is rooted in the foundational period of modern organic chemistry in the late 19th century. In 1884, German chemists Wilhelm Körner and Carl Hinsberg independently reported the first synthesis of a quinoxaline derivative.[1][4][7][9][10] Their work established the fundamental and still widely used method for constructing the quinoxaline core: the condensation reaction of an o-phenylenediamine (a 1,2-diamino-benzene) with a 1,2-dicarbonyl compound.[1][4][7]
This reaction, often referred to as the Hinsberg condensation, is remarkably efficient and versatile.[1] The causality behind its success lies in the nucleophilic nature of the amino groups on the diamine and the electrophilic character of the adjacent carbonyl carbons. The reaction proceeds via a two-step mechanism involving the formation of a diimine intermediate, which then undergoes cyclization and dehydration to form the stable aromatic quinoxaline ring.
The initial choice of reactants was guided by the availability of starting materials and the fundamental understanding of amine-carbonyl chemistry at the time. This straightforward approach opened the door for the synthesis of a wide array of substituted quinoxalines by simply varying the diamine and dicarbonyl components.[4]
Evolution of Synthetic Methodologies
While the Hinsberg condensation remains a staple, the 20th century saw the development of new and more sophisticated methods for quinoxaline synthesis, expanding the accessible chemical space.
3.1 The Beirut Reaction: A Major Advancement
A significant milestone occurred in 1965 when M.J. Haddadin and C.H. Issidorides developed what is now known as the Beirut Reaction.[3][11][12] This powerful method provides a one-step synthesis of quinoxaline 1,4-dioxides through the cycloaddition of a benzofuroxan with various nucleophilic substrates like enamines or β-dicarbonyl compounds.[11][12][13]
The quinoxaline N-oxide derivatives produced by this reaction proved to be of immense interest due to their enhanced biological activity, particularly as antibacterial and antitumor agents under hypoxic conditions.[2][11] The N-oxide functional groups can act as pro-drugs, being reduced in vivo to generate the active quinoxaline, and they also alter the electronic properties and solubility of the molecule.
3.2 Other Key Synthetic Routes
Over the decades, numerous other methods have been developed, often driven by the need for milder reaction conditions, greater functional group tolerance, and higher yields. These include:
-
Oxidative Cyclization: Methods involving the tandem oxidation of α-hydroxy ketones or the cyclization of aryl amino oximes with α-dicarbonyl compounds.[14]
-
Metal-Catalyzed Cyclizations: The use of transition metals like copper and nickel to catalyze the cyclization of various precursors, such as imines and azides, or o-phenylenediamines with alkynes.[4][15]
-
Green Chemistry Approaches: Modern synthetic efforts focus on environmentally friendly protocols, utilizing water as a solvent, microwave-assisted synthesis, and recyclable catalysts to improve sustainability.[4][5]
The evolution of these synthetic pathways is visualized in the diagram below.
Caption: Evolution of major synthetic routes to quinoxaline scaffolds.
Experimental Protocols: Foundational Syntheses
To provide a practical context, detailed step-by-step methodologies for two key historical syntheses are provided below. These protocols are representative of the foundational work in the field.
4.1 Protocol: Synthesis of 2,3-Diphenylquinoxaline via Hinsberg Condensation
This protocol is a classic example of the condensation reaction that first defined quinoxaline chemistry.
Objective: To synthesize 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[16]
Materials:
-
o-phenylenediamine (1.1 g, 10.2 mmol)
-
Benzil (2.1 g, 10.0 mmol)
-
Rectified spirit (Ethanol) (16 mL)
-
Water bath
-
Filtration apparatus
Procedure:
-
Prepare two separate solutions:
-
Solution A: Dissolve 2.1 g of benzil in 8 mL of rectified spirit. Warm the solution gently in a water bath.
-
Solution B: Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
-
Add Solution B to the warm Solution A.[16]
-
Continue to warm the combined mixture in the water bath for approximately 30 minutes.[16]
-
After heating, add water dropwise to the reaction mixture until a slight, persistent cloudiness is observed. This indicates the product is beginning to precipitate.
-
Cool the solution in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold aqueous ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[14]
Expected Outcome:
4.2 Protocol: Synthesis of Quinoxaline 1,4-Dioxide via Beirut Reaction
This protocol illustrates the synthesis of N-oxide derivatives, which became crucial for developing bioactive compounds.
Objective: To synthesize a quinoxaline-1,4-dioxide derivative from a benzofuroxan and a β-ketoester.
Materials:
-
Benzofuroxan derivative (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.1 eq)
-
Base catalyst (e.g., gaseous ammonia or a secondary amine like diethylamine)
-
Solvent (e.g., methanol or THF)
-
Stirring apparatus
Procedure:
-
Dissolve the benzofuroxan derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the β-ketoester to the solution.
-
Introduce the base catalyst. If using gaseous ammonia, bubble it through the solution. If using a liquid amine, add it dropwise. The base is crucial for generating the enolate from the β-ketoester, which is the active nucleophile.[12]
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is typically exothermic and proceeds rapidly. Upon completion, the product often precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold solvent to remove any unreacted starting materials.
-
The product can be further purified by recrystallization if necessary.
The Rise of Quinoxalines in Medicinal Chemistry
The transition of quinoxalines from a chemical curiosity to a pharmacologically significant scaffold began in the mid-20th century. This shift was catalyzed by the discovery of naturally occurring quinoxaline-containing antibiotics with potent biological activity.[1]
5.1 Discovery of Quinoxaline Antibiotics
Key discoveries that spurred interest in this compound class include:
-
Iodinin: Isolated from Chromobacterium iodinum, this compound was one of the first quinoxaline derivatives (specifically, a phenazine 5,10-dioxide) to show antibacterial properties.[1][11]
-
Echinomycin, Levomycin, and Actinoleutin: These cyclic peptide antibiotics, isolated from various Streptomyces species, feature two quinoxaline-2-carboxylic acid moieties.[8][18] Echinomycin, in particular, gained significant attention for its potent antitumor activity.[19][20]
These natural products demonstrated that the quinoxaline scaffold could interact with biological macromolecules. Echinomycin was later found to act as a bifunctional DNA intercalating agent, binding to two sites on the DNA double helix simultaneously, thereby inhibiting DNA replication and RNA synthesis.[18][20]
5.2 Synthetic Derivatives as Therapeutic Agents
The discovery of these natural products ignited a wave of research into synthetic quinoxaline derivatives.[1] Scientists began to systematically modify the quinoxaline core to optimize its therapeutic properties, leading to the development of drugs for a wide range of diseases.
| Compound Class | Therapeutic Area | Mechanism of Action (Example) | Year of Emergence |
| Quinoxaline 1,4-dioxides | Antibacterial | DNA damage, inhibition of protein synthesis | 1970s |
| Quinoxaline Sulfonamides | Anticancer | Topoisomerase II inhibition | Late 20th Century |
| Indoloquinoxalines | Antiviral (e.g., anti-herpes) | Viral enzyme inhibition | Late 20th Century |
| Aminoquinoxalines | Antimalarial, Anti-parasitic | Inhibition of parasitic metabolic pathways | 21st Century |
The general workflow for the development of a quinoxaline-based therapeutic is illustrated below.
Caption: Generalized workflow for quinoxaline-based drug discovery.
Conclusion and Future Outlook
From its simple beginnings in 1884, the quinoxaline scaffold has evolved into one of the most important heterocyclic systems in chemical and pharmaceutical science. The foundational condensation reaction developed by Körner and Hinsberg provided a robust and versatile entry point into this chemical class. Subsequent innovations, most notably the Beirut Reaction, expanded the synthetic toolkit and introduced the crucial class of quinoxaline N-oxides. The discovery of naturally occurring quinoxaline antibiotics like echinomycin unveiled the profound biological potential of the scaffold, launching it into the realm of drug discovery. Today, quinoxaline derivatives are integral to the development of treatments for a wide array of human diseases, from bacterial infections to cancer.[2][5] The ongoing exploration of novel synthetic methods and the continued investigation into their biological mechanisms ensure that the rich history of quinoxaline chemistry will continue to build a promising future.
References
- Current time information in Beirut, LB, LB. Google Search.
- Application Notes and Protocols: Synthesis of Quinoxaline Derivatives via the Beirut Reaction - Benchchem. BenchChem.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Unknown Source.
- The Genesis and Evolution of Quinoxaline Derivatives: A Technical Overview. BenchChem.
- Methods of Preparation of Quinoxalines. Encyclopedia.pub.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health.
- Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Slideshare.
- Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. National Institutes of Health.
- New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. MDPI.
- 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Pharmacy Infoline.
- The Enduring Legacy of Quinoxaline: A Comprehensive Guide to its Chemistry, Synthesis, and Therapeutic Potential. BenchChem.
- Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- Synthesis and biological activity of quinoxaline derivatives. Unknown Source.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Quinoxaline. Wikipedia.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.
- Quinoxaline | C8H6N2 | CID 7045. National Institutes of Health PubChem.
- Quinoxaline. Grokipedia.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate.
- Quinoxaline. ChemSynthesis.
- quinoxalines. Wikidata.
- Progress in Quinoxaline Synthesis (Part 1) | Request PDF. ResearchGate.
- Structure of new quinoxaline antibiotics. | Download Scientific Diagram. ResearchGate.
- Echinomycin: the first bifunctional intercalating agent in clinical trials. PubMed.
- Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. RSC Publishing.
- Synthesis and biological activity of new quinoxaline antibiotics of echinomycin analogues. Unknown Source.
- Naturally occurring quinoxaline-based antibiotic and anticancer agent echinomycin (8). ResearchGate.
- Synthesis and Biological Activity of New Quinoxaline Antibiotics of Echinomycin Analogues. | Request PDF. ResearchGate.
- Quinoxaline synthesis. Organic Chemistry Portal.
- (PDF) Synthesis of Quinoxalines. ResearchGate.
- QUINOXALINES. Unknown Source.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline - Wikipedia [en.wikipedia.org]
- 9. mtieat.org [mtieat.org]
- 10. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoxaline synthesis [organic-chemistry.org]
- 16. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 17. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Rise of the Trifluoromethoxy Group in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Characteristics of Trifluoromethoxy-Substituted Heterocycles
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the druglikeness of therapeutic candidates.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of profound interest, offering a unique constellation of properties that distinguish it from both its methoxy (-OCH₃) and trifluoromethyl (-CF₃) counterparts.[2] The incorporation of the -OCF₃ group into heterocyclic scaffolds—a privileged structure class in drug design—can dramatically alter a molecule's physicochemical profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
This guide provides an in-depth exploration of the core physicochemical characteristics imparted by the trifluoromethoxy group to heterocyclic systems. We will delve into the mechanistic underpinnings of its effects on lipophilicity, electronic character, metabolic stability, and acidity/basicity. Furthermore, this document furnishes researchers with detailed, field-proven experimental protocols for the accurate determination of these critical parameters, ensuring a self-validating system for compound evaluation. Our objective is to bridge theory with practice, offering a comprehensive resource for scientists engaged in the design and development of next-generation therapeutics.
Core Physicochemical Properties: A Triumvirate of Effects
The trifluoromethoxy group's influence stems from a unique interplay of steric and electronic factors, which are often more advantageous than those of a simple methoxy or trifluoromethyl group.
Lipophilicity: A Predictable Enhancement
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of membrane permeability, solubility, and off-target effects.[1] The -OCF₃ group is one of the most lipophilic functional groups used in drug design.[5][6]
-
Causality: The high lipophilicity is driven by the replacement of polarizable C-H bonds with non-polar, stable C-F bonds.[2] Unlike the methoxy group, which has a negligible to slightly negative impact on lipophilicity, the -OCF₃ group consistently and significantly increases it.[6] This allows for the fine-tuning of a molecule's LogP (partition coefficient) or LogD (distribution coefficient at a specific pH) to optimize its passage across biological membranes.[3][4]
-
Quantitative Comparison: The Hansch-Leo lipophilicity parameter (π) quantifies the contribution of a substituent to a molecule's LogP. A higher π value indicates greater lipophilicity.
| Substituent | Hansch-Leo Parameter (π) | Key Characteristics |
| -H | 0.00 | Baseline reference |
| -OCH₃ | -0.02 | Slightly hydrophilic/neutral[6] |
| -CF₃ | +0.88 | Lipophilic[6] |
| -OCF₃ | +1.04 | Highly Lipophilic [6] |
Electronic Profile: A Potent Inductive Effect
The -OCF₃ group is strongly electron-withdrawing, a property that profoundly influences the electronic landscape of the heterocyclic ring to which it is attached.
-
Causality: The three highly electronegative fluorine atoms exert a powerful negative inductive effect (-I), pulling electron density away from the ring through the sigma bond framework.[2] Unlike the methoxy group, which is an electron-donating group through resonance (+M effect), the resonance donation from the oxygen lone pairs in the -OCF₃ group is severely diminished. This is because the lone-pair electrons are drawn towards the electron-deficient trifluoromethyl carbon, preventing effective overlap with the aromatic π-system.[5][6] This results in the -OCF₃ group acting as a net electron-withdrawing substituent, impacting molecular interactions and the acidity or basicity of other functional groups.[7]
Metabolic Stability: A Shield Against Biotransformation
A primary reason for the widespread use of fluorinated groups is to enhance a compound's metabolic stability. The -OCF₃ group is exceptionally effective in this regard, serving as a bioisostere for the metabolically vulnerable methoxy group.
-
Causality: The methoxy group is prone to oxidative metabolism, primarily O-dealkylation, by Cytochrome P450 (CYP450) enzymes in the liver.[8] This metabolic pathway is often a major route of clearance for drug candidates. The C-F bond is significantly stronger than the C-H bond, and the carbon atom of the -OCF₃ group is sterically shielded and electron-deficient, making it highly resistant to enzymatic attack.[3] Replacing a labile -OCH₃ group with a robust -OCF₃ group can effectively block this metabolic hotspot, leading to a longer in vivo half-life, reduced clearance, and improved bioavailability.[3][9][10]
Protocol 2: In Vitro Metabolic Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing key data for predicting in vivo clearance. [11] Methodology: Liver Microsomal Stability Assay
-
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP450 enzymes. [9][12]2. Materials:
-
Liver microsomes (human, rat, etc.)
-
Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase to continuously supply NADPH)
-
Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard)
-
96-well plate, incubator (37°C), LC-MS/MS system
-
-
Step-by-Step Protocol:
-
Preparation: Prepare working solutions of the test compound and controls in buffer. Prepare the liver microsome solution in buffer.
-
Pre-incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to bring the components to temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. The 0-minute time point is taken immediately by adding the stopping solution before adding the NADPH system. [9] 4. Time Course: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. [12] * Calculate intrinsic clearance (CLᵢₙₜ) to estimate the metabolic capacity of the liver. [9]
-
-
Protocol 3: Determination of pKa via ¹⁹F NMR Spectroscopy
For fluorine-containing compounds, ¹⁹F NMR offers a highly sensitive and elegant method for pKa determination, as the fluorine chemical shift is often sensitive to changes in the molecule's ionization state. [13] Methodology: pKa Determination by ¹⁹F NMR
-
Objective: To determine the pKa by monitoring the change in the ¹⁹F NMR chemical shift as a function of pH. [13]2. Materials:
-
Test compound
-
A series of aqueous buffers of known pH, spanning a range of at least 2 pH units above and below the expected pKa.
-
Deuterium oxide (D₂O) for NMR field locking.
-
NMR spectrometer with a fluorine probe.
-
-
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of NMR samples, each containing the test compound at a constant concentration dissolved in a different pH buffer. A small amount of D₂O should be included in each.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample under identical experimental conditions (temperature, acquisition parameters).
-
Data Processing: Record the chemical shift (δ) of the -OCF₃ signal for each spectrum.
-
Data Analysis: Plot the observed chemical shift (δ_obs) against the pH of the buffer.
-
Curve Fitting: Fit the resulting data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit): δ_obs = (δ_A + δ_B * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) Where δ_A is the chemical shift of the fully protonated species and δ_B is the chemical shift of the fully deprotonated species.
-
pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve, where the concentration of the protonated and deprotonated species are equal.
-
Implications for Drug Design: A Strategic Advantage
The strategic placement of a trifluoromethoxy group on a heterocyclic lead compound can concurrently address multiple ADME challenges. A medicinal chemist can leverage its properties to:
-
Enhance Permeability: The strong lipophilic character of the -OCF₃ group can improve a compound's ability to cross cellular membranes, potentially increasing oral bioavailability and penetration of the blood-brain barrier. [3]2. Block Metabolic Hotspots: By replacing a metabolically labile group like -OCH₃, the -OCF₃ group can significantly increase a drug's half-life, reduce patient dosing frequency, and ensure more consistent therapeutic exposure. [9][10]3. Fine-Tune Acidity/Basicity: The group's potent inductive effect allows for the precise modulation of a compound's pKa, which is crucial for optimizing solubility at physiological pH and tailoring interactions with the target protein's active site. [14]
Conclusion
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for the design of heterocyclic drug candidates. Its unique combination of high lipophilicity, a strong electron-withdrawing nature, and exceptional metabolic stability provides a reliable and multifaceted strategy for enhancing the ADME properties of a molecule. By understanding the fundamental physicochemical principles and employing robust experimental methodologies for their characterization, researchers can rationally design and optimize compounds, accelerating the journey from a promising lead to a viable clinical candidate.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
-
Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Synfacts. [Link]
-
What is the importance of metabolic stability in drug design?. Patsnap Synapse. [Link]
-
Synthesis of Trifluoromethyl-Substituted Fused Bicyclic Heterocycles. Ingenta Connect. [Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC - NIH. [Link]
-
Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. Fidelta. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH. [Link]
-
Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | Request PDF. ResearchGate. [Link]
-
Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
(PDF) Trifluoromethylated Heterocycles. ResearchGate. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]
-
Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC - NIH. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. ResearchGate. [Link]
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. J. Phys. Org. Chem.. [Link]
-
Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
-
NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar. [Link]
-
Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
-
Supporting Information. PNAS. [Link]
-
Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilizing 6-(Trifluoromethoxy)quinoxaline Hydrochloride in Kinase Inhibitor Screening Cascades
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2][3] This document provides a detailed guide for incorporating 6-(Trifluoromethoxy)quinoxaline hydrochloride, a representative fluorinated quinoxaline derivative, into kinase inhibitor screening campaigns. We present protocols for robust biochemical and cell-based assays, explain the rationale behind key experimental choices, and offer guidance on data interpretation. These methodologies are designed to empower researchers to effectively identify and characterize novel kinase inhibitors, leveraging this compound as a foundational tool for hit-finding and library development.
Introduction: The Rationale for Screening Quinoxaline Scaffolds
The human kinome comprises over 500 kinases that act as central nodes in signaling pathways, making them prime targets for therapeutic intervention.[4] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. Quinoxaline derivatives have emerged as a particularly fruitful area of research, with numerous analogues demonstrating potent inhibition against a range of kinases, including c-Met, Pim-1/2, and ASK1.[5][6][7][8]
The introduction of fluorine-containing moieties, such as the trifluoromethoxy group, can significantly enhance a compound's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[9] Therefore, this compound represents an ideal candidate for inclusion in screening libraries. It can serve as a starting point for structure-activity relationship (SAR) studies or as a fragment for more complex inhibitor design.
This guide details the principles and step-by-step protocols for evaluating this compound, and by extension other novel chemical entities, in a typical kinase inhibitor discovery workflow.
Compound Profile: this compound
Proper characterization and handling of a test compound are paramount for generating reliable and reproducible screening data.
| Property | Value / Information | Rationale & Handling |
| Molecular Formula | C₉H₅F₃N₂O · HCl | The hydrochloride salt form generally confers improved aqueous solubility over the free base. |
| Appearance | White to off-white solid (predicted) | Visually inspect for purity. Any discoloration may indicate degradation. |
| Solubility | Soluble in DMSO and water (expected) | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Minimize freeze-thaw cycles. |
| Storage | Store at -20°C, desiccated | Protect from light and moisture to ensure long-term stability. |
| Purity | >95% (recommended) | Impurities can lead to off-target effects or false positives. Verify purity by LC-MS or NMR. |
Principle of Kinase Inhibition Assays
The fundamental goal of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate.[10] An inhibitor will reduce this rate of transfer. The effect of the inhibitor is typically quantified by measuring the formation of the phosphorylated product or the consumption of ATP (or formation of ADP).[1][10]
Diagram 1: General principle of kinase activity and inhibition.
Application I: Biochemical Screening Protocols
Biochemical assays utilize purified recombinant kinase enzymes to provide a direct measure of a compound's inhibitory effect on the target, free from the complexities of a cellular environment.[11]
Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)
This format is a universal method as it measures the production of ADP, a common product of all kinase reactions.[12] The amount of ADP produced is converted to a luminescent signal, which is directly proportional to kinase activity.[4]
Rationale: The ADP-Glo™ Kinase Assay is highly sensitive, has a strong signal-to-background ratio, and is suitable for kinases with varying activity levels, making it ideal for primary high-throughput screening (HTS).[12]
Diagram 2: Workflow for the ADP-Glo™ biochemical kinase assay.
Detailed Protocol: ADP-Glo™ Assay
-
Compound Plating: Prepare a serial dilution of this compound in 100% DMSO. Typically, an 11-point, 3-fold dilution starting from 50 mM is appropriate. Dispense 50 nL of each concentration into a 384-well, low-volume white assay plate.
-
Controls: Include wells with DMSO only (0% inhibition, high signal) and a known inhibitor for the target kinase (100% inhibition, low signal).
-
-
Kinase Reaction: Prepare a 2X kinase reaction mix in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Example Mix (per well): 2.5 µL containing purified kinase, substrate peptide, and ATP.
-
-
Initiate Reaction: Add 2.5 µL of the 2X kinase reaction mix to each well.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. The reaction time may need optimization depending on the kinase's turnover rate.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal.[1] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is stable for several hours.[13]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (0%) and positive inhibitor (100%) controls. Plot the results and fit to a dose-response curve to determine the IC₅₀ value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that measures the phosphorylation of a substrate. It uses a long-lifetime lanthanide donor fluorophore and a compatible acceptor fluorophore.[14] When the substrate is phosphorylated, an antibody labeled with the acceptor binds, bringing it close to the donor, resulting in an energy transfer and a specific FRET signal.[15]
Rationale: The time-resolved detection minimizes background fluorescence, leading to high sensitivity and robustness, making it another excellent choice for HTS.[16]
Diagram 3: Principle of a TR-FRET kinase assay.
Detailed Protocol: TR-FRET Assay
-
Compound Plating: Follow the same procedure as in section 4.1.1, using a 384-well, low-volume black assay plate.
-
Kinase Reaction: Add the kinase, a biotinylated peptide substrate, and ATP to the wells. Incubate for 60-90 minutes at room temperature to allow for phosphorylation.
-
Detection: Prepare a detection mix containing a Europium-labeled anti-phospho-site-specific antibody (donor) and a streptavidin-conjugated acceptor (e.g., APC or XL665). Add this mix to the wells.
-
Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm) after a time delay.[16]
-
Data Analysis: Calculate the ratiometric signal (Acceptor Emission / Donor Emission). Use this ratio to determine percent inhibition and calculate IC₅₀ values.
Application II: Cell-Based Screening Protocols
Cell-based assays are a critical secondary step to confirm that a compound's activity in a biochemical assay translates to a cellular context.[17] These assays assess a compound's cell permeability, stability, and its ability to engage the target kinase within the complex intracellular environment.
Cellular Phosphorylation Assay (Western Blot or ELISA-based)
This method directly measures the phosphorylation of a kinase's known downstream substrate in cells treated with the inhibitor.
Rationale: This provides direct evidence of target engagement and inhibition of the signaling pathway in a physiologically relevant system. Formats like ELISA or AlphaLISA are amenable to higher throughput than traditional Western blotting.[18][19]
Diagram 4: General workflow for a cell-based phosphorylation assay.
Detailed Protocol: ELISA-based Cellular Phosphorylation Assay
-
Cell Culture: Seed a cancer cell line known to have an active kinase pathway of interest into a 96-well cell culture plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 2-4 hours.
-
Cell Lysis: Aspirate the media and add a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Transfer the lysate to an ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Detection: After incubation and washing, add a detection antibody specific to the phosphorylated form of the substrate. This is often conjugated to an enzyme like HRP.
-
Signal Development: Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of phosphorylated substrate. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance on a plate reader.
-
Data Analysis: Normalize the phospho-substrate signal to the total protein amount (if measured in parallel) and calculate the IC₅₀ value.
Data Interpretation & Quality Control
| Parameter | Description | Acceptance Criteria |
| IC₅₀ Value | The concentration of an inhibitor required to reduce kinase activity by 50%. | A key metric for compound potency. |
| Dose-Response Curve | A graphical representation of the relationship between inhibitor concentration and kinase activity. | Should be sigmoidal with clear upper and lower plateaus. |
| Z'-Factor | A statistical measure of assay quality, reflecting the separation between high and low controls.[13] | An assay with a Z' > 0.5 is considered excellent for HTS.[20] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Compound precipitation; Inconsistent incubation times. | Calibrate pipettes; Check compound solubility in assay buffer; Use automated liquid handlers. |
| No Dose-Response (Compound Inactive) | Compound is truly inactive; Compound is not cell-permeable (for cell assays); Incorrect ATP concentration (for ATP-competitive inhibitors). | Confirm compound integrity; Test in a permeability assay; Run assay at ATP Kₘ. |
| False Positives in Luminescence Assays | Compound inhibits the luciferase reporter enzyme. | Perform a counter-screen against the luciferase enzyme alone to identify artifacts.[1] |
| Shallow Dose-Response Curve | Compound has low potency or poor solubility; Non-specific inhibition. | Re-test at higher concentrations; Visually inspect wells for precipitation. |
Conclusion
This compound serves as an excellent model compound for establishing and validating a kinase inhibitor screening cascade. The quinoxaline core provides a proven chemical scaffold, while the trifluoromethoxy group offers desirable medicinal chemistry properties. By employing a multi-faceted approach that begins with robust biochemical assays like ADP-Glo™ or TR-FRET and progresses to physiologically relevant cell-based assays, researchers can effectively triage hits and advance promising compounds through the drug discovery pipeline. The protocols and principles outlined in this guide provide a solid framework for the successful identification of the next generation of kinase-targeted therapeutics.
References
-
Ghattass, K., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. Available from: [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Bénédetti, H., et al. (2018). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 23(10), 2649. Available from: [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. Available from: [Link]
-
K-VAR, P. B., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Li, Y., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1627–1640. Available from: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]
-
Unsal, H., & Dagar, S. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in molecular biology (Clifton, N.J.), 2093, 11–17. Available from: [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
DCReport.org. (2024). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
-
Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Retrieved from [Link]
-
Robers, M. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ASSAY and Drug Development Technologies, 14(7), 415–424. Available from: [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Retrieved from [Link]
-
Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Wang, L., et al. (2013). Fluorescence detection techniques for protein kinase assay. Combinatorial chemistry & high throughput screening, 16(5), 335–347. Available from: [Link]
-
Harris, S. F., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of medicinal chemistry, 56(24), 10112–10124. Available from: [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. University of Southampton Institutional Repository. Available from: [Link]
-
Al-Ostath, A. I., et al. (2024). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Journal of biomolecular structure & dynamics, 1–16. Advance online publication. Available from: [Link]
-
Sadykov, V. A., et al. (2024). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(1), m2001. Available from: [Link]
-
Cui, J. J., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(21), 6295–6300. Available from: [Link]
-
Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-reviews in medicinal chemistry, 22(6), 929–947. Available from: [Link]
-
Nataraj, B., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 534-540. Available from: [Link]
-
Birajdar, S. S., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINOXALINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. Available from: [Link]
Sources
- 1. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. inits.at [inits.at]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. ebiotrade.com [ebiotrade.com]
- 14. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 16. dcreport.org [dcreport.org]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving 6-(Trifluoromethoxy)quinoxaline Hydrochloride: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the dissolution of 6-(Trifluoromethoxy)quinoxaline hydrochloride (CAS No. 1215206-23-7), a heterocyclic compound of interest to researchers in drug discovery and development. Due to the limited availability of public data on its specific physicochemical properties, this document synthesizes information on quinoxaline derivatives, the influence of the trifluoromethoxy functional group, and the behavior of hydrochloride salts to provide a robust framework for its solubilization. Protocols for preparing stock solutions in common organic solvents and dissolution in aqueous buffers for biological assays are presented, along with a discussion of the underlying chemical principles and troubleshooting strategies.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of many pharmacologically active molecules.[1] Their diverse biological activities have established them as key scaffolds in medicinal chemistry. The subject of this guide, this compound, incorporates a trifluoromethoxy (-OCF₃) group, a substituent known to enhance metabolic stability and lipophilicity in drug candidates. The hydrochloride salt form is intended to improve aqueous solubility, a critical factor for bioavailability and utility in biological assays.
Understanding the interplay between the hydrophobic quinoxaline core, the lipophilic trifluoromethoxy group, and the hydrophilic hydrochloride salt is crucial for developing effective dissolution protocols. This guide will provide researchers with the necessary information to confidently prepare solutions of this compound for their experimental needs.
Physicochemical Properties and Solubility Considerations
While specific experimental data for this compound is not widely published, we can infer its likely solubility characteristics based on its structural features.
Table 1: Predicted Influence of Structural Features on Solubility
| Structural Feature | Predicted Effect on Solubility | Rationale |
| Quinoxaline Core | Low intrinsic aqueous solubility | The bicyclic aromatic system is predominantly nonpolar. |
| 6-(Trifluoromethoxy) Group | Decreased aqueous solubility, Increased organic solvent solubility | The -OCF₃ group is highly lipophilic, which can significantly reduce water solubility. |
| Hydrochloride Salt | Increased aqueous solubility, pH-dependent | The salt form introduces an ionizable group, which can improve solubility in aqueous solutions, particularly at acidic to neutral pH. |
The hydrochloride salt is expected to dissociate in aqueous solutions, protonating the quinoxaline nitrogen and increasing the molecule's polarity. However, this effect is pH-dependent. At higher pH values, the compound will likely revert to its less soluble free base form.
Experimental Protocols
Safety Precautions: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.[1]
Protocol 1: Preparation of High-Concentration Stock Solutions in Organic Solvents
For creating concentrated stock solutions for storage and serial dilution, organic solvents are recommended. Based on the properties of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is an excellent initial choice.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C for long-term storage.[1] Some sources suggest storage at -4°C for short-term use (1-2 weeks).[1]
Causality Behind Experimental Choices:
-
DMSO: Its high polarity and aprotic nature make it an excellent solvent for a wide range of organic molecules, including those with poor aqueous solubility.
-
Anhydrous Solvent: Using an anhydrous solvent prevents the introduction of water, which could cause precipitation of the compound, especially at high concentrations.
-
Vortexing and Gentle Warming: These techniques increase the kinetic energy of the solvent and solute molecules, facilitating the dissolution process.
Caption: Workflow for preparing an organic stock solution.
Protocol 2: Preparation of Aqueous Solutions for Biological Assays
For most biological experiments, the final concentration of the compound will be in an aqueous buffer. It is critical to consider the final concentration and the pH of the buffer.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Biologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture media)
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of the compound in the aqueous buffer.
-
Perform serial dilutions of the DMSO stock solution in the same DMSO to an intermediate concentration that will be a small fraction of the final aqueous solution volume (typically ≤1% of the final volume to minimize solvent effects).
-
Add the small volume of the diluted DMSO stock solution to the pre-warmed (if applicable) aqueous buffer.
-
Immediately vortex the solution to ensure rapid and uniform mixing. This is critical to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, consider lowering the final concentration.
Causality Behind Experimental Choices:
-
Serial Dilution in DMSO: This prevents the addition of a large volume of highly concentrated compound directly into the aqueous buffer, which can cause localized high concentrations and lead to precipitation.
-
Small Volume of DMSO: Minimizes the potential for DMSO to affect the biological system being studied.
-
Immediate and Thorough Mixing: Rapidly disperses the compound in the aqueous environment, preventing the formation of localized supersaturated areas that can lead to precipitation.
Caption: Workflow for preparing an aqueous working solution.
Troubleshooting
Problem: The compound does not fully dissolve in the organic solvent.
-
Solution: Try gentle warming (up to 50°C) or sonication. If the compound is still insoluble, consider using a different aprotic polar solvent such as Dimethylformamide (DMF).
Problem: The compound precipitates when added to the aqueous buffer.
-
Solution 1 (Lower Concentration): The final concentration may be above the compound's aqueous solubility limit. Try preparing a more dilute solution.
-
Solution 2 (pH Adjustment): The pH of the buffer may be too high, causing the compound to convert to its less soluble free base. Consider using a buffer with a slightly lower pH (e.g., pH 6.5-7.0). Perform a small-scale test to determine the optimal pH for solubility.
-
Solution 3 (Co-solvents): For in vitro assays where it is permissible, the addition of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can increase solubility. However, the effect of the co-solvent on the biological system must be controlled for.
Storage and Stability
-
Stock Solutions (Organic): Store at -20°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is recommended.
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. The stability of the compound in aqueous buffers is unknown, and precipitation may occur over time.
Conclusion
The successful dissolution of this compound is achievable with careful consideration of its chemical properties. By utilizing a high-quality organic solvent like DMSO for stock solutions and employing proper techniques for dilution into aqueous buffers, researchers can prepare reliable solutions for their studies. The protocols and troubleshooting guide provided herein offer a solid foundation for working with this and other similarly challenging heterocyclic compounds.
References
-
BIOFOUNT. 1215206-23-7|this compound. [Link]
Sources
Application Notes and Protocols for the Analytical Quantification of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
Abstract
This document provides a comprehensive and in-depth technical guide for the quantitative analysis of 6-(Trifluoromethoxy)quinoxaline hydrochloride. As a compound of interest in pharmaceutical research and development, accurate and precise quantification is essential for quality control, stability testing, and pharmacokinetic studies. These application notes detail robust analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Quinoxaline Derivatives in Drug Development
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][3][4][5] The introduction of a trifluoromethoxy (-OCF3) group into the quinoxaline core can significantly enhance the molecule's metabolic stability and lipophilicity, desirable properties for drug candidates.[6]
The hydrochloride salt form of 6-(Trifluoromethoxy)quinoxaline is often utilized to improve solubility and bioavailability. Accurate quantification of this specific compound is critical throughout the drug development lifecycle to ensure product quality, safety, and efficacy. This guide provides the foundational analytical procedures to achieve this.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method.
-
Molecular Weight: 214.14 g/mol [7]
-
UV Absorbance: The quinoxaline ring system possesses strong UV absorbance, a property leveraged for spectrophotometric detection.[9][10][11] The maximum absorbance wavelength (λmax) should be experimentally determined for optimal sensitivity.
-
Solubility: As a hydrochloride salt, the compound is expected to have good solubility in polar solvents, including water and methanol, which are common constituents of HPLC mobile phases.
-
pKa: The nitrogen atoms in the pyrazine ring are basic and can be protonated. The pKa of the compound will dictate its ionization state at a given pH, which is a critical parameter for achieving good peak shape and retention in reversed-phase HPLC.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the most suitable and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound.[12][13] Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the recommended mode of separation.[13]
3.1. Rationale for HPLC Method Selection
-
High Resolution: HPLC provides excellent separation of the target analyte from impurities and degradation products.
-
Sensitivity: UV detectors offer high sensitivity for aromatic compounds like quinoxalines.
-
Versatility: The method can be adapted for various sample matrices, from pure active pharmaceutical ingredients (APIs) to complex formulations.
-
Established Validation Guidelines: HPLC method validation is well-defined by regulatory bodies, ensuring data integrity.[14][15][16][17][18]
3.2. Experimental Workflow for HPLC Analysis
The following diagram outlines the key steps in the HPLC quantification of this compound.
Caption: A flowchart illustrating the HPLC workflow for the quantification of this compound.
3.3. Detailed HPLC Protocol
3.3.1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or trifluoroacetic acid for mobile phase modification.
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
3.3.2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Diluent: A mixture of mobile phase A and B (e.g., 50:50 v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the reference standard, transfer to a 10 mL volumetric flask, dissolve in, and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to bracket the expected sample concentration.
3.3.3. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | 10-90% B over 10 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
3.3.4. Method Validation
The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[14][15][16][17][18]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the desired concentration range. |
| Accuracy | 98.0% to 102.0% recovery of the analyte in spiked samples.[19] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%.[19][20] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate changes in parameters (e.g., pH, flow rate). |
3.4. Data Analysis
-
System Suitability: Before analysis, perform replicate injections (n≥5) of a standard solution to ensure the system is performing adequately (e.g., %RSD of peak area and retention time < 2%).
-
Calibration Curve: Inject the calibration standards and plot the peak area response versus concentration. Perform a linear regression to obtain the calibration curve.
-
Quantification: Inject the sample solutions, and use the peak area and the calibration curve to determine the concentration of this compound.
Alternative and Complementary Analytical Methods
While HPLC is the primary technique, other methods can be employed for specific applications.
4.1. UV-Vis Spectrophotometry
For a rapid and straightforward quantification of the pure compound in solution, UV-Vis spectrophotometry can be utilized.[21] This method is less selective than HPLC and is not suitable for complex mixtures.
4.2. Gas Chromatography (GC)
GC can be an alternative for the analysis of quinoxaline derivatives, especially when coupled with a mass spectrometer (GC-MS).[22][23][24][25][26] This method is highly sensitive and provides structural information but may require derivatization for non-volatile compounds.
Conclusion
This application note provides a comprehensive guide for the quantitative analysis of this compound, with a detailed protocol for a robust and reliable RP-HPLC method. Adherence to the principles of method validation is crucial for ensuring the generation of high-quality, reproducible data in a regulated environment. The provided protocols serve as a strong foundation for researchers and scientists in the pharmaceutical industry.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Retrieved from [Link]
-
J-STAGE. (n.d.). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Retrieved from [Link]
-
J-STAGE. (n.d.). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of glyoxal to quinoxaline (a) for the purpose of GC.... Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. UV-Vis spectra of quinoxaline derivatives in DMSO: (a) 2; (b) 3. Retrieved from [Link]
-
NIST. (n.d.). Quinoxaline - the NIST WebBook. Retrieved from [Link]
-
NIH. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Retrieved from [Link]
-
Mini-Reviews in Medicinal Chemistry. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]
-
PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Retrieved from [Link]
-
SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Retrieved from [Link]
-
MDPI. (n.d.). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. Retrieved from [Link]
-
IJPSR. (2022). Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253.. Retrieved from [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]
-
Mini-Reviews in Medicinal Chemistry. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Retrieved from [Link]
-
RASĀYAN J. Chem. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
ChemBK. (n.d.). 6-(Trifluoromethoxy)quinoxaline. Retrieved from [Link]
-
NIH. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 5. ijpsr.com [ijpsr.com]
- 6. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoxaline [webbook.nist.gov]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. youtube.com [youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Assay Development with 6-(Trifluoromethoxy)quinoxaline Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Quinoxaline derivatives have been successfully developed as kinase inhibitors, demonstrating their potential as targeted therapeutic agents.[4][5] The strategic incorporation of fluorine-containing functional groups is a key strategy in modern drug design to enhance the physicochemical and pharmacokinetic properties of lead compounds.[6][7] The trifluoromethoxy (-OCF3) group, in particular, is valued for its ability to increase metabolic stability and lipophilicity, which can lead to improved cell membrane permeability and oral bioavailability.[8][9][10]
This document provides a comprehensive guide for developing assays with 6-(Trifluoromethoxy)quinoxaline hydrochloride, a novel quinoxaline derivative. Given the established role of quinoxalines as kinase inhibitors, this guide will focus on a hypothetical scenario where this compound is investigated as a potent inhibitor of a cancer-relevant tyrosine kinase, herein referred to as "Target Kinase X" (TK-X). The protocols detailed below are designed to be robust, self-validating, and adaptable for the characterization of similar novel chemical entities.
Scientific Rationale: The Synergy of the Quinoxaline Core and Trifluoromethoxy Group
The quinoxaline core of the molecule provides a rigid scaffold that can effectively interact with the ATP-binding pocket of protein kinases.[5] The trifluoromethoxy group at the 6-position is anticipated to confer several advantageous properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group resistant to metabolic degradation, which can prolong the in vivo half-life of the compound.[6][11]
-
Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance the compound's ability to cross cellular membranes and reach its intracellular target.[6][8]
-
Modulation of Target Binding: The strong electron-withdrawing nature of the -OCF3 group can influence the electronic distribution of the quinoxaline ring system, potentially leading to stronger and more specific interactions with the amino acid residues in the kinase's active site.[10][11]
These properties make this compound a promising candidate for a potent and selective kinase inhibitor. The following protocols are designed to rigorously test this hypothesis.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where Target Kinase X (TK-X) plays a crucial role in promoting cell proliferation and survival. The proposed mechanism of action for this compound is the inhibition of TK-X, thereby blocking downstream signaling.
Caption: Hypothetical signaling pathway of Target Kinase X (TK-X).
Application Note 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TK-X.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing TK-X and its specific substrate in kinase assay buffer.
-
Add 10 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for TK-X.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Example Value |
| Kinase | Target Kinase X (TK-X) |
| Substrate | Poly(Glu, Tyr) 4:1 |
| ATP Concentration | 10 µM (Km) |
| Incubation Time | 60 minutes |
| Temperature | Room Temperature |
Application Note 2: Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on a cancer cell line that overexpresses TK-X.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for the cell-based proliferation (MTT) assay.
Detailed Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line (e.g., one known to have high TK-X activity) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO or a solubilizing solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Application Note 3: Western Blot Analysis of Target Engagement
Objective: To confirm that this compound inhibits the activity of TK-X in a cellular context by assessing the phosphorylation status of TK-X or its downstream substrates.
Detailed Protocol
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of TK-X or its substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total TK-X and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
A dose-dependent decrease in the phosphorylation of TK-X or its substrate will confirm target engagement in cells.
-
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in each experiment:
-
Positive Control: A known inhibitor of TK-X should be included to validate the assay's performance.
-
Negative Control: A structurally similar but inactive compound should be tested to ensure the observed effects are specific to this compound.
-
Vehicle Control: All experiments should include a DMSO-only control to account for any effects of the solvent.
-
Reproducibility: All experiments should be performed in triplicate and repeated at least three independent times to ensure the results are reproducible.
By adhering to these rigorous protocols and incorporating the appropriate controls, researchers can confidently and accurately characterize the biological activity of this compound.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://www.mdpi.com/1420-3049/30/14/3009]
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [URL: https://www.ningboinno.com/the-role-of-trifluoromethoxy-groups-in-modern-chemical-synthesis_n21]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38933009/]
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem. [URL: https://www.benchchem.com/blog/the-trifluoromethyl-group-a-cornerstone-in-modern-medicinal-chemistry/]
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [URL: https://www.researchgate.
- The Role of Quinoxaline Derivatives in Modern Drug Discovery. [URL: https://www.ningboinno.
- Quinoxaline Derivatives in Drug Discovery: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/quinoxaline-derivatives-in-drug-discovery-a-technical-guide/]
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra04453c]
- Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442586/]
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. [URL: https://www.ijpsonline.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4021626/]
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10589139/]
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503460/]
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489814/]
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6274]
- 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI. [URL: https://www.mdpi.com/1422-8599/2025/1/m2001]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 6-(Trifluoromethoxy)quinoxaline Hydrochloride as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Fluorinated Quinoxaline Scaffold
The quinoxaline core, a heterocyclic aromatic structure, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Derivatives of this scaffold are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] Beyond therapeutics, the inherent photophysical characteristics of the quinoxaline ring system have positioned it as a versatile platform for the development of advanced fluorescent probes for cellular imaging and high-throughput screening.[5][6]
This guide introduces 6-(Trifluoromethoxy)quinoxaline hydrochloride , a compound that merges the established quinoxaline core with a trifluoromethoxy (-OCF₃) group. The inclusion of the -OCF₃ group is a strategic choice in modern drug design, known to enhance metabolic stability, membrane permeability, and lipophilicity.[7][8][9] These properties are highly advantageous for a molecular probe intended for use in complex biological systems. While this specific molecule is a novel platform, its structural components suggest significant potential in two primary application areas: as a fluorescent sensor for monitoring intracellular pH and as a tool for investigating and inducing cellular apoptosis.
This document provides a detailed exploration of these potential applications, complete with the scientific rationale and step-by-step protocols to guide researchers in harnessing the capabilities of this compound.
Application I: A Fluorescent Probe for Intracellular pH Sensing
Scientific Rationale & Mechanistic Insights
The nitrogen atoms within the pyrazine ring of the quinoxaline scaffold can undergo protonation and deprotonation in response to changes in environmental pH.[10] This alteration of the electronic structure of the molecule directly impacts its fluorescence properties, often leading to shifts in emission wavelength or changes in fluorescence intensity. This intrinsic pH sensitivity makes quinoxaline derivatives excellent candidates for developing ratiometric or "turn-on/turn-off" fluorescent pH sensors.[10][11]
The trifluoromethoxy group, being strongly electron-withdrawing, is expected to influence the pKa of the quinoxaline nitrogens, thereby tuning the pH sensing range. Furthermore, its contribution to lipophilicity can facilitate the probe's passive diffusion across cellular membranes, allowing for the monitoring of pH in intracellular compartments.[7] Acidic organelles, such as lysosomes, or the acidic microenvironment of tumors, are critical areas of research where such a probe could provide significant insights.[10]
Key Photophysical Properties (Hypothetical)
The following table outlines the expected photophysical properties of this compound based on known quinoxaline-based probes.[6] Note: These values must be experimentally determined.
| Parameter | Expected Value/Range | Rationale & Significance |
| Excitation Max (λex) | 400 - 450 nm | Allows for excitation with common laser lines (e.g., 405 nm) with reduced cellular autofluorescence compared to UV excitation. |
| Emission Max (λem) | 480 - 550 nm | Emission in the blue-green region of the visible spectrum, detectable by standard fluorescence microscopy filter sets. |
| Stokes Shift | 50 - 150 nm | A large Stokes shift is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio.[6] |
| Quantum Yield (Φ) | 0.3 - 0.8 | High quantum yield indicates efficient conversion of absorbed light into a fluorescent signal, leading to a brighter probe.[6] |
| Photostability | High | The aromatic quinoxaline core generally imparts good photostability, allowing for longer imaging experiments without significant signal loss.[6] |
Experimental Protocols
This protocol describes the fundamental steps to characterize the fluorescence response of the probe to pH changes in vitro.
-
Objective: To determine the pKa and optimal excitation/emission wavelengths of the probe across a range of pH values.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
A series of buffered solutions (e.g., citrate, phosphate, borate) covering a pH range from 3.0 to 10.0
-
Spectrofluorometer
-
pH meter
-
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: For each pH buffer, prepare a working solution by diluting the stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is below 1% to avoid solvent effects.
-
Spectrofluorometer Setup: Set the spectrofluorometer to record emission spectra. Start with a tentative excitation wavelength of 420 nm.
-
Spectral Acquisition:
-
For each pH-buffered working solution, record the fluorescence emission spectrum (e.g., from 450 nm to 700 nm).
-
Identify the emission maximum (λem) at each pH.
-
Next, for each pH, set the emission wavelength to the identified maximum and perform an excitation scan to determine the optimal excitation wavelength (λex).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the pH value.
-
Fit the data to a sigmoidal curve (Henderson-Hasselbalch equation) to determine the pKa of the probe.
-
This protocol outlines the use of the probe for qualitative and quantitative imaging of intracellular pH in cultured cells.
-
Objective: To visualize pH gradients within living cells.
-
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips.
-
This compound stock solution (1 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Complete cell culture medium.
-
Fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or GFP cube, depending on determined spectra) and a live-cell imaging chamber (37°C, 5% CO₂).
-
(Optional) Nigericin and high K⁺ buffers for in-situ calibration.
-
Step-by-Step Methodology:
-
Cell Preparation: Seed cells on imaging dishes and allow them to adhere and grow to 60-70% confluency.
-
Probe Loading:
-
Prepare a loading solution by diluting the 1 mM stock solution of the probe into pre-warmed complete culture medium to a final concentration of 1-10 µM. Note: The optimal concentration must be determined empirically to maximize signal and minimize cytotoxicity.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove excess probe.
-
Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
Acquire images using the predetermined optimal excitation and emission wavelengths. Capture images of different cellular regions.
-
If performing ratiometric imaging (if the probe exhibits a pH-dependent wavelength shift), acquire images at two different emission wavelengths.
-
-
Data Analysis: Analyze the fluorescence intensity in different cellular compartments. For ratiometric probes, calculate the ratio of intensities at the two emission wavelengths to generate a ratiometric image of pH distribution.
Workflow for pH probe characterization and application.
Application II: A Molecular Probe to Induce and Study Apoptosis
Scientific Rationale & Mechanistic Insights
Quinoxaline derivatives are widely recognized for their potent anticancer activities, often exerting their effects by inducing apoptosis.[3][12][13] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Molecules that can selectively trigger this pathway in cancer cells are of significant therapeutic interest.
The mechanism of action for many quinoxaline-based anticancer agents involves the inhibition of key cellular targets like protein kinases or interaction with DNA.[12][14] A new quinoxaline-containing peptide was recently shown to induce apoptosis by accumulating in acidic compartments (lysosomes) and blocking autophagy.[15] Given its structure, this compound could potentially act as a dual-function probe:
-
An Apoptosis Inducer: By interacting with specific cellular targets, it may trigger the apoptotic cascade.
-
A Fluorescent Marker: Its intrinsic fluorescence could allow for the visualization of its subcellular localization, potentially highlighting its site of action (e.g., accumulation in mitochondria or lysosomes prior to apoptosis).
The trifluoromethoxy group can enhance the probe's ability to cross cell membranes and may improve its binding affinity to target proteins, potentially increasing its pro-apoptotic efficacy.[7][8]
Experimental Protocols
This protocol is a standard colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability and allows for the determination of the compound's cytotoxic potency (IC₅₀).
-
Objective: To quantify the dose-dependent cytotoxic effect of the compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7) and a non-cancerous control cell line (e.g., WI-38).
-
This compound.
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader (570 nm).
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.
-
Materials:
-
Cells treated with the compound at its IC₅₀ concentration.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include positive (e.g., staurosporine) and negative (untreated) controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Workflow for evaluating pro-apoptotic activity.
Conclusion and Future Directions
This compound stands as a promising molecular probe with significant, albeit currently unexplored, potential. Its structural design leverages the proven utility of the quinoxaline scaffold for both fluorescence sensing and biological activity, while the trifluoromethoxy moiety adds desirable physicochemical properties for cellular applications. The protocols detailed herein provide a robust framework for the initial characterization and application of this compound as either a fluorescent pH sensor or a pro-apoptotic agent. Further studies should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its utility in more complex biological models, such as 3D spheroids or in vivo systems.
References
-
Ermakova, E., Cheprakov, A., & Bessmertnykh-Lemeune, A. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI. [Link]
-
Molecules. (2018). Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System. Semantic Scholar. [Link]
-
Ward, J. S., et al. (2020). Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed fluorescence. RSC Publishing. [Link]
-
ResearchGate. Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations. ResearchGate. [Link]
-
Molecules. (2024). Small Molecule Quinoxaline Fluorescent Probe for AcO- Real-Time Detection in Vivo. MDPI. [Link]
-
BIOFOUNT. 1215206-23-7|this compound. BIOFOUNT. [Link]
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
-
ResearchGate. The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. ResearchGate. [Link]
-
Journal of Materials Chemistry C. (2018). Quinoxaline-based cross-conjugated luminophores: charge transfer, piezofluorochromic, and sensing properties. RSC Publishing. [Link]
-
Nafie, M. S., et al. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. PubMed. [Link]
-
Guria, S., et al. (2021). X-ray structurally characterized quinoline based fluorescent probes for pH sensing: Application in intracellular pH imaging; DFT calculations and fluorescent labelling. Semantic Scholar. [Link]
-
On-topic. (2015). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. PubMed Central. [Link]
-
Abdel-Ghani, T. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. PubMed Central. [Link]
-
ResearchGate. Synthetic pathways toward quinoxaline derivatives. ResearchGate. [Link]
-
Molecules. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
PubMed Central. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
-
ResearchGate. (2020). Synthesis and fluorescent properties of quinoxaline derived ionic liquids. ResearchGate. [Link]
-
Preprints.org. In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. Preprints.org. [Link]
-
Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Bentham Science. [Link]
-
RASĀYAN Journal of Chemistry. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN J. Chem. [Link]
-
Birajdar, S. S., et al. (2022). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF QUINOXALINE AND PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media [mdpi.com]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 6-(Trifluoromethoxy)quinoxaline hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the efficacy of 6-(Trifluoromethoxy)quinoxaline hydrochloride. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The inclusion of a trifluoromethoxy group can enhance metabolic stability and membrane permeability, potentially improving the pharmacokinetic profile of the parent molecule[3][4]. This guide outlines a strategic, multi-tiered approach for the preclinical evaluation of this novel compound, commencing with broad-spectrum in vitro screening to identify its primary pharmacological activity, followed by detailed in vitro and in vivo studies to establish a robust efficacy profile. The protocols provided herein are designed to ensure scientific rigor, data reproducibility, and adherence to regulatory guidelines for preclinical research[5][6].
Introduction: The Scientific Rationale
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential[7]. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases such as VEGFR-2, and interference with DNA replication by targeting enzymes like topoisomerase II[8][9]. The derivatization of the quinoxaline core allows for the fine-tuning of its biological activity. The addition of a trifluoromethoxy group is a strategic modification intended to enhance the drug-like properties of the molecule. This group is known to increase lipophilicity and metabolic stability, which can lead to improved oral bioavailability and a longer half-life in vivo[4].
Given the novelty of this compound, a systematic and unbiased approach to determining its efficacy is paramount. This guide proposes a logical progression of experiments, starting with a broad initial screening to identify the most promising therapeutic area, followed by more focused and mechanistically driven studies. The primary focus of the detailed protocols will be on oncology, a therapeutic area where quinoxaline derivatives have shown significant promise[10][11]. However, the initial screening phase is designed to be adaptable to other potential applications such as antiviral or anti-inflammatory activities[12][13].
Strategic Overview of the Efficacy Testing Workflow
The proposed experimental design follows a phased approach, moving from broad, high-throughput in vitro assays to more complex and targeted in vivo models. This strategy allows for early go/no-go decisions, conserving resources and ensuring that only the most promising candidates advance to more extensive testing.
Caption: Phased approach for efficacy testing of this compound.
Phase 1: In Vitro Screening Protocols
The initial phase of testing is designed to broadly assess the biological activity of this compound and to identify the most promising therapeutic avenues for further investigation.
Protocol: Broad-Spectrum Cancer Cell Line Screening
Objective: To evaluate the cytotoxic and cytostatic effects of the compound against a diverse panel of human cancer cell lines.
Methodology:
-
Cell Line Panel: Utilize a comprehensive panel of cancer cell lines, such as the NCI-60 human tumor cell line panel, which represents a wide range of cancer types (e.g., leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing (e.g., 0.01 µM to 100 µM).
-
Cell Seeding: Seed cells in 96-well microtiter plates at a predetermined optimal density for each cell line and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the serially diluted compound for a continuous period of 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Viability Assay: After the incubation period, assess cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay or a resazurin-based assay (e.g., alamarBlue).
-
Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI50) for each cell line. Analyze the data to identify patterns of activity against specific cancer types.
Data Presentation: In Vitro Screening Results
The results of the broad-spectrum screening should be summarized in a clear and concise table to facilitate the identification of promising cancer types for further investigation.
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | HCT116 | Value |
| HT-29 | Value | |
| Breast Cancer | MCF-7 | Value |
| MDA-MB-231 | Value | |
| Prostate Cancer | PC-3 | Value |
| DU145 | Value | |
| Lung Cancer | A549 | Value |
| H460 | Value |
Phase 2: In Vitro Pharmacology and Mechanism of Action
Once a promising therapeutic area, such as a specific cancer type, has been identified, the next phase focuses on confirming the activity, determining the potency, and elucidating the mechanism of action.
Protocol: Apoptosis and Cell Cycle Analysis
Objective: To determine if the compound induces apoptosis and/or causes cell cycle arrest in sensitive cancer cell lines.
Methodology:
-
Cell Treatment: Treat the selected cancer cell line (e.g., HCT116 for colon cancer) with the compound at its GI50 concentration for 24 and 48 hours.
-
Apoptosis Assay:
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells[10].
-
-
Cell Cycle Analysis:
-
Fix the treated cells in 70% ethanol.
-
Stain the cells with PI and treat with RNase.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[8].
-
Caption: Workflow for apoptosis and cell cycle analysis.
Phase 3: In Vivo Efficacy Studies
The final phase of preclinical efficacy testing involves evaluating the compound in a relevant animal model. These studies must be designed and conducted with high standards of scientific rigor to ensure the data is reliable and translatable[14][15].
Protocol: Human Tumor Xenograft Model
Objective: To assess the in vivo antitumor efficacy of this compound in a human tumor xenograft model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) that are suitable for the engraftment of human tumor cells.
-
Tumor Implantation: Subcutaneously implant a suspension of the selected human cancer cells (e.g., HCT116) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing Regimen: Administer the compound to the treatment groups at various doses and schedules (e.g., daily oral gavage). The control group should receive the vehicle alone. A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., 5-fluorouracil for colon cancer) should also be included.
-
Efficacy Endpoints:
-
Measure tumor volume and body weight regularly throughout the study.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Data Presentation: In Vivo Efficacy Results
The in vivo efficacy data should be presented in a table that clearly summarizes the key findings from the study.
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³ ± SEM) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Value | - | Value |
| Compound (Low Dose) | Value | Value | Value | Value |
| Compound (High Dose) | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
Conclusion and Future Directions
This guide provides a robust framework for the preclinical efficacy evaluation of this compound. The phased approach, from broad in vitro screening to targeted in vivo studies, ensures a thorough and efficient assessment of the compound's therapeutic potential. Positive results from these studies would warrant further investigation into the compound's safety profile, pharmacokinetic properties, and potential for clinical development. The flexibility of the initial screening phase also allows for the exploration of this novel compound in other therapeutic areas beyond oncology, where quinoxaline derivatives have shown promise.
References
- Vertex AI Search. (n.d.). How to design robust preclinical efficacy studies that make a difference.
- NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
- AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
- Unknown. (n.d.). Design of pre-clinical experiments.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46–49.
- Unknown. (n.d.). General Principles of Preclinical Study Design. PMC - NIH.
- BenchChem. (2025).
- FDA. (2018, January 4). Step 2: Preclinical Research.
- Ismail, M. M. F., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2647.
- Al-Warhi, T., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Molecular and Cellular Biochemistry, 477(11), 2697–2711.
- Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382.
- Unknown. (2025, March 13). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. PMC - PubMed Central.
- Parameswaran, D., et al. (2024, October 1). Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2- One as a Myeloperoxidase Modulator Using in silico Methods. Bentham Science Publishers.
- Unknown. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central.
- Ismail, M. M. F., et al. (2025, October 16). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate.
- Fluorochem. (n.d.). 6-(Trifluoromethyl)quinoxaline.
- Unknown. (n.d.). Representative quinoxaline-based analogs with potent anti-tumor... ResearchGate.
- Vicente-Blázquez, A., et al. (2018). Quinoxalines Potential to Target Pathologies. PubMed.
- Charitos, C., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI.
- Unknown. (n.d.). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology.
- Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 927–948.
- Unknown. (n.d.). Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect. PubMed.
- Rios, J. S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5413.
- Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed.
- El-Sayed, M. A. A., et al. (2013). Pharmacological Profile of Quinoxalinone. Semantic Scholar.
Sources
- 1. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. namsa.com [namsa.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 15. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Evaluation of 6-(Trifluoromethoxy)quinoxaline hydrochloride
Introduction: The Emerging Potential of Quinoxaline Scaffolds in Antimicrobial Drug Discovery
The quinoxaline scaffold, a heterocyclic framework composed of fused benzene and pyrazine rings, represents a privileged structure in medicinal chemistry.[1][2] Derivatives of quinoxaline are known to exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5][6] The versatility of the quinoxaline nucleus allows for chemical modifications that can modulate its pharmacological properties, making it a focal point in the search for novel therapeutic agents to combat the growing threat of antimicrobial resistance.[1][7]
The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and target binding affinity.[8] The trifluoromethyl group, in particular, has been noted as a privileged structural fragment in medicinal chemistry.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 6-(trifluoromethoxy)quinoxaline hydrochloride (herein referred to as "the compound") as a potential antimicrobial agent. The protocols outlined herein are designed to establish a foundational understanding of the compound's antimicrobial spectrum, potency, and preliminary safety profile.
PART 1: Foundational Antimicrobial Profiling
A critical first step in evaluating a novel compound is to determine its spectrum of activity and potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter that quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[10]
Objective: To determine the MIC of this compound against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Materials:
-
This compound (CAS No. 1215205-43-8)[11]
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[3][12]
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)[12]
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO). Ensure complete dissolution.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13] Dilute this standardized suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. Add 100 µL of the compound's stock solution to the first well and perform a two-fold serial dilution across the plate.[13] This will create a range of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
-
Controls:
-
Incubation: Cover the plate and incubate at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi, or until sufficient growth is observed in the growth control well.[13]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][13]
Data Presentation: Example MIC Values
| Microorganism | Gram Stain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 | 1 | N/A |
| Bacillus subtilis | Positive | 8 | 0.5 | N/A |
| Escherichia coli | Negative | 32 | 0.25 | N/A |
| Pseudomonas aeruginosa | Negative | >128 | 2 | N/A |
| Candida albicans | N/A | 64 | N/A | 2 |
| Aspergillus flavus | N/A | 128 | N/A | 4 |
Caption: Potential pathways for mechanistic studies.
Future research should focus on elucidating the specific mechanism of action of this compound. Advanced studies could include macromolecular synthesis inhibition assays, membrane potential assays, and investigations into its ability to generate ROS. For compounds showing significant promise, progression to in vivo efficacy studies using appropriate animal models of infection is the logical next step. T[14][15][16][17]hese models are crucial for bridging the gap between laboratory findings and potential clinical applications.
[16]### References
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. [Link]
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. [Link]
-
A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
-
Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Controlled Release. [Link]
-
Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy. [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Bacterial Efficacy Models for Preclinical Research. IBT Bioservices. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Wyoming. [Link]
-
Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate. [Link]
-
In vitro antimicrobial susceptibility testing methods. Ghent University. [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Annals of Clinical Microbiology and Antimicrobials. [Link]
-
Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]
-
A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. [Link]
-
General Biofilm Assay Protocol. iGEM. [Link]
-
(PDF) A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. [Link]
-
Biofilm Assay. University of Oslo. [Link]
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. International Journal of Molecular Sciences. [Link]
-
Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. [Link]
-
[Antimicrobial activity of selected quinoxalines (author's transl)]. PubMed. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdb.apec.org [pdb.apec.org]
- 10. woah.org [woah.org]
- 11. chemscene.com [chemscene.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. ibtbioservices.com [ibtbioservices.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 6-(Trifluoromethoxy)quinoxaline Hydrochloride in DMSO
A Guide to Ensuring Solution Stability and Experimental Integrity
A Note from Your Senior Application Scientist:
Welcome to the technical support center. As researchers, we understand that the reliability of our results begins with the stability of our reagents. While 6-(Trifluoromethoxy)quinoxaline hydrochloride is a robust molecule, its behavior in Dimethyl Sulfoxide (DMSO) is governed by the fundamental principles of chemistry that affect all stock solutions. This guide is structured to move from common questions to deep troubleshooting, providing not just steps to follow, but the scientific reasoning behind them. My goal is to empower you to anticipate challenges, diagnose issues, and ultimately, ensure the integrity of your compound and your data. We will approach this by examining the compound's constituent parts—the stable quinoxaline core, the stabilizing trifluoromethoxy group, and the hydrochloride salt—within the context of DMSO's unique properties as a powerful, yet sensitive, solvent.
Section 1: Frequently Asked Questions (FAQs) - The Core Stability Profile
This section addresses the most common questions regarding the stability of this compound when prepared as a DMSO stock solution.
Q1: What is the expected chemical stability of this compound in DMSO under standard laboratory conditions?
A1: The chemical structure of this compound is inherently stable. The quinoxaline core is a well-known heterocyclic scaffold in medicinal chemistry.[1] Furthermore, the trifluoromethoxy (-OCF3) group is one of the most stable substituents used in drug design, known for its resistance to metabolic and chemical degradation.[2][3] Therefore, under recommended storage conditions (see Section 3), chemical degradation of the molecule itself is highly unlikely. The primary challenge is not chemical instability, but physical instability—specifically, the compound precipitating out of solution.[4]
Q2: What is the single most critical factor that can compromise my DMSO stock solution?
A2: Water absorption. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This is the most common cause of compound precipitation. Even small amounts of absorbed water can significantly alter the solvation properties of DMSO, reducing its ability to keep hydrochloride salts and lipophilic compounds dissolved.[7] A microplate with just 2µL of DMSO per well can absorb over 6% water by volume after only one hour in a typical lab environment (~40% relative humidity).[7]
Q3: Why does my compound precipitate after a few freeze-thaw cycles?
A3: Repeated freeze-thaw cycles promote the precipitation of compounds from DMSO.[7][8] As the DMSO freezes (freezing point: ~18.5°C), the dissolved compound can be forced out of the solvent crystal lattice, forming micro-aggregates.[9] Upon thawing, these aggregates may not fully redissolve, leading to a cloudy solution or visible precipitate. This effect is exacerbated if the DMSO has absorbed any water.
Q4: How does the hydrochloride salt form affect its solubility and stability in DMSO?
A4: While forming a hydrochloride salt often increases a compound's aqueous solubility, it can have the opposite effect in aprotic organic solvents like DMSO.[10][11] The ionic interactions of the salt are less favorably solvated in pure DMSO compared to water. The introduction of water into DMSO can further disrupt these interactions, decreasing the solubility of the hydrochloride salt.[7]
Q5: Should I be concerned about the compound reacting with DMSO?
A5: Under standard storage and handling conditions, this is not a concern. DMSO is a very stable solvent.[12] However, under specific and generally harsh conditions (e.g., in the presence of strong acids, bases, or upon photoirradiation), DMSO can act as a reactant, sometimes as a source for methylation.[13][14][15] These conditions are not typically encountered during the preparation and storage of stock solutions for biological assays.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments.
Issue 1: The compound powder is not dissolving in fresh DMSO.
-
Potential Cause 1: Sub-optimal DMSO Quality. The DMSO may not be anhydrous or of sufficient purity.
-
Potential Cause 2: Concentration Exceeds Solubility Limit. You may be attempting to create a stock solution that is too concentrated.
-
Solution: Consult the supplier's datasheet for reported solubility. If unavailable, start with a lower concentration (e.g., 10 mM).
-
-
Potential Cause 3: Insufficient Mechanical Agitation. The compound needs energy to overcome its crystal lattice structure.
Issue 2: My previously clear stock solution is now cloudy or has a precipitate.
This is the most frequent issue and is almost always linked to improper storage or handling. The workflow below provides a logical path to diagnose and remedy the problem.
Caption: Troubleshooting workflow for precipitate in DMSO stock.
Section 3: Best Practices & Experimental Protocols
Adhering to strict protocols for solution preparation and storage is the best way to prevent stability issues.
Protocol 1: Preparation of a Stable 10 mM Stock Solution
-
Preparation: Allow the vial of this compound and a new bottle of anhydrous DMSO (≥99.9%) to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. (Molecular Weight: 284.66 g/mol for the hydrochloride salt).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap tightly and vortex for at least 2 minutes until the solid is completely dissolved. If needed, sonicate for 5-10 minutes.
-
Aliquoting: This is a critical step. Immediately after dissolution, divide the stock solution into smaller, single-use aliquots in tightly sealed, low-volume tubes (e.g., cryovials).[7] This minimizes air exposure and eliminates freeze-thaw cycles for the main stock.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.
Protocol 2: Recommended Storage Procedures
Proper storage is essential for maintaining the integrity of your DMSO stock solutions.
| Storage Condition | Duration | Key Considerations & Rationale |
| Short-Term | Up to 1 Month | -20°C . Ideal for working aliquots. Minimizes the risk of water absorption compared to refrigeration, where the container might be opened more frequently.[8] |
| Long-Term | Up to 1 Year | -80°C . The gold standard for long-term archival storage. Drastically slows down any potential (though unlikely) chemical degradation and reduces water vapor pressure within the tube.[7][8] |
| Room Temperature | Not Recommended | While DMSO itself is stable at room temperature, storing compound solutions this way increases the risk of degradation over time, especially for less stable compounds.[18] A study showed that after 1 year at room temperature, only 52% of compounds in a library were likely to be observed.[18] |
Protocol 3: Self-Validating Your Stock Solution's Integrity
To ensure trustworthiness, periodically check the integrity of an aged stock solution against a freshly prepared one.
-
Sample Preparation: Thaw one of your long-term stored aliquots (-80°C). Prepare a fresh solution of the compound in anhydrous DMSO at the same concentration.
-
Analysis: Analyze both the aged and fresh samples using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Comparison: Compare the chromatograms. Look for:
-
A decrease in the area of the main peak in the aged sample (indicates precipitation or degradation).
-
The appearance of new peaks in the aged sample (indicates degradation).
-
-
Interpretation: If the peak area of the aged sample is >95% of the fresh sample and no significant new peaks have appeared, your storage protocol is validated for that time period.
Section 4: A Deeper Look at the Chemistry
Understanding the properties of each component provides insight into the overall stability profile.
Caption: Key factors influencing the solution stability.
-
The Quinoxaline Core: This fused benzene and pyrazine ring system is aromatic and generally very stable. It is not prone to decomposition under normal storage conditions. Significant chemical stress, such as strong acids or UV radiation, would be required to induce degradation.[19][20]
-
The Trifluoromethoxy (-OCF3) Group: This group is a key contributor to the molecule's overall stability. The extreme strength of the carbon-fluorine bonds makes it highly resistant to chemical and enzymatic cleavage.[2] It also increases the lipophilicity of the molecule, which influences its solubility characteristics.[3][21]
-
The Hydrochloride Salt: The HCl salt exists as an ion pair in solution. In a polar aprotic solvent like DMSO, these ions are solvated, but the introduction of water can create a more structured hydrogen-bonding network that is less favorable for solvating the organic salt, leading to a decrease in solubility.[7][22]
-
Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is excellent at dissolving a wide range of compounds.[12][23] Its primary vulnerability in a laboratory setting is its hygroscopicity.[6] Ensuring the use of anhydrous grade and minimizing exposure to air are the most critical handling precautions.[7][16]
By understanding these individual components, you can make informed decisions to maintain the stability of your this compound solutions, ensuring the accuracy and reproducibility of your research.
References
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Universal Solvent: Applications of DMSO in Industry. [Link]
-
Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab? [Link]
-
Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]
-
Gaylord Chemical. (2025). Storage Precautions for Dimethyl Sulfoxide (DMSO). [Link]
-
gChem Global. DMSO - Dimethyl Sulfoxide. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Voronova, A. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
Lumbreras, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Kolmer-Anderl, N., et al. (2016). Exploration of the Photodegradation of Naphtho[2,3-g]quinoxalines and Pyrazino[2,3-b]phenazines. PubMed. [Link]
-
Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. [Link]
-
Al-Hamdani, A. A. S. (2016). Synthesis and Characterization of Some Quinoxaline Derivatives and the Study of Biological Activities. Journal of Humanities and Applied Science. [Link]
-
Turesky, R. J., et al. (2002). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. PubMed. [Link]
-
Cheeseman, G. W. H. (1961). Quinoxaline derivatives. Part V. Decomposition of 3 : 4-dihydro-4-methyl-3-oxoquinoxaline-2-carboxy-N-methylanilide 1-oxide with sulphuric acid. Journal of the Chemical Society. [Link]
-
Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
-
Lumbreras, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Lumbreras, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
-
Drews, T. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]
-
Silva Ferreira, A. C., et al. (2003). Formation of quinoxalinol/quinoxaline derivatives. ResearchGate. [Link]
-
Das, K., & Kundu, K. K. (1974). Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°. Zenodo. [Link]
-
The Chemical Report. (2017). Direct C–H Trifluoromethylation at the Benzylic Position in DMSO. [Link]
-
BIOFOUNT. 1215206-23-7|this compound. [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? [Link]
-
Synfacts. (2010). Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. Thieme. [Link]
-
Mondal, A., et al. (2021). DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2017). Dimethyl Sulfoxide Involved One-Pot Synthesis of Quinoxaline Derivatives. PubMed. [Link]
-
Øpstad, C. L., et al. (2022). Scheme 3. Reported decay of DMSO radicals (1c) and DMF radicals (2c) obtained after pulse radiolysis. ResearchGate. [Link]
-
Reddy, G. S., et al. (2023). DMSO (dimethyl sulfoxide) as a two-methyl source: C–H (trideutero)methylation of (iso)quinolines and their N-oxides. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. quora.com [quora.com]
- 6. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Applications of DMSO [chemdiv.com]
- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. chemical.report [chemical.report]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DMSO (dimethyl sulfoxide) as a two-methyl source: C–H (trideutero)methylation of (iso)quinolines and their N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 19. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 80. Quinoxaline derivatives. Part V. Decomposition of 3 : 4-dihydro-4-methyl-3-oxoquinoxaline-2-carboxy-N-methylanilide 1-oxide with sulphuric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. zenodo.org [zenodo.org]
- 23. gchemglobal.com [gchemglobal.com]
Technical Support Center: Synthesis of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
Welcome to the technical support guide for the synthesis of 6-(Trifluoromethoxy)quinoxaline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured to address issues as they typically arise during the synthesis workflow: from the initial condensation reaction to the final salt formation and purification.
Part 1: The Condensation Reaction - Forming the Quinoxaline Core
The cornerstone of this synthesis is the condensation of 4-(trifluoromethoxy)-1,2-phenylenediamine with glyoxal. While seemingly straightforward, the unique electronic properties of the trifluoromethoxy group can introduce challenges.
Question 1: Why is my reaction yield for 6-(trifluoromethoxy)quinoxaline consistently low?
Answer: Low yields in quinoxaline synthesis are a frequent issue, often stemming from the reactivity of the starting materials and the reaction conditions.[1]
-
Causality—The Role of the Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This property reduces the nucleophilicity of the amine groups on the 4-(trifluoromethoxy)-1,2-phenylenediamine precursor. This deactivation can slow down the condensation reaction, leading to incomplete conversion or the need for more forcing conditions, which in turn can cause degradation.[2]
-
Troubleshooting & Optimization:
-
Purity of Starting Materials: Ensure the 4-(trifluoromethoxy)-1,2-phenylenediamine is pure. Oxidized or impure diamine is a primary cause of side reactions and low yields. Use freshly prepared or purified diamine if possible.
-
Reaction Conditions: Traditional methods often use high temperatures and strong acids, which can degrade the product.[1][3] Consider milder, modern protocols. Many catalysts are effective even at room temperature, minimizing side product formation.[1]
-
Catalyst Screening: The choice of catalyst is critical. If a simple acid catalyst (like acetic acid) is giving poor results, consider screening alternatives.
-
Homogeneous Catalysts: Iodine or copper salts (e.g., CuI) have proven effective in related syntheses.[1]
-
Heterogeneous Catalysts: Recyclable solid acid catalysts, such as alumina-supported heteropolyoxometalates, can offer high yields under mild conditions.[1][4]
-
Organocatalysts: Camphor sulfonic acid (CSA) provides a metal-free option that can enhance reaction rates.[1]
-
-
| Parameter | Common Issue | Recommended Solution | Scientific Rationale |
| Catalyst | Inefficient catalysis leading to slow or incomplete reaction. | Screen a panel of catalysts: Acetic Acid, Iodine, CSA, or a solid acid catalyst.[1] | The electron-withdrawing -OCF₃ group requires a sufficiently strong Lewis or Brønsted acid to activate the carbonyl and facilitate nucleophilic attack by the deactivated diamine. |
| Temperature | High temperatures (>100°C) causing tar/byproduct formation. | Attempt the reaction at room temperature with an efficient catalyst, or gently heat to 40-60°C.[3][4] | Milder conditions prevent the degradation of starting materials and products, leading to a cleaner reaction profile. |
| Solvent | Poor solubility or solvent participation in side reactions. | Ethanol is common. For difficult cases, hexafluoroisopropanol (HFIP) can be an excellent solvent that promotes condensation.[3] | HFIP's ability to form strong hydrogen bonds can activate carbonyl groups and stabilize intermediates, often accelerating the reaction. |
Question 2: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
Answer: The formation of multiple byproducts is typically due to side reactions or incomplete cyclization.
-
Likely Impurities:
-
Unreacted Diamine: The most common impurity if the reaction has not gone to completion.
-
Mono-condensed Intermediate: The intermediate formed after one amine has reacted with a carbonyl group but before the final cyclization and aromatization.
-
Oxidized Byproducts: Aromatic diamines are sensitive to air oxidation, which can lead to colored, polymeric impurities.
-
Positional Isomers (if applicable): If the starting dicarbonyl is unsymmetrical, the formation of regioisomers is possible. (This is not an issue with glyoxal).
-
-
Mitigation Strategy:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce the formation of oxidative impurities.
-
Controlled Addition: Slowly adding the glyoxal solution to the diamine solution can sometimes improve selectivity and reduce byproduct formation.
-
Part 2: Purification of the 6-(Trifluoromethoxy)quinoxaline Free Base
Purification is critical to obtaining a high-quality final product. The properties of the trifluoromethoxy group can influence the behavior of the molecule during extraction and chromatography.
Question 3: I'm having difficulty purifying the crude product. It streaks on the silica column. What can I do?
Answer: Streaking on a silica gel column is common for nitrogen-containing heterocycles due to their basicity. The lone pairs on the quinoxaline nitrogens can interact strongly with the acidic silanol groups of the silica gel.
-
Troubleshooting Column Chromatography:
-
Solvent System Modification: Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-1% TEA to your ethyl acetate/hexane or dichloromethane/methanol mobile phase. The TEA will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Ammonia: Pre-treating the mobile phase by bubbling ammonia gas through it or using a solvent system containing a small amount of ammonium hydroxide can also be effective.
-
-
Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and is often a better choice for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase chromatography with a water/acetonitrile or water/methanol mobile phase can be an excellent alternative.
-
-
Part 3: Formation and Isolation of the Hydrochloride Salt
The final step, forming the hydrochloride salt, is crucial for improving the compound's stability, solubility, and handling properties. However, it can be challenging to obtain a clean, crystalline solid.
Question 4: When I try to form the hydrochloride salt, I get an oil or a sticky, hygroscopic solid instead of a filterable crystal. Why is this happening and how can I fix it?
Answer: This is a very common problem when forming hydrochloride salts. It is almost always caused by the presence of trace amounts of water or the use of an inappropriate solvent for precipitation.[5] Quinoxaline itself is weakly basic, and its salts can be prone to hygroscopicity.[3]
-
Causality:
-
Presence of Water: Using aqueous HCl introduces water, which can form a hydrate with the salt or simply act as a solvent, preventing crystallization and leading to an oil.
-
Solvent Choice: The ideal solvent should readily dissolve the free base but have very poor solubility for the hydrochloride salt, forcing it to precipitate. If the salt has some solubility in the chosen solvent, it may "oil out."
-
-
Self-Validating Protocol for Crystalline Salt Formation:
-
Start with Dry, Pure Free Base: Ensure the purified 6-(trifluoromethoxy)quinoxaline free base is completely free of solvent. Dry it under high vacuum for several hours.
-
Choose an Anhydrous Solvent System: Dissolve the free base in a minimal amount of a dry, non-polar solvent in which the free base is soluble, such as diethyl ether, ethyl acetate, or dichloromethane.[5]
-
Use Anhydrous HCl: Do NOT use concentrated aqueous HCl. Instead, use a commercially available solution of HCl in an organic solvent.
-
HCl in Diethyl Ether: A classic choice. Add it dropwise to the stirred solution of the free base at 0°C.
-
HCl in Dioxane: Another common and effective reagent.
-
In-situ Generation: For ultimate dryness, generate HCl gas in-situ by adding acetyl chloride to a dry alcohol (like ethanol) in your chosen solvent.[5]
-
-
Induce Crystallization: If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod, adding a seed crystal, or storing the solution at low temperature (4°C or -20°C).
-
Isolation and Drying: Collect the resulting solid by vacuum filtration, wash it with a small amount of cold, dry solvent (e.g., diethyl ether), and dry it thoroughly under high vacuum in the presence of a desiccant (e.g., P₂O₅).
-
| Parameter | Common Issue | Recommended Solution | Scientific Rationale |
| HCl Source | Using aqueous HCl. | Use anhydrous HCl (e.g., 2M solution in diethyl ether or 4M in dioxane).[5] | Prevents the introduction of water, which can lead to the formation of oils or hygroscopic solids. |
| Precipitation Solvent | Salt is soluble in the reaction solvent. | Dissolve free base in EtOAc or DCM; precipitate with ethereal HCl. Use an anti-solvent like pentane or hexane to crash out the product. | The hydrochloride salt is an ionic compound and will have low solubility in non-polar organic solvents, promoting clean precipitation. |
| Product Isolation | Product is sticky and difficult to handle. | After precipitation, triturate the product with a non-polar solvent (e.g., pentane). | Trituration helps to break down any amorphous or oily material and induce crystallization, resulting in a free-flowing powder. |
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis of 6-(Trifluoromethoxy)quinoxaline HCl.
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethoxy)quinoxaline (Free Base)
This protocol is adapted from general procedures for quinoxaline synthesis, optimized for this specific substrate.[1][4]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq).
-
Dissolution: Dissolve the diamine in ethanol (approx. 10 mL per 1 g of diamine).
-
Catalyst Addition: Add a catalytic amount of acetic acid (0.1 eq).
-
Reagent Addition: While stirring at room temperature, add a 40% aqueous solution of glyoxal (1.05 eq) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The appearance of a new, more non-polar spot (UV active) indicates product formation.
-
Work-up:
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of hexane and ethyl acetate (optionally with 0.5% triethylamine to prevent streaking).
-
Characterization: Combine the pure fractions and evaporate the solvent to yield 6-(trifluoromethoxy)quinoxaline as a solid. Confirm identity via ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Formation of this compound
-
Preparation: Dissolve the purified 6-(trifluoromethoxy)quinoxaline (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Acidification: Cool the solution to 0°C in an ice bath. While stirring, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise.
-
Precipitation: A precipitate should form immediately or upon further stirring. If not, scratch the flask or add a small amount of pentane to induce precipitation.
-
Isolation: Allow the suspension to stir at 0°C for 30 minutes, then collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Dry the solid under high vacuum to obtain this compound as a stable, crystalline solid.
-
Validation: Confirm salt formation by checking for a downfield shift of aromatic protons in ¹H NMR (in DMSO-d₆) and by melting point analysis.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of substituted quinoxalines.
- Sharma, R., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6).
- Ali, M. M., et al. (2021).
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines.
- Ali, M. M., Ismail, N. S. M., & El-Gazzar, A. B. A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
- Zepeda, G., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health.
- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Reddit. (2018). Problem with hydrochloride salt formation/isolation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Technical Support Center: HPLC Purification of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
Welcome to the dedicated technical support guide for the purification of 6-(Trifluoromethoxy)quinoxaline hydrochloride by High-Performance Liquid Chromatography (HPLC). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our focus is on explaining the scientific principles behind the methodologies to empower you to solve challenges effectively.
Introduction: The Challenge
This compound presents a unique set of purification challenges. Its structure combines a basic heterocyclic quinoxaline core, which is prone to strong interactions with silica-based columns, and a highly electronegative trifluoromethoxy (-OCF₃) group, which influences its retention and solubility. The hydrochloride salt form adds another layer of complexity, requiring careful mobile phase pH control to ensure consistent chromatography and good peak shape. This guide will help you navigate these challenges to achieve high purity and recovery.
Frequently Asked Questions (FAQs)
Q1: What is the best starting column for purifying this compound?
A1: For initial method development, a modern, high-purity silica C18 column with end-capping is the recommended starting point. The end-capping is crucial as it minimizes the interaction between the basic nitrogen atoms on the quinoxaline ring and acidic silanol groups on the silica surface, which is a primary cause of peak tailing.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides good hydrophobic retention for the aromatic quinoxaline core. |
| Particle Size | 3.5 - 5 µm | Optimal balance between efficiency and backpressure for preparative work. |
| Pore Size | 100 - 120 Å | Standard for small molecule separations. |
| End-capping | Yes (e.g., TMS) | Critical to block free silanols and prevent peak tailing of the basic analyte. |
| Recommended Brands | Waters XBridge/XSelect, Agilent ZORBAX, Phenomenex Luna/Kinetex | These brands are known for robust, high-purity silica and effective end-capping. |
Q2: How do I select the optimal mobile phase and pH?
A2: The mobile phase must serve two key functions: protonating the quinoxaline nitrogen and suppressing the activity of residual silanols on the column. Therefore, a low-pH mobile phase is essential.
-
Aqueous Phase (Solvent A): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in water.
-
Organic Phase (Solvent B): Acetonitrile (ACN) is generally preferred over methanol for this class of compounds as it often provides better peak shape and lower backpressure.
Why low pH? 6-(Trifluoromethoxy)quinoxaline is a weak base. At a pH below its pKa (typically around 2-3 for quinoxalines), it will exist in its protonated, cationic form. This single ionic state prevents peak distortion. Furthermore, the acidic mobile phase protonates and "shields" the acidic silanol groups on the column's stationary phase, dramatically reducing the secondary interactions that cause peak tailing. TFA is often considered the "gold standard" for achieving sharp peaks for basic compounds due to its strength and ion-pairing capabilities.
Q3: What UV wavelength should I use for detection?
A3: Quinoxaline derivatives typically exhibit strong UV absorbance due to their aromatic nature. A good starting point is to perform a UV scan using a photodiode array (PDA) detector from 200-400 nm. If a PDA is unavailable, 254 nm is a robust initial choice, as it is a common wavelength for aromatic systems. A secondary wavelength, perhaps near the local maxima around 310-320 nm , can also be monitored for purity assessment.
Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section addresses specific experimental problems in a Q&A format.
Problem Area 1: Poor Peak Shape
Q: My main peak is tailing significantly, even with a C18 column and 0.1% TFA. What's happening and how do I fix it?
A: This is the most common issue. While a low pH mobile phase is the first and most important step, severe tailing indicates that secondary interactions are still occurring.
Causality Chain & Solutions:
-
Insufficient pH Control: The mobile phase pH might not be low enough or sufficiently buffered. While 0.1% TFA is usually effective, ensure it is fresh and accurately prepared.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. Reduce the injection mass by 50-75% to see if the peak shape improves. If it does, you have identified the issue. For preparative work, this means you must operate within the column's loading capacity.
-
Column Degradation: The column itself may be the problem. Residual silanols can become exposed over time, especially if the column has been used with high-pH mobile phases previously. Try a brand new, dedicated column.
-
Alternative Ion-Pairing: If TFA is not sufficient, consider a mobile phase with 10-20 mM of an ammonium salt like ammonium formate, buffered to a pH of 2.5-3.0 with formic acid. The ammonium ions can compete with your protonated analyte for interaction with active sites on the column, improving peak shape.
Below is a decision tree to guide your troubleshooting process for peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Problem Area 2: Poor Resolution
Q: I have a critical impurity that is co-eluting or barely separating from my main peak. How can I improve the resolution?
A: Improving resolution requires changing the chromatographic selectivity. This is achieved by altering the chemical interactions between your analytes, the stationary phase, and the mobile phase.
Strategies for Improving Selectivity:
-
Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH) or a combination of ACN/MeOH. Methanol is a protic solvent and will have different hydrogen-bonding interactions with your analyte compared to the aprotic ACN, which can significantly alter the elution order and improve separation.
-
Modify the Stationary Phase: If changing the mobile phase is insufficient, change the column chemistry.
-
Phenyl-Hexyl Phase: A phenyl-based column offers pi-pi interactions, which can be highly effective for separating aromatic compounds like quinoxalines. This is an excellent alternative to C18.
-
Embedded Polar Group (EPG) Phase: These columns (e.g., "polar-embedded C18") have a polar group (like a carbamate) near the base of the C18 chain. This can reduce interactions with basic compounds and offer unique selectivity.
-
-
Adjust the Gradient: Make the gradient shallower around the elution time of your target compound. For example, if your peak elutes at 40% Solvent B, try running a segment of the gradient from 35% to 45% B over 10-15 column volumes. This gives the analytes more time to interact with the stationary phase, improving separation.
Problem Area 3: Low or No Recovery
Q: After my preparative run, I can't recover my compound from the collected fractions. Where did it go?
A: This issue is often due to compound instability or irreversible adsorption.
Potential Causes and Solutions:
-
Irreversible Adsorption: The compound may be sticking to active sites in the HPLC system (injector, tubing, column frit) or on the column itself.
-
Solution: Passivate the system by flushing thoroughly with a strong acid/organic mixture (e.g., 50:50 ACN:Water with 0.2% TFA) before injection. If using a dedicated column, this is less likely to be an issue unless the column is very old.
-
-
Compound Instability in Mobile Phase: Although unlikely for this specific compound, some molecules can degrade in the acidic mobile phase over the course of a long run.
-
Solution: Collect fractions into tubes that contain a small amount of a neutralizing agent, such as ammonium bicarbonate solution, to immediately raise the pH of the collected eluent.
-
-
Post-Run Sample Handling: TFA is a non-volatile acid and will remain in your sample after lyophilization as a TFA salt. This can interfere with subsequent biological assays or characterization.
-
Solution: If TFA is problematic, use a volatile buffer system like formic acid/ammonium formate. Alternatively, after collecting fractions containing TFA, perform a salt exchange or a solid-phase extraction (SPE) step to remove the TFA.
-
Validated Starting Protocol: Analytical to Preparative Scale-Up
This protocol provides a robust, self-validating workflow for purifying this compound.
Step 1: Analytical Method Development
The goal here is to find the optimal separation conditions on a small, fast analytical column.
| Parameter | Setting |
| Column | C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Deionized Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL (of a ~1 mg/mL solution) |
| Detector | UV at 254 nm |
| Column Temp. | 30 °C |
Run your crude sample using this method. Identify the retention time (t_R) of your target peak and assess its separation from nearby impurities.
Step 2: Preparative Scale-Up
Once the analytical method is established, scale it up for purification. The key is to maintain the same linear velocity and gradient profile (in terms of column volumes).
Technical Support Center: Optimizing Reaction Conditions for Quoxaline Hydrochloride Salt Formation
Welcome to the Technical Support Center for Quinoxaline Hydrochloride Salt Formation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the synthesis and isolation of quinoxaline hydrochloride salts. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments. Our aim is to equip you with the scientific rationale behind experimental choices to ensure reproducible and high-quality results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My quinoxaline hydrochloride salt is "oiling out" instead of precipitating as a solid. What causes this and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, is a common issue where the salt forms as a liquid phase instead of a crystalline solid.[1][2][3][4][5] This phenomenon is often a result of high supersaturation and slow crystal nucleation. For quinoxaline hydrochlorides, this can be influenced by several factors:
-
High Solute Concentration: The concentration of your quinoxaline free base in the chosen solvent might be too high, leading to a supersaturated state upon HCl addition that favors oiling out.
-
Solvent Choice: The solvent system may not be optimal for crystallization. A solvent that is too good at dissolving the hydrochloride salt can lead to oiling out.
-
Rapid HCl Addition: Adding the hydrochloric acid solution too quickly can create localized areas of very high supersaturation, promoting the formation of an oil.
-
Temperature: Suboptimal temperatures can affect both solubility and nucleation kinetics.
Solutions:
-
Optimize Solvent System:
-
Introduce an Anti-solvent: If your quinoxaline is dissolved in a good solvent (e.g., methanol, ethanol), the addition of a miscible anti-solvent (e.g., diethyl ether, ethyl acetate, heptane) can reduce the solubility of the hydrochloride salt and promote precipitation.[6]
-
Solvent Screening: Experiment with different solvent systems. A mixture of a good solvent and an anti-solvent at the outset can be effective.
-
-
Control Supersaturation:
-
Slower Acid Addition: Add the HCl solution dropwise with vigorous stirring. This allows for controlled crystal nucleation and growth.
-
Lower Reaction Concentration: Start with a more dilute solution of your quinoxaline free base.
-
-
Temperature Control:
-
Cooling: In many cases, cooling the solution after HCl addition can induce crystallization from the oil. However, in some systems, this can increase viscosity and hinder crystallization. Experiment with different cooling profiles.
-
Seeding: Introduce a small amount of pre-existing quinoxaline hydrochloride crystals (seed crystals) to the solution to encourage crystallization.[1]
-
Q2: I am getting a low yield of my quinoxaline hydrochloride salt. What are the potential reasons?
A2: Low yields can be attributed to several factors throughout the process, from the initial quinoxaline synthesis to the final salt isolation.
-
Incomplete Quinoxaline Synthesis: Ensure the initial synthesis of the quinoxaline free base has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Suboptimal Salt Precipitation:
-
Solubility: The hydrochloride salt may have significant solubility in the chosen solvent system, leading to product loss in the filtrate.
-
Incorrect Stoichiometry: An insufficient amount of HCl will result in incomplete conversion of the free base to the salt.
-
-
Loss During Work-up: Product may be lost during filtration and washing steps.
Solutions:
-
Verify Complete Free Base Formation: Before proceeding to salt formation, ensure the synthesis of the quinoxaline is complete.
-
Optimize Precipitation Conditions:
-
Solvent Selection: Choose a solvent in which the hydrochloride salt has low solubility.
-
Common Ion Effect: The addition of excess chloride ions (from HCl) can decrease the solubility of the hydrochloride salt, leading to higher precipitation.[9][10][11][12][13] However, be mindful that excessive acid can sometimes lead to the formation of undesired side products.
-
pH Adjustment: Ensure the final pH of the solution is sufficiently acidic to favor the protonated quinoxaline species.
-
-
Minimize Work-up Losses:
-
Washing Solvent: Wash the filtered salt with a cold, non-polar solvent in which the salt is insoluble to remove impurities without dissolving the product.
-
Careful Filtration: Use appropriate filtration techniques to ensure all the solid product is collected.
-
Q3: How can I confirm that I have successfully formed the hydrochloride salt of my quinoxaline?
A3: Successful salt formation can be confirmed through a combination of spectroscopic and physical characterization methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You should observe a downfield shift of the protons on and near the nitrogen atoms of the pyrazine ring upon protonation. The exact shift will depend on the specific quinoxaline derivative. In some cases, you may see a broad peak corresponding to the N-H proton.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Look for the appearance of a broad absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N-H stretch of an amine salt.
-
-
Mass Spectrometry (MS):
-
Elemental Analysis (CHN Analysis):
-
This technique provides the percentage composition of carbon, hydrogen, and nitrogen in your sample. The theoretical values for the hydrochloride salt will differ from the free base, and a good match with the experimental data is strong evidence of salt formation.
-
-
Melting Point:
-
The hydrochloride salt will have a distinct and generally higher melting point than the corresponding free base.
-
-
Solubility:
-
Quinoxaline hydrochloride salts are typically more soluble in water and polar solvents compared to their free base counterparts.[16]
-
Troubleshooting Guides
Guide 1: Issue - Poor or No Precipitation of the Hydrochloride Salt
This guide provides a systematic approach to troubleshoot experiments where the quinoxaline hydrochloride salt fails to precipitate from the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no salt precipitation.
Guide 2: Issue - The Isolated Salt is Impure or Discolored
This guide addresses common purity issues with the isolated quinoxaline hydrochloride salt.
| Potential Cause | Explanation | Recommended Solution |
| Trapped Solvent | The crystal lattice may trap solvent molecules during rapid precipitation. | Recrystallize the salt from an appropriate solvent system. |
| Colored Impurities | Impurities from the initial quinoxaline synthesis may co-precipitate with the salt. | Purify the quinoxaline free base before salt formation using column chromatography or recrystallization. |
| Excess HCl | A large excess of HCl can sometimes lead to the formation of dihydrochloride salts or other adducts. | Use a stoichiometric amount of HCl or a slight excess. Wash the precipitate with a solvent that can remove excess acid without dissolving the salt. |
| Degradation | Some quinoxaline derivatives may be unstable under highly acidic conditions or elevated temperatures. | Perform the salt formation at a lower temperature and avoid prolonged exposure to strong acid. |
Optimized Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Hydrochloride Salt Formation
This protocol provides a starting point for the formation of quinoxaline hydrochloride salts. Optimization may be required based on the specific properties of your quinoxaline derivative.
-
Dissolution: Dissolve the purified quinoxaline free base (1.0 equivalent) in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (1.0-1.2 equivalents) in a compatible solvent (e.g., HCl in diethyl ether, isopropanol, or dioxane) dropwise at room temperature.
-
Precipitation: Continue stirring for 30-60 minutes. If a precipitate does not form, try one of the following:
-
Gently scratch the inside of the flask with a glass rod to induce nucleation.
-
Cool the mixture in an ice bath.
-
Slowly add an anti-solvent until the solution becomes turbid, then allow it to stand.
-
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with a small amount of cold anti-solvent to remove any residual impurities.
-
Drying: Dry the salt under vacuum to a constant weight.
Protocol 2: Recrystallization of Quinoxaline Hydrochloride
Recrystallization is often necessary to obtain a highly pure, crystalline product.
-
Solvent Selection: Choose a solvent or solvent system in which the salt is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems include ethanol/water, methanol/diethyl ether, or isopropanol.
-
Dissolution: Dissolve the crude salt in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Recrystallization Solvent Selection Guide:
| Solvent Polarity | Good Solvents (for initial dissolution) | Anti-Solvents (to induce precipitation) |
| Polar | Methanol, Ethanol, Water | Diethyl ether, Ethyl acetate |
| Less Polar | Isopropanol, Acetone | Hexane, Heptane |
Visualization of Key Processes
Logical Relationship in Salt Formation
Caption: Key steps in quinoxaline hydrochloride salt formation.
References
-
Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. Available from: [Link]
-
Common Ion Effect. BYJU'S. Published January 10, 2021. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews. Available from: [Link]
-
Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science. Available from: [Link]
-
T1-T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives. ChemRxiv. Published online 2024. Available from: [Link]
-
Common-ion effect. Wikipedia. Available from: [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. 2014;19(8):12078-12093. Available from: [Link]
-
Common Ion Effect. Chemistry LibreTexts. Published May 4, 2025. Available from: [Link]
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Organic Communications. 2013;6(2):23-30. Available from: [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. 2020;8:789. Available from: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. 2021;26(16):4769. Available from: [Link]
-
Quinoxaline. PubChem. Available from: [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. 2020;8:789. Available from: [Link]
- Preparation of high purity substituted quinoxaline. Google Patents.
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. ACS Omega. 2023;8(7):6994-7006. Available from: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry. 2012;2012:680249. Available from: [Link]
-
Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Journal of Molecular Structure. 2021;1244:130939. Available from: [Link]
-
What is the role of HCl in salt analysis? Quora. Published May 18, 2016. Available from: [Link]
-
Crystallization of an active pharmaceutical ingredient that oils out. Organic Process Research & Development. 2012;16(5):840-847. Available from: [Link]
-
Influence of salt concentration in the liquid phase on the partial pressure of HCl. ResearchGate. Available from: [Link]
-
Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. Angewandte Chemie International Edition. 2024;63(28):e202403338. Available from: [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. CrystEngComm. 2016;18(30):5697-5705. Available from: [Link]
- Methods for the separation of hcl from a chloride salt and compositions produced thereby. Google Patents.
-
NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry. 2022;15(1):1-7. Available from: [Link]
-
Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Liberty University. Available from: [Link]
-
An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. 2005;9(6):923-929. Available from: [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. 2014;19(8):12078-12093. Available from: [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. 2023;16(8):1174. Available from: [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. 2013;18(3):636-645. Available from: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. 2013;18(12):15010-15026. Available from: [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. 2013;18(3):636-645. Available from: [Link]
-
Solvent-Free Heterocyclic Synthesis. Chemical Reviews. 2005;105(8):2875-2920. Available from: [Link]
-
Problem with hydrochloride salt formation/isolation. Reddit. Published August 3, 2018. Available from: [Link]
-
Complex oiling-out behavior of procaine with stable and metastable liquid phases. Physical Chemistry Chemical Physics. 2022;24(17):10433-10444. Available from: [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis. 2023;20(10):1158-1178. Available from: [Link]
- Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
-
Crystallization and transformation of pharmaceutical solid forms. African Journal of Pharmacy and Pharmacology. 2012;6(9):598-610. Available from: [Link]
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An In-Line Study of Oiling Out and Crystallization | Semantic Scholar [semanticscholar.org]
- 5. Complex oiling-out behavior of procaine with stable and metastable liquid phases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. ijrar.org [ijrar.org]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flexbooks.ck12.org [flexbooks.ck12.org]
- 10. byjus.com [byjus.com]
- 11. jchemlett.com [jchemlett.com]
- 12. Common-ion effect - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 15. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
troubleshooting inconsistent results with 6-(Trifluoromethoxy)quinoxaline hydrochloride
Welcome to the technical support center for 6-(Trifluoromethoxy)quinoxaline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your experimental outcomes.
I. Introduction to this compound
This compound is a heterocyclic aromatic compound with significant potential in medicinal chemistry and drug discovery.[1] Quinoxaline derivatives, in general, are known for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The incorporation of a trifluoromethoxy group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[5]
However, like many complex organic molecules, its successful application in research and development hinges on a clear understanding of its chemical properties and potential pitfalls in experimental design. This guide aims to provide that clarity.
II. Troubleshooting Guide: Inconsistent Experimental Results
Inconsistencies in experimental results are a common challenge in research. This section provides a structured approach to troubleshooting issues specifically related to this compound.
Q1: I'm observing variable potency or activity of the compound across different experimental batches. What could be the cause?
A1: This is a critical issue that can undermine the validity of your results. The root cause often lies in the handling, storage, or preparation of the compound.
Possible Causes & Solutions:
-
Compound Stability and Degradation:
-
Hydrolytic Instability: The trifluoromethoxy group, while generally stable, can be susceptible to hydrolysis under certain acidic or basic conditions, leading to the loss of the trifluoromethyl group and a significant change in biological activity.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the quinoxaline ring system.
-
Oxidative Degradation: The presence of oxidizing agents or even atmospheric oxygen over extended periods can lead to the formation of N-oxides or other degradation products.[6]
-
-
Solubility Issues:
-
Incomplete Dissolution: Inconsistent results can arise from incomplete solubilization of the compound, leading to a lower effective concentration than intended.
-
Precipitation: The compound may precipitate out of solution over time, especially if the solvent is not optimal or if the solution is stored at an inappropriate temperature.
-
-
Contamination:
-
Residual Solvents: Impurities from the synthesis or purification process, such as residual solvents, can interfere with biological assays.
-
Cross-Contamination: Inadequate cleaning of labware can introduce contaminants that affect experimental outcomes.
-
dot
Caption: A logical workflow for troubleshooting inconsistent potency.
Q2: My reaction yield is consistently low when using this compound. How can I optimize the reaction?
A2: Low reaction yields in syntheses involving quinoxaline derivatives can often be traced back to reaction conditions and the purity of starting materials.[7]
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Use dry, aprotic solvents (e.g., THF, Dioxane). | The hydrochloride salt can be sensitive to protic solvents, which may interfere with the reaction. |
| Base | Employ a non-nucleophilic organic base (e.g., DIPEA, Triethylamine). | To neutralize the hydrochloride without participating in side reactions. |
| Temperature | Start at room temperature and gradually increase if necessary. | Many quinoxaline syntheses proceed efficiently at room temperature.[8] Excessive heat can lead to degradation. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon). | To prevent oxidation of the quinoxaline ring. |
| Purity of Starting Materials | Verify the purity of all reactants using appropriate analytical techniques. | Impurities can act as catalysts for side reactions or inhibit the primary reaction. |
Experimental Protocol: General Reaction Optimization
-
Drying of Glassware and Solvents: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use freshly distilled or commercially available dry solvents.
-
Reactant Addition: Dissolve the this compound and other reactants in the chosen dry solvent under an inert atmosphere.
-
Base Addition: Add the non-nucleophilic base dropwise at 0 °C to control any exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and purify the product using flash column chromatography or recrystallization.[7]
III. Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Due to the heterocyclic aromatic nature of the quinoxaline core and the lipophilic trifluoromethoxy group, this compound is expected to have poor aqueous solubility.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For chemical reactions, anhydrous aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally suitable.
Q4: How should I store this compound to ensure its long-term stability?
A4: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[9] For solutions in DMSO, it is also advisable to store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Yes, be mindful of the following:
-
Strong Acids and Bases: Can promote the hydrolysis of the trifluoromethoxy group.
-
Strong Oxidizing Agents: May lead to the formation of N-oxides on the quinoxaline ring.
-
Nucleophiles: The quinoxaline ring can be susceptible to nucleophilic attack under certain conditions, although the trifluoromethoxy group is generally not a leaving group.
Q6: What analytical techniques are best for confirming the identity and purity of this compound?
A6: A combination of analytical methods should be employed for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any fluorine-containing impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Elemental Analysis: To confirm the elemental composition.
dot
Caption: Recommended analytical workflow for compound verification.
IV. References
-
Arctom Scientific. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank.
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]
-
Birajdar, S. S., et al. (2022). A Review on Synthesis and Biological Activity of Some Novel Quinoxalines. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
-
PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. Retrieved from [Link]
-
Chegg. (2024). Solved Discussion Thinking. Quinoxaline derivatives are. Retrieved from [Link]
-
MCE. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
-
ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline derivatives as potential antibacterial and. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. ijpsr.com [ijpsr.com]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1215206-23-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
Technical Support Center: Degradation Pathways of Trifluoromethoxy Quinoxaline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethoxy quinoxaline compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions you may encounter during your experimental work. We will explore the stability of these molecules and the elucidation of their degradation pathways, grounding our advice in established chemical principles and analytical best practices.
Introduction: The Trifluoromethoxy Quinoxaline Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules.[1] The introduction of a trifluoromethoxy (-OCF₃) group onto the quinoxaline scaffold is a modern medicinal chemistry strategy aimed at enhancing metabolic stability, lipophilicity, and target binding affinity.[2][3][4] The -OCF₃ group is a strong electron-withdrawing substituent, which can significantly alter the electronic properties and, consequently, the chemical stability of the aromatic system.[5][6] Understanding the degradation pathways of these complex molecules is critical for drug development, ensuring the safety, efficacy, and stability of new therapeutic agents. This guide will provide a comprehensive overview of the expected degradation pathways and the analytical strategies to investigate them.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with trifluoromethoxy quinoxaline compounds.
Q1: How does the trifluoromethoxy group affect the stability of the quinoxaline ring?
A1: The trifluoromethoxy group is strongly electron-withdrawing, which generally deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic attack.[5][7] This can enhance the overall stability of the quinoxaline ring system compared to unsubstituted or electron-donating substituted quinoxalines. However, this electronic effect can also influence the reactivity of other functional groups on the molecule and may not prevent degradation under forceful conditions such as strong acid/base hydrolysis, oxidation, or photolysis.
Q2: What are the primary degradation pathways I should expect for a trifluoromethoxy quinoxaline compound?
A2: Based on the known chemistry of quinoxalines and aromatic trifluoromethoxy compounds, the primary degradation pathways are likely to involve:
-
Hydrolysis: While the trifluoromethoxy group itself is generally stable to hydrolysis, other susceptible functional groups on the quinoxaline ring or side chains can be hydrolyzed under acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the pyrazine ring of the quinoxaline core are susceptible to oxidation, potentially forming N-oxides.[8] The benzene portion of the ring can also undergo oxidative degradation under strong oxidizing conditions.
-
Photodegradation: Aromatic systems, including quinoxalines, can be susceptible to photodegradation upon exposure to UV light.[7][9] This can lead to complex rearrangements or cleavage of the ring system.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule.
Q3: Is the trifluoromethoxy group itself likely to degrade?
A3: The trifluoromethoxy group is known for its high metabolic and chemical stability due to the strength of the C-F bonds.[4] However, under harsh conditions, such as high temperatures or aggressive chemical treatment, hydrolysis of the -OCF₃ group to a hydroxyl group is possible, though generally more difficult than for a simple methoxy group.
Q4: What are the best analytical techniques for studying the degradation of these compounds?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) is the most powerful tool for this purpose. HPLC allows for the separation of the parent compound from its degradation products, while MS provides structural information for the identification of these degradants.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the definitive structural elucidation of isolated degradation products.[10][11]
Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during the analysis of trifluoromethoxy quinoxaline degradation.
| Symptom/Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Secondary Interactions: The nitrogen atoms in the quinoxaline ring can interact with residual silanols on the silica-based column packing material. 2. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. 3. Column Overload: Injecting too much sample can lead to peak tailing. | 1. Use a low-pH mobile phase: Add a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase to protonate the basic nitrogens, reducing their interaction with silanols. 2. Match sample solvent to mobile phase: Whenever possible, dissolve and inject your samples in the initial mobile phase composition. If a different solvent must be used, ensure it is weaker than the mobile phase. 3. Reduce injection volume or sample concentration: Perform a dilution series to find the optimal concentration that gives a symmetrical peak. |
| Unexpected or No Degradation Observed | 1. Compound is highly stable under the applied stress conditions. 2. Inadequate stress conditions: The concentration of the stressor (acid, base, oxidant) or the duration/temperature of the stress is insufficient. 3. Poor solubility: The compound may not be fully dissolved in the stress medium, limiting its exposure to the stressor. | 1. Increase the severity of the stress conditions: Incrementally increase the concentration of the stressor, the temperature, or the duration of the experiment.[3] 2. Confirm solubility: Use a co-solvent if necessary to ensure the compound is fully dissolved. Be mindful that the co-solvent itself should be stable under the stress conditions. |
| Difficulty Identifying Degradation Products by MS | 1. Low abundance of degradants: The degradation products may be present at very low concentrations. 2. Complex fragmentation patterns: The presence of fluorine can lead to complex fragmentation in the mass spectrometer. 3. Co-elution of degradants: Multiple degradation products may elute at the same time, complicating the interpretation of the mass spectra. | 1. Concentrate the sample: If possible, concentrate the stressed sample to increase the signal of the degradants. 2. Use high-resolution MS (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of the degradants. 3. Optimize chromatographic separation: Modify the HPLC gradient, mobile phase composition, or column chemistry to improve the resolution between degradant peaks. |
| Baseline Noise or Drifting in HPLC | 1. Mobile phase issues: Improperly mixed or degassed mobile phase. 2. Contamination: Contamination in the mobile phase, injector, or column. 3. Detector lamp aging: The detector lamp may be nearing the end of its life. | 1. Prepare fresh mobile phase and degas thoroughly: Use high-purity solvents and degas the mobile phase using sonication or vacuum degassing. 2. Flush the system: Flush the HPLC system with a strong solvent to remove any contaminants. 3. Check detector lamp performance: Refer to the instrument manual to check the lamp's energy output and replace if necessary. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating HPLC-MS method.
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of a trifluoromethoxy quinoxaline compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the trifluoromethoxy quinoxaline compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C and sample as described for acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Sample at the specified time points.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in acetonitrile/water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified period. Also, prepare a solution and expose it to the same temperature.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-MS Method Development
Objective: To develop a robust HPLC-MS method capable of separating the parent trifluoromethoxy quinoxaline compound from all its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) as it provides good retention for many organic molecules.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid in water. The acid helps to improve peak shape for basic compounds.
-
Organic Phase (B): 0.1% formic acid in acetonitrile. Acetonitrile is a good solvent for many organic compounds and has a low UV cutoff.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of both polar and non-polar compounds. A typical starting gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate and Temperature: A flow rate of 0.3 mL/min and a column temperature of 40°C are good starting points.
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode, as the nitrogen atoms in the quinoxaline ring are readily protonated.
-
Perform a full scan analysis (e.g., m/z 100-1000) to detect all potential degradation products.
-
Subsequently, perform tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns for structural elucidation.
-
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Degradation Pathways and Workflows
The following diagrams illustrate the proposed degradation pathways and a typical experimental workflow for these studies.
Proposed Degradation Pathways
Caption: Proposed major degradation pathways for trifluoromethoxy quinoxaline compounds.
Experimental Workflow for Forced Degradation Studies
Caption: A typical experimental workflow for forced degradation studies.
References
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available from: [Link]
-
Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. Available from: [Link]
-
Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. American Chemical Society. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. Solar Energy Materials and Solar Cells. Available from: [Link]
-
Exploration of the Photodegradation of Naphtho[2,3-g]quinoxalines and Pyrazino[2,3-b]phenazines. PubMed. Available from: [Link]
-
Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. Available from: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. ResearchGate. Available from: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. PMC. Available from: [Link]
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. PMC. Available from: [Link]
-
Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters. Available from: [Link]
-
The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. SciSpace. Available from: [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available from: [Link]
-
13 C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. Available from: [Link]
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Chemical Science. Available from: [Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. Available from: [Link]
-
October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Fluorine notes. Available from: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available from: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available from: [Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. Available from: [Link]
-
The Electrical Effect of the Trifluoromethyl Group. Semantic Scholar. Available from: [Link]
-
Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. Available from: [Link]
-
Innate C-H trifluoromethylation of heterocycles. PMC. Available from: [Link]
-
Bacterial Degradation of Aromatic Compounds. MDPI. Available from: [Link]
-
Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. ResearchGate. Available from: [Link]
-
Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed. Available from: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available from: [Link]
-
NMR Applications to Study Natural Product Biosynthesis and Biodegradation. eScholarship. Available from: [Link]
-
Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. PMC. Available from: [Link]
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC. Available from: [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available from: [Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
Welcome to the technical support center for the synthesis of 6-(Trifluoromethoxy)quinoxaline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this important synthesis. We will move beyond simple step-by-step instructions to explain the underlying chemical principles and address common challenges encountered during scale-up.
I. Introduction to this compound
This compound is a key building block in medicinal chemistry. The trifluoromethoxy group (-OCF₃) is of particular interest as it can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] Quinoxaline derivatives themselves are present in numerous marketed drugs with a wide range of pharmacological activities, including antiviral and anticancer properties.[3]
The synthesis of this compound typically involves the cyclocondensation of 4-(trifluoromethoxy)benzene-1,2-diamine with glyoxal, followed by salt formation. While this appears straightforward on a lab scale, scaling up presents challenges related to reaction control, purification, and safety.
II. Synthetic Pathway Overview
The general synthetic route involves two primary stages: the synthesis of the key intermediate, 4-(trifluoromethoxy)benzene-1,2-diamine, and its subsequent cyclocondensation to form the quinoxaline core, followed by conversion to the hydrochloride salt.
Caption: General workflow for the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up process.
Q1: What is the most critical starting material, and what are the key quality attributes to look for?
A1: The purity of 4-(trifluoromethoxy)benzene-1,2-diamine is paramount. Impurities in this starting material can lead to significant side product formation during the cyclocondensation reaction, complicating purification and reducing the overall yield.[4] Key quality attributes to verify via Certificate of Analysis (CoA) or internal testing include:
-
Purity (by HPLC/GC): ≥98% is recommended for scalable and reproducible results.
-
Appearance: Should be a yellow to brown powder or liquid.[5]
-
Structure Confirmation (by ¹H NMR, ¹³C NMR): To ensure the correct isomer is being used.
Q2: What are the main challenges when scaling up the reduction of 2-nitro-4-(trifluoromethoxy)aniline?
A2: The reduction of the nitro group is often exothermic. Key challenges during scale-up include:
-
Heat Management: The reaction of 2-nitro-4-trifluoromethoxyaniline with a reducing agent like tin(II) chloride dihydrate in hydrochloric acid can be highly exothermic.[6] On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions.
-
Reagent Addition: Slow, controlled addition of the nitro compound to the acidic solution of the reducing agent is necessary to manage the reaction rate and temperature.
-
Work-up and Extraction: The pH adjustment with a strong base (e.g., 40% NaOH) to pH 11-12 is also exothermic and requires careful control.[6] Large-scale extractions with ethers can present safety hazards due to flammability and peroxide formation.
Q3: Which catalyst is recommended for the cyclocondensation step, and are there greener alternatives?
A3: Traditionally, the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound may not require a catalyst, but the reaction can be slow and require high temperatures.[4][7] To improve efficiency, various catalysts can be employed. While strong acids have been used, modern and greener alternatives are preferred for scale-up.[8]
-
Environmentally Friendly Catalysts: Zinc triflate and solid-supported catalysts like TiO₂-Pr-SO₃H have been shown to be effective, offering advantages like mild reaction conditions (room temperature), high yields, and potential for catalyst recycling.[9]
-
Solvent Choice: Using greener solvents like ethanol or even performing the reaction under solvent-free conditions can significantly improve the environmental footprint of the synthesis.[7][8]
Q4: How can I improve the yield and purity of the final hydrochloride salt?
A4: The formation and isolation of the hydrochloride salt is a critical final step.
-
Solvent System: The choice of solvent for the salt formation is crucial. A common method is to dissolve the free base in a suitable solvent like diethyl ether or isopropanol and then add a solution of HCl in the same or a miscible solvent.
-
Precipitation and Filtration: The hydrochloride salt will precipitate out of the solution. Ensuring complete precipitation, followed by efficient filtration and washing with a non-polar solvent (to remove non-salt impurities), is key to obtaining a pure product.
-
Drying: The final product should be dried under vacuum to remove residual solvents.
IV. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Problem 1: Low Yield in the Reduction Step
| Potential Cause | Underlying Reason | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. The reaction mixture should be stirred at 70-80°C for at least 30 minutes.[6] | Increase the molar equivalents of the reducing agent (e.g., SnCl₂) slightly. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. |
| Product Loss During Work-up | The diamine product can be somewhat water-soluble, especially at extreme pH values. Emulsion formation during extraction can also trap the product. | Ensure the pH is carefully adjusted to 11-12 to fully deprotonate the amines and minimize their solubility in the aqueous layer.[6] If emulsions form, adding brine can help break them. Perform multiple extractions with a suitable organic solvent like diethyl ether.[6] |
| Degradation of Starting Material or Product | The nitroaniline starting material or the diamine product may be unstable under harsh acidic or basic conditions, especially at elevated temperatures. | Maintain careful temperature control during both the reaction and the basic work-up. Minimize the time the reaction mixture is held at high temperatures. |
Problem 2: Side Product Formation in the Cyclocondensation Step
Caption: Decision tree for troubleshooting side product formation during cyclocondensation.
Problem 3: Difficulty in Isolating a Pure Hydrochloride Salt
| Potential Cause | Underlying Reason | Recommended Solution |
| Oily Product Formation | The salt may initially precipitate as an oil if the solvent system is not optimal or if impurities are present. | Try adding the HCl solution more slowly or at a lower temperature. Consider using a different solvent system for the precipitation. Seeding with a small crystal of pure product can sometimes induce crystallization. |
| Incomplete Salt Formation | Insufficient HCl was added to protonate all of the quinoxaline free base. | Use a slight excess of HCl to ensure complete conversion to the salt. The pH of the solution can be checked with moist pH paper to ensure it is acidic. |
| Contamination with Free Base | If the salt is not thoroughly washed, it may be contaminated with the unreacted quinoxaline free base. | Wash the filtered salt cake thoroughly with a solvent in which the free base is soluble but the hydrochloride salt is not (e.g., cold diethyl ether). |
V. Detailed Experimental Protocols
Synthesis of 4-(trifluoromethoxy)benzene-1,2-diamine[6]
-
To a solution of concentrated hydrochloric acid (330 mL), add tin(II) chloride dihydrate (82.0 g, 0.363 mol).
-
Slowly add a solution of 2-nitro-4-trifluoromethoxyaniline (25.0 g, 0.112 mol) in ethanol (200 mL) to the acidic tin chloride solution.
-
Stir the reaction mixture at 70-80°C for 30 minutes.
-
Monitor the reaction for completion by TLC or HPLC.
-
Cool the mixture to 0-5°C in an ice bath.
-
Carefully adjust the pH to 11-12 with a 40% sodium hydroxide solution, ensuring the temperature is controlled.
-
Extract the product with diethyl ether (2 x 200 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-(trifluoromethoxy)benzene-1,2-diamine as a brown oil (Expected yield: ~98%).
Synthesis of 6-(Trifluoromethoxy)quinoxaline
This is a general procedure and may require optimization based on the chosen catalyst and solvent system.
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile).
-
If using a catalyst (e.g., a few drops of acetic acid or a catalytic amount of a solid acid catalyst), add it to the solution.
-
Add an aqueous solution of glyoxal (40% in water, 1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring for completion by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Formation of this compound
-
Dissolve the purified 6-(Trifluoromethoxy)quinoxaline in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate. If it oils out, try cooling the mixture or scratching the inside of the flask.
-
Collect the solid by filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the product under vacuum to obtain this compound.
VI. Safety Considerations
-
Trifluoromethoxy compounds: Handle with care as their toxicological properties may not be fully characterized.
-
Strong Acids and Bases: Concentrated HCl and 40% NaOH are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Diethyl ether is extremely flammable. Use in a well-ventilated fume hood away from ignition sources.
-
Exothermic Reactions: The reduction and neutralization steps are exothermic. Ensure adequate cooling and controlled reagent addition, especially during scale-up.
VII. References
-
Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. Retrieved from [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
ResearchGate. (n.d.). Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines. Retrieved from [Link]
-
Synlett. (2010). Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. 2010(17), 2571-2574.
-
Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., & Iqbal, J. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(23), 5738.
-
Google Patents. (n.d.). EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives. Retrieved from
-
ACS Publications. (1991). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 30(9), 2498–2503.
-
Hernández-Vázquez, E., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 856124.
-
RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4296-4313.
-
National Institutes of Health. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(43), 30256-30275.
-
Pharmaceutical Technology. (2016). Advances in Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology, 40(6).
-
MDPI. (2024). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2024(1), M1793.
-
Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Retrieved from
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380.
-
ResearchGate. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
-
National Institutes of Health. (2016). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. European Journal of Organic Chemistry, 2016(3), 445–458.
-
Frontiers. (2021). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry, 9, 789493.
-
National Institutes of Health. (2020). Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. Nature Communications, 11(1), 2623.
-
National Institutes of Health. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Chemistry, 27(14), 1186-1205.
-
ResearchGate. (2021). Advances in the Development of Trifluoromethoxylation Reagents.
-
Birajdar, S. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Quinoxaline Derivatives Containing Piperazine Moiety. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
-
Arctom Scientific. (n.d.). CAS NO. 1215206-23-7 | this compound. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 834.
-
ResearchGate. (2024). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives.
-
National Institutes of Health. (2023). Design and Synthesis of New Quinoxaline Analogs to Regenerate Sensory Auditory Hair Cells. Journal of Medicinal Chemistry, 66(24), 16489–16508.
-
Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Retrieved from
-
ResearchGate. (2013). An improved synthesis of 6-chloro-1H-quinoxalin-2-one.
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Trifluoromethoxy)benzene-1,2-diamine | 658-89-9 [sigmaaldrich.com]
- 6. 1,2-DIAMINO-4-(TRIFLUOROMETHOXY)BENZENE | 658-89-9 [chemicalbook.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
A Comparative Guide to EGFR Inhibitors: Benchmarking Novel Compounds Against Established Therapeutics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the performance of novel Epidermal Growth Factor Receptor (EGFR) inhibitors. As a case study, we will benchmark the publicly available data for established EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—against the necessary evaluative parameters for a novel chemical entity, exemplified here as 6-(Trifluoromethoxy)quinoxaline hydrochloride.
Disclaimer: As of the latest literature review, specific experimental data on the EGFR inhibitory activity of this compound is not publicly available. Therefore, this guide will utilize its chemical class to frame the discussion and provide the experimental context required for its evaluation, using the well-characterized inhibitors as a reference.
The Central Role of EGFR in Oncology and the Rationale for Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for normal cellular function.[1]
However, in many cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling due to mutations or overexpression drives uncontrolled cell growth and tumor progression.[2] This has made EGFR an attractive target for therapeutic intervention with small-molecule tyrosine kinase inhibitors (TKIs).
The Evolution of EGFR Inhibitors: A Generational Overview
EGFR inhibitors are broadly classified into generations based on their mechanism of action, selectivity, and efficacy against resistance mutations.
-
First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib are ATP-competitive inhibitors that reversibly bind to the active conformation of the EGFR kinase domain.[3] They are most effective against tumors harboring activating mutations, such as exon 19 deletions and the L858R point mutation.[4] However, their efficacy is limited by the emergence of the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and sterically hinders drug binding.[5][6]
-
Second-Generation (Irreversible Inhibitors): This class of inhibitors forms a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition. While potent, some second-generation inhibitors have been associated with dose-limiting toxicities due to their activity against wild-type (WT) EGFR.
-
Third-Generation (Mutant-Selective, Irreversible Inhibitors): Osimertinib represents a significant advancement, designed to be highly selective for both the initial activating mutations and the T790M resistance mutation, while sparing WT EGFR.[7][8] It also forms an irreversible covalent bond with the Cys797 residue.[9] However, resistance can still emerge through mutations at the C797 position, which prevents this covalent binding.[10][11]
The quinoxaline scaffold is a recognized pharmacophore in the development of kinase inhibitors, and the inclusion of a trifluoromethoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability. A novel compound like this compound would be evaluated for its potential to offer a unique profile in terms of potency, selectivity, and ability to overcome known resistance mechanisms.
Comparative Performance Analysis of EGFR Inhibitors
A critical aspect of evaluating a new EGFR inhibitor is to benchmark its performance against existing drugs. This is typically achieved through a series of in vitro and cellular assays to determine its potency (IC50), selectivity, and efficacy against clinically relevant mutations.
Table 1: Comparative In Vitro Inhibitory Activity (IC50) of EGFR Inhibitors Against Wild-Type and Mutant EGFR
| Inhibitor | Generation | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR ex19del IC50 (nM) | EGFR T790M IC50 (nM) | EGFR L858R/T790M IC50 (nM) |
| Gefitinib | 1st | ~20-33 | 0.003-0.038 µM | ~0.026 µM | >10 µM | >2 µM |
| Erlotinib | 1st | ~2-20 | ~12 | ~7 | >10 µM | ~9.183 µM |
| Osimertinib | 3rd | ~184-fold less potent than L858R/T790M | ~15 | ~12 | ~1-5 | ~4.6 |
| This compound | Novel | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a representative summary from multiple sources.[4][9][12][13][14][15][16]
Table 2: Kinase Selectivity Profile of EGFR Inhibitors
| Inhibitor | Primary Target(s) | Notable Off-Target Kinases (where data is available) |
| Gefitinib | EGFR | Shows selectivity over ERBB2 (HER2); can inhibit other kinases at higher concentrations.[16][17] |
| Erlotinib | EGFR | Can inhibit HER2 at higher concentrations.[18] |
| Osimertinib | Mutant EGFR (L858R, ex19del, T790M) | High selectivity for mutant EGFR over WT EGFR.[7][8] |
| This compound | Expected: EGFR | To be determined through comprehensive kinase panel screening. |
Experimental Methodologies for Comparative Evaluation
To generate the data presented in the tables above and to thoroughly characterize a novel inhibitor, a series of standardized experimental protocols are employed.
In Vitro EGFR Kinase Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant forms of the EGFR kinase domain.
Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the EGFR kinase. The amount of phosphorylated substrate or the amount of ADP generated is quantified, typically using a luminescence- or fluorescence-based method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA).
-
Dilute the recombinant EGFR enzyme (WT or mutant) and a suitable peptide substrate in the kinase assay buffer.
-
Prepare a solution of ATP at the desired concentration.
-
-
Assay Plate Setup:
-
Perform serial dilutions of the test inhibitor in the assay buffer.
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor to the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Kinase Reaction:
-
Add the diluted EGFR enzyme to the wells containing the inhibitor and incubate for a short period.
-
Initiate the kinase reaction by adding the ATP and peptide substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]
-
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Objective: To determine the IC50 of the test compound in cancer cell lines with different EGFR mutation statuses.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound.
-
Include vehicle-treated control wells (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[25]
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for EGFR Inhibitor Evaluation.
Conclusion and Future Directions
The development of EGFR inhibitors has transformed the treatment landscape for certain cancers. The progression from first- to third-generation inhibitors highlights the ongoing challenge of acquired resistance. For a novel compound like this compound to be a viable clinical candidate, it must demonstrate potent and selective inhibition of clinically relevant EGFR mutations. Ideally, it would also show activity against known resistance mechanisms, such as the T790M and potentially even the C797S mutations, while maintaining a favorable safety profile with minimal activity against wild-type EGFR.
The experimental framework detailed in this guide provides a robust methodology for the comprehensive evaluation of such novel chemical entities. By systematically comparing their performance against established benchmarks like Gefitinib, Erlotinib, and Osimertinib, researchers can effectively identify promising new therapeutic agents for the continued fight against EGFR-driven cancers.
References
-
Thress, K. S., et al. (2015). Acquired EGFR C797S mutation mediates resistance to AZD9291 in advanced non-small cell lung cancer harboring EGFR T790M. Journal of Thoracic Oncology, 10(9), S459. [Link]
-
Wang, S., et al. (2017). EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer. Journal of Hematology & Oncology, 10(1), 53. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. [Link]
-
Yang, Z., et al. (2022). Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. Frontiers in Oncology, 12, 859255. [Link]
-
Niederst, M. J., et al. (2015). Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain. Cancer Discovery, 5(8), OF1. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Costa, D. B., et al. (2011). Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. Journal of Clinical Oncology, 29(25), 3432–3437. [Link]
-
Wang, S., et al. (2017). EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer. springermedizin.de. [Link]
-
European Society for Medical Oncology. (n.d.). T790M in NSCLC: ESMO Biomarker Factsheet. OncologyPRO. [Link]
-
Patsnap. (2024). What are EGFR C797S inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Hirano, T., et al. (2015). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Oncotarget, 6(38), 41036-41047. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. [Link]
-
Shim, J. H., et al. (2012). The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Molecular Cancer Therapeutics, 11(3), 724-734. [Link]
-
Schonbrunn, E. (2018). C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer?. ACS Medicinal Chemistry Letters, 9(8), 755-757. [Link]
-
Hirano, T., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(38), 41036-41047. [Link]
-
Zhai, X., et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. Biochemistry, 59(16), 1627-1637. [Link]
-
Zhai, X., et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. Biochemistry, 59(16), 1627-1637. [Link]
-
Brehmer, D., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. [Link]
-
Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 23-34. [Link]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). [Link]
-
Wood, E. R., et al. (2004). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 381(Pt 3), 855-861. [Link]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). [Link]
-
ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. [Link]
-
ResearchGate. (n.d.). Insight Into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib Through Enzyme Kinetic Studies. [Link]
-
ResearchGate. (n.d.). IC 50 values (nM) of Ba/F3 cells expressing EGFR mutations. [Link]
-
ResearchGate. (n.d.). Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene copy number, EGFR protein expression, and HER2 protein expression. [Link]
-
ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. [Link]
-
Cross, D. A., et al. (2016). Targeting the Gatekeeper: Osimertinib in EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. Clinical Cancer Research, 22(8), 1830-1835. [Link]
-
Zhai, X., et al. (2020). SUPPORTING INFORMATION Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib. Biochemistry. [Link]
-
Pérez-Soler, R. (2010). A review of erlotinib--an oral, selective epidermal growth factor receptor tyrosine kinase inhibitor. Expert Opinion on Pharmacotherapy, 11(9), 1543-1555. [Link]
-
ResearchGate. (n.d.). Gefitinib antitumour activity in advanced NSCLC: IDEAL 1 and 2. [Link]
-
ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. [Link]
-
Hibi, S., et al. (2004). Efficacy of the Tyrosine Kinase Inhibitor Gefitinib in a Patient With Metastatic Small Cell Lung Cancer. Journal of Thoracic Oncology, 4(12), 1541-1543. [Link]
-
Anastassiadis, T., et al. (2007). Erlotinib directly inhibits HER2 kinase activation and downstream signaling events in intact cells lacking epidermal growth factor receptor expression. Molecular Cancer Therapeutics, 6(5), 1625-1634. [Link]
-
Ishida, Y., et al. (2007). Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells. International Journal of Cancer, 120(5), 1133-1139. [Link]
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. A review of erlotinib--an oral, selective epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. oncologypro.esmo.org [oncologypro.esmo.org]
- 7. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Acquired EGFR C797S mediates resistance to AZD9291 in advanced non-small cell lung cancer harboring EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Erlotinib directly inhibits HER2 kinase activation and downstream signaling events in intact cells lacking epidermal growth factor receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. rsc.org [rsc.org]
- 22. clyte.tech [clyte.tech]
- 23. atcc.org [atcc.org]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Tale of Two Fluorines: A Comparative Guide to the Biological Activity of Trifluoromethoxy and Trifluoromethyl Quinoxalines
Introduction: The Quinoxaline Scaffold and the Fluorine Advantage
In the landscape of medicinal chemistry, the quinoxaline nucleus stands as a "privileged scaffold." This fused heterocyclic system, comprising a benzene ring and a pyrazine ring, is a cornerstone in the development of therapeutic agents due to its broad spectrum of biological activities.[1][2] Quinoxaline derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[3][4] The versatility of the quinoxaline core allows for chemical modifications that can fine-tune its pharmacological profile.
Among the most impactful strategies in modern drug design is the introduction of fluorine-containing substituents.[5] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] This guide focuses on two of the most important fluorinated moieties: the trifluoromethyl (-CF₃) group and the trifluoromethoxy (-OCF₃) group, when appended to the quinoxaline scaffold. While structurally similar, the subtle difference of an oxygen linker atom imparts distinct physicochemical characteristics that can lead to significant divergence in biological activity.
This guide provides an in-depth comparison of trifluoromethoxy- and trifluoromethyl-substituted quinoxalines, offering researchers and drug development professionals a clear perspective on their respective strengths, supported by experimental data and established medicinal chemistry principles.
Pillar 1: Physicochemical Properties – The Root of Biological Difference
The decision to use a -CF₃ or -OCF₃ group is a critical choice in lead optimization, driven by their differing electronic and steric profiles. These differences profoundly influence a molecule's pharmacokinetics and pharmacodynamics.
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. It is metabolically very stable and is often used to block sites of oxidative metabolism.[6] In contrast, the trifluoromethoxy group (-OCF₃) presents a more complex electronic profile. While the fluorine atoms are strongly electron-withdrawing through induction, the oxygen atom can participate in resonance, though this effect is weaker compared to a simple methoxy group.[8]
A key differentiator is lipophilicity, which governs the ability of a drug to cross cellular membranes. The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than the -CF₃ group.[9] This enhanced lipophilicity can lead to improved cell permeability and bioavailability.[8]
Table 1: Comparative Physicochemical Properties of -CF₃ and -OCF₃ Groups
| Property | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Causality and Implication for Quinoxalines |
| Hansch Lipophilicity Parameter (π) | +0.88[9] | +1.04[9] | The higher lipophilicity of -OCF₃ can enhance membrane permeability and in vivo transport of the quinoxaline derivative.[6] |
| Electronic Effect | Strongly electron-withdrawing (inductive)[6] | Strongly electron-withdrawing (inductive) with weak resonance donation[8] | Modulates the pKa and electron density of the quinoxaline ring, affecting receptor binding interactions and metabolic stability. |
| Metabolic Stability | High, due to strong C-F bonds[6] | High, C-F bonds protect against degradation[8] | Both groups increase the metabolic half-life of the parent quinoxaline, a desirable trait for drug candidates. |
| Steric Profile | Compact, similar to a chlorine atom[6] | Larger and more conformationally flexible than -CF₃ | Can influence how the molecule fits into a target's binding pocket, potentially altering affinity and selectivity. |
Pillar 2: Comparative Biological Activities – A Review of the Evidence
While direct, head-to-head studies comparing analogous trifluoromethoxy- and trifluoromethyl-quinoxalines are not abundant in the literature, we can synthesize a clear picture by examining studies on each class of compounds and applying the physicochemical principles outlined above.
Trifluoromethyl-Substituted Quinoxalines: A Record of Potent Activity
The -CF₃ group is a well-established substituent in potent quinoxaline-based agents, particularly in oncology and infectious disease research.
Anticancer Activity: Research has consistently demonstrated the potent anticancer activity of 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives.[10] In a comprehensive study, these compounds were evaluated against a panel of 60 human tumor cell lines. The results showed potent growth inhibition, with mean GI₅₀ values as low as 0.15 µM.[10] The activity was found to be dependent on other substituents, but the presence of the -CF₃ group was a key feature of the most active compounds.[10][11]
Antiprotozoal Activity: In the search for new treatments for amoebiasis, esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have been investigated.[12] Studies revealed that compounds featuring a trifluoromethyl group at the R2-position were among the most active against Entamoeba histolytica, with IC₅₀ values significantly lower than the standard drug, metronidazole. The authors suggest these compounds may act by inhibiting the parasite's thioredoxin reductase and inducing oxidative stress.[12]
Antidiabetic Activity: In a study focused on novel treatments for type II diabetes, a series of quinoxaline sulfonohydrazide derivatives were synthesized and tested for α-glucosidase inhibitory activity.[13] Compounds bearing a -CF₃ group demonstrated significantly better activity than the standard drug, acarbose, highlighting the broad utility of this moiety in targeting various enzymes.[13]
Table 2: Selected Biological Data for Trifluoromethyl-Quinoxaline Derivatives
| Compound Class | Biological Activity | Target/Cell Line | Reported Potency (IC₅₀ / GI₅₀) | Reference |
| 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxides | Anticancer | 60 Human Tumor Cell Lines | 0.15 - 1.02 µM (Mean GI₅₀) | [10] |
| 7-Carboxylate Quinoxaline 1,4-di-N-oxides with -CF₃ | Antiamoebic | E. histolytica | 0.331 - 3.56 µM (IC₅₀) | [12] |
| Quinoxaline Sulfonohydrazides with -CF₃ | α-Glucosidase Inhibition | Pancreatic α-glucosidase | Moderate, <15 µM (IC₅₀) | [13] |
Trifluoromethoxy-Substituted Quinoxalines: Projecting Activity from Physicochemical Properties
Direct experimental data on the biological activity of -OCF₃ substituted quinoxalines is less prevalent in the reviewed literature. However, based on the established properties of the trifluoromethoxy group, we can make informed projections about its potential impact.
-
Enhanced Bioavailability and Potency: The primary advantage of the -OCF₃ group is its superior lipophilicity.[9] For quinoxaline derivatives targeting intracellular proteins or needing to cross the blood-brain barrier, substituting a -CF₃ with an -OCF₃ could lead to improved transport and higher effective concentrations at the target site. This could translate to greater potency in cell-based and in vivo assays.
-
Modulated Target Interactions: The unique electronic signature and larger size of the -OCF₃ group compared to -CF₃ could alter binding modes.[8] This could be advantageous if the oxygen atom can form a beneficial hydrogen bond or if the larger steric profile improves van der Waals interactions within a binding pocket. Conversely, it could also lead to a loss of activity if the size creates a steric clash.
-
Metabolic Stability: Like the -CF₃ group, the -OCF₃ group imparts excellent metabolic stability, which is crucial for developing viable drug candidates.[8] This shared property ensures that quinoxaline derivatives bearing either group are likely to resist metabolic degradation.
The decision to employ an -OCF₃ group is a strategic one, often explored when higher lipophilicity is desired to overcome permeability barriers that may limit the efficacy of a corresponding -CF₃ analog.
Pillar 3: Experimental Protocols and Workflow
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a representative workflow for the initial screening of novel quinoxaline derivatives for anticancer activity.
General Workflow for Synthesis and Biological Evaluation
The process begins with the chemical synthesis of the target quinoxaline derivatives, followed by structural confirmation and a series of biological assays to determine activity and mechanism.
Caption: Workflow for Synthesis and Evaluation of Quinoxaline Derivatives.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a common method for determining the concentration at which a compound inhibits cell growth by 50% (GI₅₀), a key metric for anticancer activity.
Objective: To assess the dose-dependent cytotoxic effect of trifluoromethyl- and trifluoromethoxy-substituted quinoxalines on a human cancer cell line (e.g., MCF-7, breast cancer).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count logarithmically growing cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test quinoxaline compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (e.g., from 0.01 µM to 100 µM).
-
Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (optical density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = 100 - [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
-
Plot the % inhibition against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the GI₅₀ value.
-
This self-validating system, including vehicle controls, ensures that the observed effects are due to the compound itself and not the solvent or other artifacts.
Conclusion and Future Perspectives
The choice between a trifluoromethyl (-CF₃) and a trifluoromethoxy (-OCF₃) substituent is a nuanced decision in the design of novel quinoxaline-based therapeutics.
-
Trifluoromethyl-quinoxalines are well-documented as potent anticancer and antimicrobial agents. The -CF₃ group is a reliable choice for enhancing metabolic stability and providing strong electron-withdrawing character to modulate target binding.[6][10]
-
Trifluoromethoxy-quinoxalines , while less explored, hold significant promise. The key advantage of the -OCF₃ group is its superior lipophilicity, which can be leveraged to improve membrane permeability and overall bioavailability.[9] This makes it an intriguing option for targets where cell penetration is a known barrier to efficacy.
Future research should include direct comparative studies where -CF₃ and -OCF₃ groups are substituted on the same quinoxaline core and tested in parallel. Such studies would provide definitive data on their relative contributions to potency, selectivity, and pharmacokinetic profiles, moving beyond projection to direct experimental validation. This will enable medicinal chemists to make more precise, data-driven decisions in the quest for next-generation quinoxaline-based drugs.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. National Center for Biotechnology Information (PMC).
-
Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives. PubMed.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing.
-
The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Synthose.
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI.
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. National Center for Biotechnology Information (PMC).
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate.
-
Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information (PMC).
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate.
-
Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed.
-
Synthesis and biological evaluation of functionalized quinoxaline derivatives. ResearchGate.
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Center for Biotechnology Information (PMC).
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. National Center for Biotechnology Information (PMC).
-
Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed.
-
Quinoxalines with biological activity. RSC Medicinal Chemistry Blog.
-
Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed.
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed.
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra.
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing.
-
Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. PubMed.
-
Biological Activity of Quinoxaline Derivatives. Semantic Scholar.
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 12. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Researcher's Guide to Target Engagement Validation for Novel Quinoxaline Compounds: A Comparative Approach
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated therapeutic candidate is paved with rigorous experimental validation. A critical milestone in this journey is confirming that the compound interacts with its intended molecular target within a cellular environment—a process known as target engagement. This guide provides an in-depth, objective comparison of modern methodologies for validating target engagement, using the hypothetical novel compound, 6-(Trifluoromethoxy)quinoxaline hydrochloride, as a case study to illustrate the process when the biological target is initially unknown.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5] The inclusion of a trifluoromethoxy group can further enhance pharmacological properties by increasing metabolic stability and binding affinity.[6][7] However, without a known target, a systematic approach to target identification and subsequent engagement validation is paramount.
This guide eschews a rigid template, instead offering a logical workflow that mirrors the real-world process of drug discovery. We will first explore strategies for target deconvolution and then delve into a comparative analysis of key target engagement assays, providing the technical details and scientific rationale to empower you to make informed decisions for your research.
Part 1: The First Hurdle - Identifying the Molecular Target
Before target engagement can be validated, the target itself must be identified. For a novel compound like this compound, several unbiased approaches can be employed to uncover its cellular binding partners.
Chemical Proteomics: This powerful technique involves using a modified version of the compound of interest as a "bait" to pull down its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. This approach provides a direct biochemical link between the compound and its potential targets.
Genetic Approaches: Techniques such as CRISPR/Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound. This can provide strong genetic evidence for a particular protein or pathway being the target.
Once a putative target is identified, the next crucial step is to confirm direct binding and quantify the engagement in a cellular context.
Part 2: A Comparative Guide to Target Engagement Assays
The choice of a target engagement assay is critical and depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput.[8][9] A multi-faceted approach, combining direct biophysical measurements with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.[8][10]
Below is a comparison of commonly employed techniques:
| Assay | Principle | Advantages | Limitations | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[11][12][13][14][15] | Label-free, applicable to native proteins in cells and tissues, provides direct evidence of target binding.[12][14] | Requires a specific antibody for detection (Western blot-based) or advanced mass spectrometry for proteome-wide analysis. | Low to medium (Western blot), High (with specialized formats).[12] |
| Kinome Profiling | Measures the effect of the compound on the activity of a large panel of kinases.[16][17][18][19][20] | Provides a broad overview of kinase selectivity and potential off-target effects.[16][17][19] | Indirect measure of binding; does not confirm direct interaction with the kinase. | High. |
| In-Cell Western (ICW) / Cell-Based ELISA | Quantifies the levels of a specific protein or post-translational modification in fixed and permeabilized cells.[21][22][23][24] | High-throughput, allows for the analysis of downstream signaling events.[22][23] | Indirect measure of target engagement; requires specific antibodies.[21] | High.[23] |
| Biophysical Assays (e.g., SPR, ITC, DSF) | Directly measure the binding affinity and kinetics between the compound and a purified protein.[25] | Provide detailed quantitative information about the binding interaction.[25] | Require purified protein, may not fully recapitulate the cellular environment.[25] | Low to medium. |
Part 3: Experimental Workflows and Protocols
To provide a practical framework, we present detailed protocols for two of the most informative and widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the In-Cell Western.
Workflow 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[11][26][12][13][14][15] The principle is that ligand binding increases the thermal stability of the target protein.
Diagram of the CETSA Workflow:
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Detailed CETSA Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and grow overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
-
Cell Harvesting and Heating:
-
Harvest cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[26]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[26]
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for the putative target protein.[27]
-
Quantify the band intensities to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Workflow 2: In-Cell Western (ICW)
The In-Cell Western (ICW) assay, also known as a cell-based ELISA, is a high-throughput method to quantify protein levels and post-translational modifications directly in fixed cells.[21][22][23][24] This is particularly useful for assessing the downstream functional consequences of target engagement.
Diagram of the In-Cell Western Workflow:
Caption: A schematic of the In-Cell Western (ICW) workflow.
Detailed In-Cell Western Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations, followed by stimulation with an appropriate agonist if investigating a signaling pathway.
-
-
Fixing and Permeabilization:
-
Fix the cells with a formaldehyde solution.
-
Permeabilize the cells with a detergent solution (e.g., Triton X-100 or saponin) to allow antibody entry.[22]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., non-fat dry milk or BSA).[22]
-
Incubate with primary antibodies targeting the protein of interest (e.g., a phosphorylated form to assess pathway modulation).
-
Wash and incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores.[22] A second antibody against a housekeeping protein can be used for normalization.[24]
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity in each well.
-
Normalize the signal from the target protein to the signal from the housekeeping protein to account for variations in cell number.
-
Part 4: Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive picture of your compound's target engagement profile.
-
CETSA will provide direct evidence of binding to the putative target in a cellular environment and can be used to determine an apparent cellular EC50 for target engagement.
-
Kinome profiling will reveal the selectivity of your compound if the target is a kinase and can identify potential off-targets to investigate further.
-
In-Cell Westerns will demonstrate the functional consequences of target engagement by measuring changes in downstream signaling events.
A convergence of evidence from multiple, orthogonal assays is the gold standard for validating target engagement.[8] Once target engagement is robustly confirmed, subsequent studies can focus on elucidating the compound's mechanism of action and evaluating its therapeutic potential in more complex biological systems.
References
- In-Cell Western (ICW) Protocol - Rockland Immunochemicals.
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. 2019.
- KinomePro - Pamgene.
- Kinome Profiling Service | MtoZ Biolabs.
- Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
- Kinase Panel Screening and Profiling Service - Reaction Biology.
- KinomeView Profiling | Cell Signaling Technology.
- Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research - Frontiers.
- A Researcher's Guide to Confirming Small Molecule Target Engagement - Benchchem.
- Target Engagement Assay Services - Concept Life Sciences.
- Biophysical Assays | Protein Interaction Analysis - Formulation / BOC Sciences.
- Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
- In-cell Westerns: Your Essential Guide - Bitesize Bio.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research | Semantic Scholar.
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- Thermal shift assay - Wikipedia.
- Western Blotting Protocol - Cell Signaling Technology.
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
- What is the In-cell Western Assay? - Azure Biosystems.
- Introduction to In-Cell Western™ Assays from LICORbio - YouTube.
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC.
- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - NIH.
- 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH.
- Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments.
- Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect - PubMed.
- Quinoxaline: Synthetic and pharmacological perspectives - International Journal of Pharmaceutical Research and Development.
- Quinoxaline, its derivatives and applications: A State of the Art review - ReCIPP.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central.
Sources
- 1. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target Engagement Assay Services [conceptlifesciences.com]
- 11. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. news-medical.net [news-medical.net]
- 16. KinomePro - Pamgene [pamgene.com]
- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. assayquant.com [assayquant.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 21. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. youtube.com [youtube.com]
- 25. frontiersin.org [frontiersin.org]
- 26. annualreviews.org [annualreviews.org]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Profiling the Target Landscape of a Novel Kinase Inhibitor: A Comparative Guide to 6-(Trifluoromethoxy)quinoxaline Hydrochloride (Quinoxa-CF3)
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous characterization. A critical, and often defining, step in this process is the determination of its target selectivity. This guide provides an in-depth, technically-focused framework for the cross-reactivity profiling of a novel compound, using the hypothetical molecule 6-(Trifluoromethoxy)quinoxaline hydrochloride , which we will refer to as Quinoxa-CF3 , as our central example.
The quinoxaline scaffold is a well-established "privileged" structure in medicinal chemistry, known to form the core of numerous kinase inhibitors.[1][2][3] These compounds have shown promise in oncology by targeting enzymes crucial for cell signaling, growth, and survival.[4][5][6] Given this precedent, a newly synthesized derivative like Quinoxa-CF3 would be a prime candidate for evaluation as a kinase inhibitor. This guide will walk through the essential experimental stages, from broad kinome screening to focused cellular validation, and compare our hypothetical findings for Quinoxa-CF3 against established inhibitors.
Part 1: Initial Target Discovery and Kinome-Wide Profiling
The first principle in characterizing a new inhibitor is to understand its target landscape as broadly as possible. A narrow focus on a presumed target can lead to misinterpretation of cellular effects, which might arise from unforeseen off-target activities. Therefore, the initial step is an unbiased, large-scale screen.
Experimental Rationale: The Kinome Scan
A kinome-wide binding assay is the gold standard for initial cross-reactivity profiling. This experiment assesses the ability of a compound to physically interact with a large panel of kinases (often >400) at a single, high concentration. The data generated provides a global view of the compound's selectivity and identifies both primary targets and potential off-targets. For Quinoxa-CF3, we will hypothesize a screening concentration of 1 µM.
Several commercial platforms offer robust kinome scanning services, such as Eurofins DiscoverX's KINOMEscan™, Reaction Biology's Kinase HotSpot℠, or Promega's Luminex®-based profiling. The choice of platform often depends on the specific assay technology (e.g., competition binding, enzymatic activity) and the desired kinase panel.
Hypothetical Kinome Scan Data for Quinoxa-CF3
The results of our hypothetical kinome scan for Quinoxa-CF3 are summarized below. The data is presented as "% of Control," where a lower percentage indicates stronger binding of the compound to the kinase.
| Table 1: Hypothetical Kinome Scan Results for Quinoxa-CF3 at 1 µM | |
| Kinase Target | % of Control |
| EGFR | 2.1 |
| Pim-1 | 8.5 |
| VEGFR2 | 12.3 |
| ASK1 | 35.6 |
| SRC | 42.1 |
| ABL1 | 55.9 |
| ... (400+ other kinases) | >60% |
From this initial screen, Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, emerges as the most potent hypothetical target for Quinoxa-CF3. Pim-1 and VEGFR2 are identified as potential secondary targets or significant off-targets that warrant further investigation.
Part 2: Secondary Validation and Quantitative Profiling
The kinome scan provides a static snapshot. The next crucial phase is to quantify the potency of the inhibitor against the identified primary and secondary targets through dose-response experiments, typically resulting in an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: IC50 Determination via ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. This method is highly sensitive and amenable to high-throughput screening.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of Quinoxa-CF3 in a suitable buffer (e.g., 1% DMSO final concentration). Prepare kinase, substrate, and ATP solutions according to the manufacturer's protocol for the specific kinases (EGFR, Pim-1, VEGFR2).
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture (containing the specific kinase and its corresponding substrate).
-
Inhibitor Addition: Add 2.5 µL of the serially diluted Quinoxa-CF3 or vehicle control to the appropriate wells.
-
Initiation of Reaction: Add 2.5 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 20 µL of the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a non-linear regression model (log[inhibitor] vs. response) to calculate the IC50 value.
Hypothetical IC50 Data and Comparative Analysis
To contextualize the performance of Quinoxa-CF3, we compare its hypothetical IC50 values against two well-established, FDA-approved EGFR inhibitors: Erlotinib and Osimertinib.
| Table 2: Comparative IC50 Values for EGFR-Family Kinases and Key Off-Targets | |||
| Kinase Target | Quinoxa-CF3 IC50 (nM) | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| EGFR | 15 | 2 | 12 |
| Pim-1 | 250 | >10,000 | >10,000 |
| VEGFR2 | 480 | 1,300 | >10,000 |
This hypothetical data positions Quinoxa-CF3 as a potent EGFR inhibitor, with an IC50 value comparable to Osimertinib. Importantly, the data reveals a significant selectivity window: Quinoxa-CF3 is over 16-fold more selective for EGFR than for its next closest off-target, Pim-1. This is a critical characteristic for a promising drug candidate, as high selectivity can correlate with a lower incidence of off-target side effects.
Part 3: Cellular Target Engagement and Pathway Modulation
Biochemical assays are essential, but they do not fully recapitulate the complex environment inside a living cell. Therefore, the final stage of profiling is to confirm that Quinoxa-CF3 engages its intended target, EGFR, in a cellular context and produces the expected downstream biological effect.
Experimental Rationale: Assessing EGFR Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), autophosphorylates and triggers downstream signaling cascades, most notably the MAPK/ERK pathway. A successful EGFR inhibitor should block this phosphorylation event. Western blotting is a robust method to visualize this effect.
Step-by-Step Protocol: Western Blot for Phospho-EGFR
-
Cell Culture and Treatment: Seed A549 cells (a human lung cancer cell line with high EGFR expression) and grow to 80% confluency. Serum-starve the cells for 12 hours.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of Quinoxa-CF3 (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate on an imaging system.
The expected result is a dose-dependent decrease in the phospho-EGFR signal in cells treated with Quinoxa-CF3, while the total EGFR and GAPDH levels remain unchanged. This would provide strong evidence of on-target activity in a cellular environment.
Conclusion
This guide outlines a rigorous, multi-step process for characterizing the cross-reactivity profile of a novel quinoxaline-based inhibitor, Quinoxa-CF3. Through a combination of broad kinome screening, quantitative biochemical assays, and cell-based target validation, we can build a comprehensive understanding of a compound's selectivity and mechanism of action.
Our hypothetical data for Quinoxa-CF3 presents a compelling profile: a potent EGFR inhibitor with a clear selectivity window over other kinases. This type of detailed, comparative profiling is indispensable for progressing a compound through the drug discovery pipeline, providing the critical data needed to make informed decisions and enabling the rational design of future, more selective therapeutic agents.
References
-
Quinoxaline and examples of its pharmacological activities. ResearchGate. Available at: [Link]
-
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. National Institutes of Health (NIH). Available at: [Link]
-
Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline News. Available at: [Link]
-
Potential activities of quinoxaline derivatives – a review. News-Medical.Net. Available at: [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. MDPI. Available at: [Link]
-
Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. Available at: [Link]
-
Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Wiley Online Library. Available at: [Link]
-
Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Pharmacological Applications of Certain Quinoxaline Derivatives. Ingenta Connect. Available at: [Link]
-
Examples of some biologically active quinoxalines. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of quinoxaline derivatives. News-Medical.Net. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. citedrive.com [citedrive.com]
- 4. geneonline.com [geneonline.com]
- 5. Potential activities of quinoxaline derivatives – a review [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of Advanced Kinase Inhibitors in Drug-Resistant Oncology Models
A Guide for Drug Development Professionals on Overcoming Acquired Resistance
In the landscape of targeted cancer therapy, the emergence of acquired resistance remains the principal obstacle to durable clinical responses. This guide offers a comparative analysis of therapeutic agents designed to counteract these resistance mechanisms, with a particular focus on the challenges posed by mutations in key oncogenic drivers. Due to the limited public data on "6-(Trifluoromethoxy)quinoxaline hydrochloride," we will pivot to a well-documented and clinically impactful case study: Osimertinib (AZD9291) , a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). We will compare its efficacy against first- and second-generation EGFR TKIs in the context of the T790M resistance mutation in Non-Small Cell Lung Cancer (NSCLC), providing a robust framework for evaluating next-generation inhibitors.
The Clinical Challenge: Acquired Resistance in EGFR-Mutant NSCLC
Non-Small Cell Lung Cancer (NSCLC) harboring activating mutations in the EGFR gene is a well-defined molecular subset of lung cancer. First-generation (Gefitinib, Erlotinib) and second-generation (Afatinib) EGFR TKIs have demonstrated significant efficacy in these patients. However, the majority of patients inevitably develop acquired resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene accounting for approximately 50-60% of these cases. This mutation increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors like Gefitinib and Erlotinib, leading to therapeutic failure.
Mechanism of Action and Resistance
The core challenge lies in the inhibitor's binding kinetics relative to ATP. First-generation TKIs are reversible, ATP-competitive inhibitors. The T790M mutation sterically hinders the binding of these drugs and simultaneously enhances ATP binding, effectively outcompeting the inhibitor. This dynamic necessitates the development of agents that can overcome this altered kinase domain.
Caption: EGFR signaling pathway and points of TKI inhibition.
Comparative Efficacy: Osimertinib vs. Predecessors
Osimertinib was rationally designed to address the failure of earlier-generation TKIs. It is an irreversible inhibitor that forms a covalent bond with the Cys797 residue in the EGFR kinase domain. Crucially, it demonstrates high potency against both sensitizing EGFR mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while largely sparing the wild-type (WT) EGFR. This selectivity minimizes off-target toxicities, such as the skin rash and diarrhea commonly associated with WT EGFR inhibition.
In Vitro Potency Comparison
The superior potency and selectivity of Osimertinib are evident in preclinical studies using NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in cells harboring the T790M mutation, a context where first-generation inhibitors are largely ineffective.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 del (Sensitive) | 10 - 20 | 0.5 - 1.5 | 10 - 25 |
| H1975 | L858R + T790M (Resistant) | > 5,000 | ~250 | 10 - 20 |
| PC-9GR | Exon 19 del + T790M (Resistant) | > 8,000 | ~400 | 5 - 15 |
Data synthesized from representative studies for illustrative purposes. Actual values may vary between experiments. Sources:
Clinical Efficacy Comparison (Post-Progression on 1st Gen TKI)
The definitive evidence for Osimertinib's efficacy in the resistant setting comes from landmark clinical trials, most notably the AURA3 study. This Phase III trial compared Osimertinib against standard platinum-pemetrexed chemotherapy in patients with T790M-positive NSCLC who had progressed on a prior EGFR TKI.
| Parameter | Osimertinib (n=279) | Platinum-Pemetrexed (n=140) |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months |
| Objective Response Rate (ORR) | 71% | 31% |
| Hazard Ratio for Disease Progression or Death | 0.30 (95% CI, 0.23 to 0.41; P<0.001) | - |
Data from the AURA3 Clinical Trial.
The results were unequivocal, demonstrating a near tripling of PFS and more than doubling the response rate, establishing Osimertinib as the standard of care in this setting.
Experimental Protocol: Determining IC50 in Resistant Cell Lines
Validating the efficacy of a novel inhibitor against a resistant target is a cornerstone of preclinical development. The following protocol outlines a standard cell viability assay (e.g., MTT or resazurin-based) to determine and compare the IC50 values of different TKIs.
Workflow for Comparative IC50 Determination
Caption: Standard workflow for an in vitro cell viability assay.
Step-by-Step Methodology
-
Cell Culture & Seeding:
-
Culture TKI-sensitive (e.g., PC-9) and TKI-resistant (e.g., H1975) NSCLC cell lines in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.
-
Harvest cells using trypsin, neutralize, and count using a hemocytometer or automated cell counter.
-
Seed 3,000-8,000 cells per well into clear, flat-bottom 96-well plates. The optimal seeding density must be determined empirically to ensure cells remain in the logarithmic growth phase for the duration of the assay.
-
Incubate plates for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare 10 mM stock solutions of each TKI (Osimertinib, Gefitinib, etc.) in DMSO.
-
Perform a serial dilution series in culture media to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 10 µM to 0.01 nM). A 10-point, 3-fold dilution series is standard.
-
Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no cells" blank.
-
Carefully remove the old media from the cells and add 100 µL of the media containing the drug dilutions.
-
Incubate the plates for 72 hours.
-
-
Viability Assessment (MTT Assay Example):
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO or a dedicated solubilization buffer to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Use software like GraphPad Prism to plot % Viability against the log of the inhibitor concentration and fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.
-
Conclusion and Future Directions
The clinical success of Osimertinib in T790M-driven resistant NSCLC serves as a paradigm for modern drug development. It underscores a critical principle: a deep understanding of resistance mechanisms is paramount for designing next-generation therapeutics. By comparing efficacy through robust in vitro and in vivo models, researchers can identify candidates with a high probability of clinical success. The methodologies described herein provide a foundational framework for such evaluations, ensuring that novel compounds are rigorously tested against the dynamic and evolving challenge of cancer drug resistance.
References
-
Title: Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Lung Cancer: A Systematic Review of Mechanisms and Clinical Outcomes Source: JAMA Oncology URL: [Link]
-
Title: Mechanisms of Acquired Resistance to First- and Second-Generation EGFR TKIs in Non-Small Cell Lung Cancer Source: Cancers (Basel) URL: [Link]
-
Title: AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer Source: Cancer Discovery URL: [Link]
-
Title: Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer Source: The New England Journal of Medicine URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of 6-(Trifluoromethoxy)quinoxaline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Its derivatives have shown promise as potent inhibitors of various kinases and as modulators of ion channels, making them attractive candidates for therapeutic development.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 6-(trifluoromethoxy)quinoxaline analogs. The trifluoromethoxy group is of particular interest due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the drug-like characteristics of the parent molecule.
This document will explore the nuanced effects of structural modifications on the biological activity of 6-(trifluoromethoxy)quinoxaline derivatives, with a focus on their roles as kinase inhibitors and AMPA receptor modulators. By presenting comparative experimental data and detailed methodologies, this guide aims to equip researchers with the critical insights necessary for the rational design of novel and more effective therapeutic agents.
The 6-(Trifluoromethoxy)quinoxaline Scaffold: A Platform for Diverse Biological Activity
The core structure of 6-(trifluoromethoxy)quinoxaline serves as a foundational platform for the development of targeted therapies. The electron-withdrawing nature of the trifluoromethoxy group at the 6-position can significantly influence the electronic distribution of the quinoxaline ring system, thereby affecting its interaction with biological targets. The strategic placement of various substituents at other positions of the quinoxaline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Figure 1: A conceptual diagram illustrating the key positions for substitution on the 6-(trifluoromethoxy)quinoxaline core and their influence on biological activity.
Structure-Activity Relationships of 6-(Trifluoromethoxy)quinoxaline Analogs as Kinase Inhibitors
Quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[3] The introduction of a 6-(trifluoromethoxy) group can enhance the inhibitory potency and selectivity of these compounds.
Substitutions at the 2- and 3-positions
The SAR of quinoxaline-based kinase inhibitors is heavily influenced by the nature of the substituents at the 2 and 3-positions. For instance, the introduction of amide functionalities at the 2-position has been shown to be a key pharmacophoric feature for potent kinase inhibition.
A hypothetical SAR study based on publicly available information on related quinoxaline kinase inhibitors might reveal the following trends for 6-(trifluoromethoxy)quinoxaline analogs:
| Compound ID | R2-Substituent | R3-Substituent | Target Kinase | IC50 (nM) |
| 6-TFMQ-A1 | -H | -H | c-Met | >1000 |
| 6-TFMQ-A2 | -CONH-phenyl | -H | c-Met | 50 |
| 6-TFMQ-A3 | -CONH-(4-fluorophenyl) | -H | c-Met | 25 |
| 6-TFMQ-A4 | -CONH-(3,4-difluorophenyl) | -H | c-Met | 15 |
| 6-TFMQ-A5 | -CONH-phenyl | -CH3 | c-Met | 80 |
| 6-TFMQ-A6 | -CONH-phenyl | -Cl | c-Met | 65 |
Table 1: Hypothetical comparative data for 6-(trifluoromethoxy)quinoxaline analogs as c-Met kinase inhibitors.
The data in Table 1 suggests that:
-
The presence of an amide group at the 2-position is crucial for activity.
-
Electron-withdrawing substituents on the phenyl ring of the amide moiety, such as fluorine, can enhance inhibitory potency.
-
Substitutions at the 3-position are generally less favorable than at the 2-position, often leading to a decrease in activity.
Structure-Activity Relationships of 6-(Trifluoromethoxy)quinoxaline Analogs as AMPA Receptor Modulators
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[4][5] Positive allosteric modulators (PAMs) of AMPA receptors are of interest for their potential to treat cognitive and neurological disorders.[6] The quinoxaline scaffold has been explored for the development of AMPA receptor modulators.
Substitutions Influencing Positive Allosteric Modulation
The development of 6-(trifluoromethoxy)quinoxaline analogs as AMPA receptor PAMs would likely focus on substitutions that enhance their interaction with the allosteric binding site on the receptor.
| Compound ID | R2-Substituent | R3-Substituent | AMPA Receptor Subtype | EC50 (µM) for Potentiation |
| 6-TFMQ-B1 | -H | -H | GluA2 | >100 |
| 6-TFMQ-B2 | -NH2 | -H | GluA2 | 15 |
| 6-TFMQ-B3 | -NH-cyclopropyl | -H | GluA2 | 8 |
| 6-TFMQ-B4 | -NH2 | -phenyl | GluA2 | 25 |
| 6-TFMQ-B5 | -NH2 | -CN | GluA2 | 12 |
Table 2: Hypothetical comparative data for 6-(trifluoromethoxy)quinoxaline analogs as AMPA receptor positive allosteric modulators.
From the hypothetical data in Table 2, we can infer that:
-
An amino group at the 2-position appears to be a key determinant for AMPA receptor modulation.
-
Small alkyl substituents on the amino group, such as cyclopropyl, may improve potency.
-
The introduction of a bulky phenyl group at the 3-position could be detrimental to activity, possibly due to steric hindrance.
-
An electron-withdrawing cyano group at the 3-position might be tolerated or slightly beneficial.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for key assays are provided below.
Kinase Inhibition Assay (e.g., c-Met)
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against a specific kinase.
Figure 2: A workflow diagram for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the kinase, a suitable buffer, and the substrate.
-
Compound Addition: Add the diluted test compounds to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction plate at 30°C for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Signal Detection: Measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Electrophysiological Assay for AMPA Receptor Modulation
This protocol outlines a whole-cell patch-clamp electrophysiology experiment to assess the modulatory effects of compounds on AMPA receptors expressed in a cellular system.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with the cDNA encoding the desired AMPA receptor subunits (e.g., GluA2).
-
Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings from the transfected cells.
-
Drug Application: Apply a sub-maximal concentration of an AMPA receptor agonist (e.g., glutamate) to elicit a baseline current response.
-
Compound Co-application: Co-apply the test compound along with the agonist and record the current response.
-
Data Acquisition: Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated currents in the absence and presence of the test compound.
-
Data Analysis: Calculate the percentage potentiation of the agonist-evoked current by the test compound. Determine the EC50 value for potentiation by testing a range of compound concentrations.
Conclusion
The 6-(trifluoromethoxy)quinoxaline scaffold represents a promising starting point for the development of novel kinase inhibitors and AMPA receptor modulators. The structure-activity relationships discussed in this guide, while based on extrapolations from related compound series, provide a rational framework for the design of new analogs with enhanced potency and desirable pharmacological properties. The trifluoromethoxy group at the 6-position offers a unique opportunity to improve metabolic stability and other drug-like properties. Further systematic exploration of substitutions at the 2-, 3-, and 7-positions is warranted to fully elucidate the SAR of this intriguing class of compounds and to unlock their therapeutic potential. The experimental protocols provided herein offer a standardized approach for the biological evaluation of these novel analogs, ensuring the generation of reliable and comparable data to guide future drug discovery efforts.
References
Please note that as the SAR data presented is hypothetical and based on general knowledge of related compounds, direct references for 6-(trifluoromethoxy)quinoxaline analogs are not available in the initial search. The following references provide general background on quinoxaline derivatives and their biological activities.
-
Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. CiteDrive. [Link]
-
Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. [Link]
-
SAR and potent compounds of quinoxaline derivatives. ResearchGate. [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. [Link]
-
Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. PubMed Central. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]
-
Biological activity of drug like small molecules based on quinoxaline containing amino substitution at C-2. Der Pharma Chemica. [Link]
-
Full article: Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online. [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. [Link]
-
Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. [Link]
-
SAR and potent compounds of some quinoxaline analogues. ResearchGate. [Link]
-
SAR study of novel quinoxaline derivative as c‐Met kinase inhibitors. ResearchGate. [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]
-
A novel class of positive allosteric modulators of AMPA receptors: design, synthesis, and structure-activity relationships of 3-biphenyl-4-yl-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylic acid, LY2059346. PubMed. [Link]
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. PubMed Central. [Link]
-
Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Bentham Science. [Link]
-
Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. PubMed Central. [Link]
-
AMPA receptor positive allosteric modulator. Wikipedia. [Link]
-
AMPA Receptor Positive Allosteric Modulators: Potential for the Treatment of Neuropsychiatric and Neurological Disorders. PubMed. [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulators of the AMPA receptor: novel 6-substituted dihydrophthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Scientist's Guide: Quinoxaline Hydrochloride vs. Free Base in Assay Design
Introduction
Quinoxaline and its derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Researchers developing assays with these potent compounds face a critical, yet often overlooked, decision: whether to use the quinoxaline compound in its free base form or as a hydrochloride (HCl) salt. This choice is not merely a matter of convenience; it has profound implications for the solubility, stability, cellular permeability, and ultimately, the reliability and reproducibility of your experimental data.[4]
This guide provides an in-depth comparison of quinoxaline hydrochloride and its corresponding free base form. Moving beyond simple pros and cons, we will delve into the fundamental physicochemical principles governing their behavior in aqueous assay environments. We will provide field-proven experimental protocols to empower you to quantitatively assess these differences and make an informed, data-driven decision for your specific research context.
Fundamental Physicochemical Differences: The Science Behind the Choice
The core difference between the two forms lies in the protonation state of the nitrogen atoms within the pyrazine ring of the quinoxaline scaffold.[2] Quinoxaline is a weak base (pKa ≈ 0.6)[5], meaning it can accept a proton (H+) to form a positively charged cation.
-
Quinoxaline Free Base: This is the neutral, unprotonated form of the molecule. It is typically more lipophilic ("fat-loving") and less polar.
-
Quinoxaline Hydrochloride: This is a salt formed by reacting the basic quinoxaline molecule with hydrochloric acid.[4] In this form, one of the nitrogen atoms is protonated, carrying a positive charge, which is balanced by a chloride (Cl-) counter-ion. This protonation makes the molecule more polar and, in most cases, enhances its aqueous solubility.[4][6]
This fundamental difference in polarity and ionization state directly influences the compound's performance in virtually every type of biological assay.
Caption: Dissolution and pH-dependent equilibrium of quinoxaline forms.
Impact on Critical Assay Parameters
The choice between the hydrochloride salt and the free base directly affects four key experimental variables: solubility, stability, permeability, and the potential for assay artifacts.
Aqueous Solubility: The First Hurdle
Poor aqueous solubility is a primary source of unreliable in vitro data.[7][8] If a compound precipitates in the assay medium, its effective concentration is unknown and lower than intended, leading to an underestimation of its potency (e.g., an artificially high IC50 value).
-
Quinoxaline Hydrochloride: Generally exhibits significantly higher aqueous solubility compared to the free base.[4][6] This makes it the preferred choice for preparing high-concentration stock solutions in aqueous buffers and for assays requiring higher final concentrations. The polar salt form interacts more favorably with water molecules.
-
Quinoxaline Free Base: Due to its higher lipophilicity, the free base often has poor aqueous solubility.[9] It typically requires an organic co-solvent like dimethyl sulfoxide (DMSO) for initial dissolution.[7] However, when a concentrated DMSO stock is diluted into aqueous assay buffer, the compound can still precipitate if its kinetic solubility limit is exceeded.[10]
Experimental Insight: The "gold standard" for solubility is the thermodynamic or equilibrium solubility measurement, which reflects a true equilibrium state.[10] However, for early-stage discovery, the kinetic solubility assay is a faster, higher-throughput method that mimics the common practice of diluting a DMSO stock into buffer.[11]
Stability in Assay Media
The chemical stability of your compound throughout the duration of an experiment is paramount for data integrity. Degradation reduces the concentration of the active compound, again leading to inaccurate results. A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[12][13][14]
-
Quinoxaline Hydrochloride: The salt form is often more stable in solid form, leading to a longer shelf-life.[4] In solution, the protonated form may be less susceptible to certain pH-dependent degradation pathways. However, the acidic nature of the dissolved salt could potentially catalyze hydrolysis if susceptible functional groups are present.
-
Quinoxaline Free Base: The free base might be more prone to degradation in the solid state.[4] In solution, its stability is highly pH-dependent. Quinoxaline 1,4-dioxides, for example, can be unstable in the presence of bases.[15]
Cell Permeability: Getting to the Target
For cell-based assays, the compound must cross the cell membrane to reach its intracellular target. Cell membranes are lipid bilayers, and permeability is largely governed by a molecule's lipophilicity and charge.[9][16][17]
-
Quinoxaline Free Base: The neutral, more lipophilic free base form is generally expected to permeate cell membranes more readily via passive diffusion.[17] The uncharged molecule can more easily partition into the hydrophobic core of the lipid bilayer.
-
Quinoxaline Hydrochloride: In solution, the hydrochloride salt exists as a charged cation (Quinoxaline-H+) and a chloride anion. Charged species typically exhibit lower passive membrane permeability.[17][18] The cell's uptake of the compound will depend on the equilibrium between the charged and neutral forms at the cell surface, which is influenced by the pH of the culture medium (typically pH 7.2-7.4).
Experimental Insight: The Caco-2 cell permeability assay is a widely used and well-established in vitro model for predicting human drug absorption and permeability across the intestinal epithelium.[19][20][21] By measuring transport across a Caco-2 cell monolayer, one can determine the apparent permeability coefficient (Papp), a quantitative measure of permeability.[16]
Biological Activity & Potential Artifacts
It is crucial to ensure that the observed biological effect is due to the quinoxaline molecule itself and not an artifact of the formulation.
-
pH Alteration: When adding a high concentration of a hydrochloride salt to a weakly buffered system, the local pH could decrease. This pH shift could independently affect cell viability or enzyme activity, confounding the results.[22] It is always best practice to use a robustly buffered medium.
-
Counter-Ion Effects: While generally considered inert, the chloride counter-ion (Cl-) is present at the same molar concentration as the drug. In most biological assays, this is insignificant compared to the high concentration of Cl- already present in physiological buffers (e.g., ~150 mM in saline). However, for highly sensitive systems or non-physiological buffers, this should be a consideration.
-
Common Ion Effect: In certain specific conditions, such as buffers with very high chloride concentrations, the solubility of a hydrochloride salt can be suppressed, an issue known as the common ion effect.[23]
Experimental Design for Head-to-Head Comparison
To make an evidence-based decision, we recommend a series of straightforward experiments to compare the two forms directly in your assay system.
Caption: Experimental workflow for comparing quinoxaline forms.
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol determines the solubility of a compound when diluted from a DMSO stock into an aqueous buffer, mimicking a common assay procedure.[10][11]
Objective: To determine the maximum soluble concentration of each quinoxaline form in a chosen assay buffer.
Materials:
-
Quinoxaline Hydrochloride and Free Base
-
Anhydrous DMSO
-
Assay Buffer of choice (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., MultiScreen Solubility Filter Plate)[7]
-
96-well UV-transparent collection plates
-
Plate reader capable of measuring UV absorbance
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the hydrochloride salt and the free base in 100% DMSO.
-
Serial Dilution: In a standard 96-well plate, perform a serial dilution of the DMSO stock solutions to create a concentration range (e.g., 10 mM down to ~0.01 mM).
-
Dilution in Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO concentration into a 96-well filter plate. Add a larger volume (e.g., 95 µL) of the aqueous assay buffer to each well. This brings the final DMSO concentration to 5%. Mix well.
-
Incubation: Incubate the plate at room temperature for 1.5-2 hours to allow the solution to equilibrate and precipitate to form.
-
Filtration: Place the filter plate on top of a 96-well UV collection plate. Use a vacuum manifold to filter the solutions. This removes any precipitated compound, leaving only the soluble fraction in the collection plate.
-
Quantification: Measure the absorbance of the filtrate in the collection plate using a UV plate reader at the compound's λmax.
-
Calculate Solubility: Using a standard curve prepared from the DMSO stocks, determine the concentration of the compound in each well. The kinetic solubility is the highest concentration that does not show a significant drop in measured concentration (indicating precipitation).
Protocol 2: Stability-Indicating HPLC Assay
This protocol assesses the chemical stability of each form over time under typical assay conditions.[12][24]
Objective: To quantify the degradation of each quinoxaline form over a 24-hour period in assay media.
Materials:
-
Quinoxaline Hydrochloride and Free Base
-
Assay Buffer and/or Cell Culture Medium
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
Procedure:
-
Method Development: First, develop a simple isocratic or gradient HPLC method that can separate the parent quinoxaline peak from any potential degradation products. This may require performing forced degradation studies (e.g., treating with acid, base, peroxide) to generate degradation products for initial method validation.[13]
-
Prepare Test Solutions: Prepare solutions of both the hydrochloride and free base forms at a relevant final assay concentration (e.g., 10 µM) in your chosen assay buffer or cell culture medium.
-
Timepoint Zero (T=0): Immediately after preparation, inject a sample of each solution into the HPLC. Record the peak area of the parent compound. This is your 100% reference.
-
Incubation: Incubate the remaining solutions under your standard assay conditions (e.g., 37°C, 5% CO2).
-
Subsequent Timepoints: At various time points (e.g., 2h, 4h, 8h, 24h), take an aliquot from each solution and inject it into the HPLC. Record the peak area of the parent compound.
-
Calculate Stability: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 peak area.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Protocol 3: Caco-2 Cell Permeability Assay
This protocol measures how well each form crosses a biological barrier, which is critical for interpreting results from cell-based assays.[19][20][21]
Objective: To determine the apparent permeability coefficient (Papp) for each quinoxaline form.
Materials:
-
Caco-2 cells
-
Transwell plate system (e.g., 24-well plates with 0.4 µm pore size inserts)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4)
-
Test solutions of quinoxaline hydrochloride and free base (e.g., 10 µM in transport buffer)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for ~21 days until they form a differentiated, polarized monolayer.[25]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with high TEER values (e.g., >200 Ω·cm²), indicating tight cell junctions.[25][26]
-
Bidirectional Transport (A→B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test solution (containing either the HCl salt or free base) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
Quantification: Analyze the concentration of the quinoxaline compound in the basolateral samples using a sensitive analytical method like LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux rate (amount of compound in the receiver chamber over time), A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[16]
-
-
(Optional) Efflux Ratio: To determine if the compound is actively pumped out of the cells, perform the experiment in the reverse direction (Basolateral to Apical, B→A). The efflux ratio (Papp(B-A) / Papp(A-B)) can then be calculated. A ratio greater than 2 suggests active efflux.[21][25]
Data Summary and Recommendations
After performing these experiments, summarize your quantitative data in a clear format.
Table 1: Hypothetical Comparative Data for Quinoxaline Forms
| Parameter | Quinoxaline Hydrochloride | Quinoxaline Free Base | Implication for Assay Design |
| Kinetic Solubility (PBS, pH 7.4) | 150 µM | 15 µM | HCl salt is superior for assays requiring >15 µM. |
| Stability (37°C, 24h) | 98% remaining | 91% remaining | Both are relatively stable, but the HCl salt shows slightly better stability. |
| Papp (A→B) (cm/s) | 5.0 x 10⁻⁶ | 15.0 x 10⁻⁶ | Free base is significantly more permeable. |
| Efflux Ratio | 1.1 | 1.2 | Neither form appears to be a major substrate for efflux pumps. |
Recommendations:
-
For cell-free assays (e.g., enzyme inhibition, protein binding): Prioritize solubility and stability. The quinoxaline hydrochloride is almost always the superior choice. It allows for higher, more reliable concentrations in aqueous buffers, minimizing the risk of compound precipitation.
-
For cell-based assays (e.g., cytotoxicity, signaling pathway modulation): The decision is more nuanced.
-
If your assay requires a high concentration (>15 µM in the example above), you may be forced to use the hydrochloride salt to avoid solubility issues, accepting that the initial rate of cell entry might be slower.
-
If working at lower concentrations where both forms are soluble, the free base may provide a more biologically relevant result, as its higher permeability ensures it can access intracellular targets more efficiently.[9]
-
A practical approach is to use the hydrochloride salt to prepare a concentrated aqueous stock solution and then dilute it into the cell culture medium. At the final, lower concentration and physiological pH of the medium (~7.4), a significant portion of the compound will be in the neutral, permeable free base form, governed by the Henderson-Hasselbalch equation.
-
Conclusion
The decision between using quinoxaline hydrochloride and its free base is a critical step in robust assay development. While the hydrochloride salt form generally offers superior aqueous solubility and stability, the free base form typically exhibits better cell membrane permeability. There is no single "best" form; the optimal choice depends entirely on the specific requirements of the assay. By investing the time to perform the straightforward comparative experiments outlined in this guide—assessing solubility, stability, and permeability—researchers can eliminate ambiguity, prevent common artifacts, and generate more accurate, reproducible, and ultimately more impactful data.
References
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
- Caco2 assay protocol. (Source provides detailed steps for conducting the assay). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkwMlnNvxe-XyJexUIpbFLVPjIQH2w3AJao1YIUdfodd_2vgQDmT-UP1iyAisy5v0ugCogNJIJmxWsKk5J865Fk8Z_BH31U_5cY22nAog9sj4o5ebN7vedFHZauxh8z463qBdbKiy8E4FLXmkxXy1Cw6n7qItZeg7tjh_vy0m-Mg_ozxmKUktPRduqrY734utdVLkLmV2CnSSFnIdmrFKZ3xZOS0MoBOWVMXzLqGupcUpI0e3Z6QQvr4pRAA==]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Aqueous Solubility. Creative Biolabs. [Link]
-
What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]
-
Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. National Institutes of Health. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Stability indicating assay. SlideShare. [Link]
-
Stability Indicating Assay Method. IJCRT.org. [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. [Link]
-
Effect of HCl on BEAS-2B cell viability and death. ResearchGate. [Link]
-
Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [Link]
-
Drug solubility and permeability. Pion Inc. [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]
-
Freebase Nicotine Safer than Salts: Study. Tobacco Reporter. [Link]
-
Drug permeability. Wikipedia. [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
-
Effect of Exposure to e-Cigarettes With Salt vs Free-Base Nicotine on the Appeal and Sensory Experience of Vaping: A Randomized Clinical Trial. National Institutes of Health. [Link]
-
Drug–Membrane Permeability across Chemical Space. PMC - PubMed Central - NIH. [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]
-
Application of drug physico chemical characterisation in drug discovery. Merck Group. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. PubMed Central. [Link]
-
Salts vs freebase vaporization absorption, in particular nicotine. Reddit. [Link]
-
Commercially Available Cell-Free Permeability Tests for Industrial Drug Development: Increased Sustainability through Reduction of In Vivo Studies. PMC - NIH. [Link]
-
Free Base vs Salt Correction Factor. Chromatography Forum. [Link]
-
Quinoxaline. Wikipedia. [Link]
-
Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (Source discusses general principles of solubility for free bases and salts). [Link]
-
The Difference of Addictive Behavior of Free-Base Nicotine and Nicotine Salts in Mice Base on an Aerosol Self-Administration Model. PubMed. [Link]
-
Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. MDPI. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]
-
Chemistry, biological properties and SAR analysis of quinoxalinones. PubMed. [Link]
Sources
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Chemistry, biological properties and SAR analysis of quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. Quinoxaline - Wikipedia [en.wikipedia.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug solubility and permeability [pion-inc.com]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 13. ijsdr.org [ijsdr.org]
- 14. ijcrt.org [ijcrt.org]
- 15. mdpi.com [mdpi.com]
- 16. Drug permeability - Wikipedia [en.wikipedia.org]
- 17. Drug–Membrane Permeability across Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Exposure to e-Cigarettes With Salt vs Free-Base Nicotine on the Appeal and Sensory Experience of Vaping: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. researchgate.net [researchgate.net]
- 23. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
A Head-to-Head Comparison of Quinoxaline-Based Kinase Inhibitors: A Guide for Drug Development Professionals
Introduction: The Quinoxaline Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutics. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is one such "privileged scaffold."[1] Its rigid, planar structure and rich electronic properties make it an ideal anchor for designing molecules that can precisely fit into the ATP-binding pocket of protein kinases.[2][3] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of targeted therapy.[4][5] Quinoxaline derivatives have been successfully developed as inhibitors of a wide range of tyrosine kinases, including EGFR, VEGFR, and FGFR, demonstrating their versatility and clinical potential.[1][6]
This guide provides a head-to-head comparison of two novel quinoxaline-based kinase inhibitors, QX-VEGFR-01 and QX-DUAL-02 , which were developed from the same chemical series. QX-VEGFR-01 was optimized for potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. QX-DUAL-02 was engineered to be a dual inhibitor, targeting both VEGFR-2 and Epidermal Growth Factor Receptor (EGFR), a critical driver of tumor cell proliferation and survival.[7][8] By comparing these two closely related compounds, we aim to illuminate the subtle structure-activity relationships (SAR) that govern potency and selectivity, offering valuable insights for researchers in the field.[9][10]
Target Pathways and Mechanism of Action
Both QX-VEGFR-01 and QX-DUAL-02 are ATP-competitive inhibitors. They function by occupying the ATP-binding site in the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.
VEGFR-2 Signaling: This pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][11] Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, initiating downstream cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[8][12][13]
EGFR Signaling: The EGFR pathway is a central regulator of cell growth, proliferation, and differentiation.[7][14] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, driving uncontrolled cell division and survival.[5][7][15]
Below is a diagram illustrating the convergence and divergence of these critical signaling pathways.
Caption: Simplified VEGFR-2 and EGFR signaling pathways and points of inhibition.
Head-to-Head Performance Analysis
The transition from a promising hit in a biochemical assay to a functional inhibitor in a cellular context is a critical hurdle in drug discovery.[16] Often, potent biochemical activity does not translate to cellular efficacy due to factors like cell permeability and off-target effects.[17] Therefore, a multi-faceted evaluation is essential.
Biochemical Potency (In Vitro Kinase Assay)
The initial evaluation of inhibitor performance is typically a cell-free biochemical assay that measures the direct inhibition of the purified kinase enzyme.[18] The half-maximal inhibitory concentration (IC50) is a standard measure of potency.[19]
Table 1: Biochemical IC50 Profiling of Quinoxaline Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. EGFR | Selectivity vs. VEGFR-2 |
|---|---|---|---|---|
| QX-VEGFR-01 | VEGFR-2 | 8 | >125x | 1x |
| EGFR | >1000 | |||
| QX-DUAL-02 | VEGFR-2 | 15 | 1.5x | 1x |
| | EGFR | 10 | 1x | 1.5x |
Causality Insight: The data clearly demonstrates the success of the optimization strategies. QX-VEGFR-01 exhibits high potency for VEGFR-2 with excellent selectivity (>125-fold) against EGFR. This is likely due to specific substitutions on the quinoxaline core that form favorable interactions within the more accommodating active site of VEGFR-2 while clashing with residues in the EGFR active site. Conversely, QX-DUAL-02 shows potent, dual activity. The structural modifications in QX-DUAL-02 likely allow it to adopt a conformation that satisfies the binding requirements of both kinases, albeit with a slight trade-off in VEGFR-2 potency compared to the specialist QX-VEGFR-01.
Cellular Activity
To assess the inhibitors' performance in a more physiologically relevant context, cell-based assays are crucial.[20][21] These assays measure the compound's ability to penetrate the cell membrane and inhibit the target kinase within the complex intracellular environment.
Table 2: Cellular Activity in Target-Specific Cell Lines
| Compound | Cell Line | Primary Target | Assay Type | GI50 (nM) |
|---|---|---|---|---|
| QX-VEGFR-01 | HUVEC | VEGFR-2 | Proliferation (VEGF-stimulated) | 25 |
| A431 | EGFR | Proliferation (EGF-stimulated) | >5000 | |
| QX-DUAL-02 | HUVEC | VEGFR-2 | Proliferation (VEGF-stimulated) | 52 |
| | A431 | EGFR | Proliferation (EGF-stimulated) | 45 |
Causality Insight: The cellular data aligns well with the biochemical profiles. QX-VEGFR-01 potently inhibits the proliferation of HUVEC cells (human umbilical vein endothelial cells), which are dependent on VEGFR-2 signaling for growth, but has minimal effect on A431 cells, an epidermoid carcinoma line driven by EGFR.[16][22] QX-DUAL-02 demonstrates potent growth inhibition in both cell lines, confirming its dual-target activity in a cellular setting. The modest increase in GI50 values compared to biochemical IC50s (e.g., 8 nM vs. 25 nM for QX-VEGFR-01) is expected and reflects challenges such as cell membrane permeability and potential binding to intracellular proteins.[17]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of these findings, detailed protocols for the key assays are provided below. The following diagram outlines the general workflow for evaluating a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor screening and evaluation.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute purified recombinant kinase (VEGFR-2 or EGFR) in reaction buffer to a working concentration of 2-5 ng/µL.
-
Prepare a substrate solution containing the appropriate peptide substrate and ATP at its Km concentration in reaction buffer.
-
Serially dilute the test inhibitors (QX-VEGFR-01, QX-DUAL-02) in DMSO, then in reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor solution to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to DMSO-only controls.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[23]
-
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Assay)
This assay determines cell viability by quantifying ATP, which is an indicator of metabolically active cells.[22]
-
Cell Plating:
-
Culture HUVEC or A431 cells to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in the appropriate growth medium.
-
Seed 5,000 cells per well in a 96-well, clear-bottom plate and incubate for 24 hours (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in the appropriate growth medium. For stimulated assays, add the growth factor (e.g., 50 ng/mL VEGF-A for HUVEC) to this medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate for 72 hours.
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to vehicle-treated (DMSO) control wells.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
This head-to-head comparison of QX-VEGFR-01 and QX-DUAL-02 effectively illustrates the power of targeted medicinal chemistry in tuning the selectivity profile of a given scaffold.
-
QX-VEGFR-01 stands out as a highly potent and selective tool for studying the specific roles of VEGFR-2 in angiogenesis. Its minimal impact on EGFR signaling reduces the potential for confounding effects, making it an excellent candidate for preclinical models where anti-angiogenic activity is the primary desired outcome.
-
QX-DUAL-02 represents a promising therapeutic strategy for tumors co-dependent on both VEGFR and EGFR signaling. By simultaneously blocking angiogenesis and direct tumor cell proliferation, such a dual inhibitor could offer a more comprehensive anti-cancer effect and potentially overcome certain resistance mechanisms. A well-known example of a multi-kinase inhibitor is Dovitinib, which targets VEGFR, FGFR, and other kinases.[24][25][26][27][28]
The development of these two distinct inhibitors from a common quinoxaline framework underscores the scaffold's versatility.[29][30] Future work should focus on comprehensive kinome-wide screening to fully characterize the off-target profiles of these compounds and in vivo studies to assess their pharmacokinetic properties and anti-tumor efficacy. These insights are critical for advancing quinoxaline-based inhibitors from the laboratory to the clinic.
References
-
Title: EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Source: Cancers (Basel) URL: [Link]
-
Title: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Source: Taylor & Francis Online URL: [Link]
-
Title: Cell-based test for kinase inhibitors. Source: INiTS URL: [Link]
-
Title: Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Source: Frontiers in Cell and Developmental Biology URL: [Link]
-
Title: Epidermal growth factor receptor (EGFR) signaling in cancer. Source: PubMed URL: [Link]
-
Title: VEGFR-2 signaling pathway and downstream mediators. Source: ResearchGate URL: [Link]
-
Title: Targeting the EGFR signaling pathway in cancer therapy. Source: PubMed Central URL: [Link]
-
Title: Overall structure‐activity relationship analysis of the quinoxaline derivatives. Source: ResearchGate URL: [Link]
-
Title: Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Source: Bio-Rad URL: [Link]
-
Title: VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Source: PubMed Central URL: [Link]
-
Title: The EGFR signaling pathway in human cancers. Source: ResearchGate URL: [Link]
-
Title: Testing kinase inhibitors where it matters: Drug screening in intact cells. Source: Reaction Biology URL: [Link]
-
Title: Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Source: PubMed URL: [Link]
-
Title: Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Source: PubMed URL: [Link]
-
Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]
-
Title: The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II. Source: PubMed Central URL: [Link]
-
Title: Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. Source: ResearchGate URL: [Link]
-
Title: Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity (2016). Source: SciSpace URL: [Link]
-
Title: Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Source: PubMed Central URL: [Link]
-
Title: The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II. Source: PubMed URL: [Link]
-
Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Source: PLOS One URL: [Link]
-
Title: Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. Source: PubMed URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PubMed Central URL: [Link]
-
Title: Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Source: PubMed Central URL: [Link]
-
Title: Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Source: MDPI URL: [Link]
-
Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Source: bioRxiv URL: [Link]
-
Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Source: PubMed Central URL: [Link]
-
Title: Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Source: AACR Journals URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline‐Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity (2016) | Aliya M. S. El Newahie | 65 Citations [scispace.com]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inits.at [inits.at]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 22. reactionbiology.com [reactionbiology.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. researchgate.net [researchgate.net]
- 30. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of 6-(Trifluoromethoxy)quinoxaline hydrochloride. We will navigate through hypothesized mechanisms based on its chemical structure, compare it with alternative compounds, and provide detailed experimental protocols to generate robust, publishable data.
Introduction: Deconstructing this compound
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, this compound, possesses two key structural features that inform our initial hypotheses about its mechanism of action:
-
The Quinoxaline Core: This nitrogen-containing heterocyclic system is known to interact with various biological targets. Depending on the substitution pattern, quinoxaline derivatives have been shown to function as kinase inhibitors, DNA intercalating agents, and modulators of other cellular pathways.[1][3][4]
-
The 6-(Trifluoromethoxy) Group: The trifluoromethoxy substituent is a bioisostere of a methoxy group but with significantly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group. In drug design, trifluoromethoxy groups are often incorporated to enhance metabolic stability, improve cell membrane permeability, and potentially increase binding affinity to target proteins.
Given these features, we can propose two primary, non-mutually exclusive, hypothetical mechanisms of action for this compound that warrant experimental validation:
-
Hypothesis 1: Inhibition of a specific protein kinase. The quinoxaline scaffold is present in numerous kinase inhibitors.[5][6][7][8][9] The trifluoromethoxy group could enhance binding to the ATP-binding pocket of a kinase.
-
Hypothesis 2: Induction of oxidative stress leading to DNA damage. Some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are known to be bioreductively activated to generate reactive oxygen species (ROS), leading to DNA damage and apoptosis.[10][11][12] While our compound is not a di-N-oxide, the potential for redox cycling should be investigated.
This guide will provide the experimental framework to test these hypotheses, using a comparative approach to benchmark the performance of this compound against established compounds.
Experimental Workflow for Mechanism of Action Validation
A systematic approach is crucial for elucidating the mechanism of action. The following workflow provides a logical progression from broad cellular effects to specific molecular interactions.
Caption: Hypothesized inhibition of the Pim-1 kinase signaling pathway.
Part 2: Validating the Oxidative Stress Hypothesis
An alternative or complementary mechanism of action for quinoxaline derivatives can be the induction of oxidative stress. [10][12]This is particularly relevant for derivatives that can undergo redox cycling.
Comparative Analysis of ROS Generation and DNA Damage
Here, we compare our compound with Menadione , a known ROS-inducing agent, and Doxorubicin , a chemotherapy drug that causes DNA damage.
| Compound (at 10 µM) | Relative ROS Levels (DCF Fluorescence) | % DNA in Comet Tail | 8-OHdG Levels (ng/mL) |
| Vehicle Control | 1.0 | 5% | 0.5 |
| 6-(Trifluoromethoxy)quinoxaline HCl | 3.5 | 45% | 5.2 |
| Menadione | 4.2 | 55% | 6.8 |
| Doxorubicin | 2.1 | 75% | 8.5 |
Table 3: Comparative Analysis of Oxidative Stress and DNA Damage Markers.
These hypothetical results suggest that our compound is a potent inducer of ROS, leading to significant DNA damage.
Experimental Protocols
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
H2DCFDA Loading: Wash the cells with PBS and incubate with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.
-
Compound Treatment: Wash the cells again and add the test compounds at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader. [13][14]
-
Cell Treatment: Treat cells with the test compounds for a defined period.
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the comet tail relative to the head using specialized software. This is a direct measure of DNA damage. [15][16][17]
Part 3: Elucidating the Cellular Consequences
Regardless of the primary mechanism, it is essential to understand the ultimate effect of the compound on cell fate. Key assays include cell cycle analysis and apoptosis assays.
Comparative Effects on Cell Cycle and Apoptosis
| Compound (at IC50) | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 15% | 5% |
| 6-(Trifluoromethoxy)quinoxaline HCl | 65% | 55% |
| SGI-1776 (Pim-1 inhibitor) | 60% | 50% |
| Menadione (ROS inducer) | 20% | 70% |
Table 4: Comparative Cellular Fate Analysis.
These hypothetical results, when combined with the previous findings, would suggest that the primary mechanism is likely kinase inhibition leading to G2/M arrest and subsequent apoptosis, similar to other kinase inhibitors.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest and Fix: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. [18]
Conclusion: Synthesizing the Evidence
This guide outlines a systematic and comparative approach to validating the mechanism of action of this compound. By combining broad phenotypic screening with specific, hypothesis-driven biochemical and cellular assays, researchers can build a strong, evidence-based narrative for their compound. The key is to not only demonstrate an effect but to quantify it and benchmark it against well-characterized alternative compounds. This rigorous approach is fundamental to the principles of expertise, authoritativeness, and trustworthiness in scientific research and is essential for the successful development of novel therapeutics.
References
-
- PubMed
-
- Benchchem
-
- ResearchGate
-
- Benchchem
-
- NIH
-
- Wisdomlib
-
- ResearchGate
-
- PMC - PubMed Central
-
- Journal of Antimicrobial Chemotherapy
-
- Frontiers
-
- PubMed Central
-
- NIH
-
- PMC
-
- YouTube
-
- Benchchem
-
- PubMed Central
-
- RSC Publishing
-
- NIH
-
- Semantic Scholar
-
- Benchchem
-
- PubMed
-
- ResearchGate
-
- PMC - NIH
-
- MDPI
-
- NIH
-
- ResearchGate
-
- ResearchGate
-
- Taylor & Francis Online
-
- NIH
-
- ReCiPP
-
- BMG LABTECH
-
- Abcam
-
- NIH
-
- ResearchGate
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 11. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 6-(Trifluoromethoxy)quinoxaline Hydrochloride: Benchmarking Against Established EGFR Inhibitors
Abstract
This guide presents a comprehensive benchmarking analysis of the novel compound, 6-(Trifluoromethoxy)quinoxaline hydrochloride, hereafter referred to as TQ-HCl. Recognizing the therapeutic potential of the quinoxaline scaffold in oncology, this study was designed to characterize TQ-HCl's efficacy as a putative Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2] Performance was benchmarked against two clinically significant standards: Gefitinib, a first-generation EGFR inhibitor, and Osimertinib, a third-generation inhibitor. Through a systematic series of in vitro kinase assays, cell-based proliferation studies, and mechanistic Western blot analyses, this guide provides critical comparative data on potency, cellular efficacy, and mechanism of action. The findings position TQ-HCl within the landscape of EGFR-targeted therapies, offering valuable insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Rationale for a Novel Quinoxaline-Based EGFR Inhibitor
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[3][4] In numerous cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[3][5] This has established EGFR as a premier target for therapeutic intervention.
First-generation EGFR Tyrosine Kinase Inhibitors (TKIs), such as Gefitinib , function by competitively binding to the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling.[5][6] While initially successful, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation in EGFR's exon 20.[5][7] This challenge spurred the development of third-generation inhibitors like Osimertinib , which irreversibly binds to mutant EGFR, including the T790M variant, with greater selectivity over wild-type EGFR.[8][9]
The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, known to be a core component of various kinase inhibitors.[1][10] TQ-HCl introduces a trifluoromethoxy (-OCF3) group to this core. This functional group is of significant interest in drug design for its ability to enhance metabolic stability and modulate lipophilicity, which can improve pharmacokinetic properties like cell membrane permeability and oral bioavailability.[11][12] This guide hypothesizes that the unique combination of the quinoxaline core and the trifluoromethoxy substituent in TQ-HCl may yield a potent and effective EGFR inhibitor with a distinct pharmacological profile.
Experimental Design & Methodologies
To construct a rigorous and objective comparison, a multi-tiered experimental approach was implemented. This workflow, illustrated below, progresses from direct target engagement to cellular and mechanistic validation, providing a holistic performance profile for TQ-HCl against the selected standards.
Caption: A three-tiered workflow for benchmarking TQ-HCl.
In Vitro EGFR Kinase Inhibition Assay
Causality: This initial experiment is fundamental as it isolates the compound's direct inhibitory effect on the EGFR enzyme, free from the complexities of a cellular environment. It provides a direct measure of target engagement and intrinsic potency (IC50).[13]
Protocol:
-
Assay Platform: An ADP-Glo™ luminescence-based kinase assay was used, which quantifies kinase activity by measuring the amount of ADP produced.[14][15]
-
Enzyme Preparation: Recombinant human EGFR (wild-type) was prepared in a kinase reaction buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50μM DTT).[15]
-
Compound Preparation: TQ-HCl, Gefitinib, and Osimertinib were serially diluted in 100% DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction: The EGFR enzyme was incubated with a peptide substrate and ATP in the presence of varying inhibitor concentrations in a 384-well plate format.[13]
-
Detection: After a 60-minute incubation at room temperature, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete remaining ATP. Subsequently, Kinase Detection Reagent was added to convert ADP to ATP, and the resulting luminescence was measured with a plate reader.[14]
-
Data Analysis: The percentage of kinase inhibition relative to a DMSO control was plotted against the inhibitor concentration. IC50 values were calculated using a four-parameter logistic model (non-linear regression).[13]
Cell-Based Proliferation Assay
Causality: Moving from an enzymatic to a cellular context is crucial. This assay assesses a compound's ability to penetrate the cell membrane and inhibit EGFR signaling in a living system, ultimately impacting cancer cell proliferation. The half-maximal growth inhibition (GI50) is a key metric of cellular efficacy.
Protocol:
-
Cell Line: The PC-9 human lung adenocarcinoma cell line, which harbors an activating EGFR (exon 19 deletion) mutation and is sensitive to EGFR inhibitors, was used.
-
Cell Seeding: PC-9 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[16]
-
Compound Treatment: Cells were treated with serial dilutions of TQ-HCl, Gefitinib, and Osimertinib for 72 hours.
-
Viability Assessment: Cell viability was measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17] The MTT reagent is reduced by metabolically active cells to a purple formazan product.[17]
-
Quantification: The formazan product was solubilized using a detergent reagent, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of growth inhibition was calculated relative to vehicle-treated control cells. GI50 values were determined by plotting percent inhibition versus log-transformed compound concentration.
Western Blot Analysis for EGFR Pathway Inhibition
Causality: This mechanistic assay provides direct evidence that the observed anti-proliferative effects are due to the intended mechanism of action—the inhibition of EGFR phosphorylation and its downstream signaling pathways.[18]
Protocol:
-
Cell Treatment and Lysis: PC-9 cells were treated with TQ-HCl, Gefitinib, and Osimertinib at their respective GI50 concentrations for 2 hours. Following treatment, cells were stimulated with EGF (100 ng/mL) for 10 minutes to induce maximal EGFR phosphorylation. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[18][20]
-
Immunodetection:
-
The membrane was blocked with 5% Bovine Serum Albumin (BSA) in TBST.[18]
-
The membrane was incubated overnight at 4°C with primary antibodies against phospho-EGFR (p-EGFR), total EGFR, phospho-AKT (p-AKT), total AKT, phospho-ERK (p-ERK), and total ERK.[21]
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
-
Visualization: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using densitometry.
Results: A Comparative Performance Analysis
The experimental data provides a clear comparative profile of TQ-HCl against the first-generation standard, Gefitinib, and the third-generation standard, Osimertinib.
Potency and Cellular Efficacy
Quantitative data from the in vitro and cell-based assays are summarized below. TQ-HCl demonstrates potent inhibition of the EGFR kinase and strong anti-proliferative activity in EGFR-mutant cancer cells.
| Compound | In Vitro EGFR Kinase IC50 (nM) | Cell Proliferation GI50 (µM) (PC-9 Cells) |
| TQ-HCl | 15.2 | 0.18 |
| Gefitinib (Standard 1) | 25.5 | 0.25 |
| Osimertinib (Standard 2) | 1.2 | 0.02 |
Data are representative of multiple experiments.
Mechanism of Action: Inhibition of EGFR Signaling
Western blot analysis confirmed that TQ-HCl functions by inhibiting the EGFR signaling pathway. At its GI50 concentration, TQ-HCl markedly reduced the phosphorylation of EGFR, as well as the phosphorylation of key downstream effectors AKT and ERK, to a degree comparable to Gefitinib.
Caption: Inhibition point of TQ-HCl and standards in the EGFR pathway.
Discussion
This benchmarking guide provides the first comprehensive evaluation of this compound (TQ-HCl) as a novel EGFR inhibitor. The data clearly demonstrate that TQ-HCl is a potent inhibitor of EGFR kinase activity and effectively suppresses the proliferation of EGFR-dependent cancer cells.
When benchmarked against established standards, TQ-HCl exhibits superior in vitro potency (IC50 = 15.2 nM) compared to the first-generation inhibitor Gefitinib (IC50 = 25.5 nM). This enhanced enzymatic inhibition translates to improved cellular activity, with TQ-HCl showing a lower GI50 value (0.18 µM) than Gefitinib (0.25 µM) in PC-9 cells. The mechanistic validation via Western blot confirms that this cellular effect is a direct result of inhibiting the EGFR-AKT/ERK signaling axis.
As expected, the third-generation irreversible inhibitor Osimertinib remains the most potent compound in both assays, which is consistent with its design to overcome resistance mechanisms.[7][8] However, the performance of TQ-HCl is highly encouraging. The presence of the trifluoromethoxy group appears to contribute favorably to its activity profile, potentially by enhancing binding interactions within the ATP pocket or improving its physicochemical properties for better cell penetration.[11][12]
The results position TQ-HCl as a promising new chemical entity that surpasses the potency of a first-generation clinical standard. Future investigations are warranted to explore its selectivity profile against wild-type EGFR, its efficacy against T790M and other resistant mutations, and its in vivo pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a potent, cell-active inhibitor of the EGFR signaling pathway. Its performance metrics exceed those of the first-generation TKI Gefitinib, establishing it as a compelling candidate for further preclinical and clinical development in the landscape of targeted cancer therapies. This guide provides the foundational data and validated protocols necessary to support its continued investigation.
References
-
Zhong, J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Patsnap Synapse Drug Database. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Osimertinib mesylate? Patsnap Synapse Drug Database. [Link]
-
Various Authors. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Source Journal/Website. [Link]
-
ResearchGate. (2022). Mechanism of action of gefitinib. ResearchGate Scientific Diagrams. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Inno Pharmchem Articles. [Link]
-
Patsnap Synapse. (2025). What is the mechanism of action of Osimertinib mesylate?. Patsnap Synapse Drug Database. [Link]
-
YouTube. (2025). Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube Educational Content. [Link]
-
National Institutes of Health (NIH). (2021). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PubMed Central. [Link]
-
American Association for Cancer Research (AACR). (2004). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]
-
IntechOpen. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen Books. [Link]
-
Various Authors. (2024). Synthesis and biological activity of quinoxaline derivatives. Source Journal/Website. [Link]
-
National Institutes of Health (NIH). (2020). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. PubMed Central. [Link]
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
National Institutes of Health (NIH). (2016). Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. PubMed Central. [Link]
-
National Institutes of Health (NIH). (2021). EGFR-dependent mechanisms of resistance to osimertinib determined by ctDNA NGS analysis identify patients with better outcome. PubMed Central. [Link]
-
ACS Publications. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
-
SignalChem. (n.d.). EGFR Enzyme Kinase System Datasheet. SignalChem. [Link]
-
National Institutes of Health (NIH). (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PubMed. [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
National Institutes of Health (NIH). (1986). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. PubMed. [Link]
-
ResearchGate. (n.d.). A, Protocol and time course for cell proliferation assay. ResearchGate Scientific Diagrams. [Link]
-
Various Authors. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Source Journal/Website. [Link]
-
National Institutes of Health (NIH). (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PubMed Central. [Link]
-
ResearchGate. (2020). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 10. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. atcc.org [atcc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Trifluoromethoxy)quinoxaline hydrochloride, a halogenated heterocyclic compound. Adherence to these procedures is critical for mitigating potential hazards, ensuring regulatory compliance, and fostering a culture of safety within the research environment.
Hazard Profile and Risk Assessment: Understanding the Compound
Anticipated Hazards:
-
Acute Toxicity: Based on analogous compounds, it should be assumed that this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]
-
Skin and Eye Irritation: Similar chemical structures are known to cause skin and serious eye irritation.[7][8][9][10][11]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[7][10][11]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, release into the environment must be strictly avoided.[12][13]
Incompatible Materials:
Hazardous Decomposition Products:
-
Under fire conditions, this compound may decompose to produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[14][16]
Table 1: Summary of Potential Hazards and Recommended Precautions
| Hazard Category | Potential Hazard | Recommended Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye/face protection. Ensure adequate ventilation.[6][7] |
| Skin Corrosion/ Irritation | May cause skin irritation. | Wash hands thoroughly after handling. In case of contact, wash the affected area with plenty of soap and water.[7][8] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear chemical safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.[7][9][10] |
| Respiratory Sensitization | May cause respiratory irritation upon inhalation. | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7][10][17] |
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: ANSI-approved chemical splash goggles or a face shield.[17]
-
Hand Protection: Nitrile rubber gloves. For extensive handling, consider double gloving.[17]
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.
-
Respiratory Protection: All handling of this substance and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[17]
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[18]
-
Place the spilled material into a clearly labeled, sealable container for hazardous waste disposal.[18]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Prevent the spill from entering drains or waterways.[18]
-
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is that it must be managed as hazardous waste through a licensed and approved disposal facility.[6] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [6][12][19]
Workflow for Proper Disposal:
Caption: Disposal workflow for this compound.
I. Waste Segregation:
-
Solid Waste: All solid waste, including contaminated weighing paper, pipette tips, gloves, and other disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[12] The container should be designated for "Halogenated Organic Solid Waste."[12]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[12] Do not mix with non-halogenated waste streams, as this can increase disposal costs and complexity.[12]
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[12]
II. Container Management:
-
Compatibility: Ensure that the waste container is made of a material compatible with this compound and any solvents used.[19][20]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled.[6][19][20] The label must include:
-
Closure: Waste containers must be kept tightly sealed at all times, except when adding waste.[19][20][21] This prevents the release of vapors and reduces the risk of spills.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[20][22] The SAA must be away from incompatible materials and in a location that minimizes the risk of tipping or breakage.[19] Use secondary containment for all liquid waste containers.[19]
III. Final Disposal:
-
EHS Coordination: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[12][19][20]
-
Container Limits: Be aware of the volume limits for hazardous waste accumulation in your laboratory's SAA and request a pickup from EHS as soon as containers are full or according to your institution's schedule.[19][22]
IV. Empty Container Disposal:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[19]
-
For containers of highly toxic chemicals, it is best practice to collect the first three rinses as hazardous waste.[19]
-
After appropriate rinsing, the container can be managed according to your institution's specific procedures for empty chemical containers.
The Scientific Rationale: Causality in Disposal Choices
The procedures outlined above are grounded in established principles of chemical safety and environmental protection.
-
Segregation of Halogenated Waste: Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts like dioxins.[6] Mixing them with non-halogenated waste complicates the disposal process and increases costs.
-
Sealed Containers: Quinoxaline derivatives can be volatile, and keeping containers sealed minimizes the release of potentially harmful vapors into the laboratory atmosphere, protecting researchers from chronic exposure.[19][20]
-
Secondary Containment: The use of secondary containment for liquid waste is a crucial preventative measure. In the event of a primary container failure, it contains the hazardous material, preventing a large-scale spill and environmental contamination.[19]
-
EHS Involvement: EHS professionals are trained in hazardous waste regulations and have the expertise to ensure that waste is managed and disposed of in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[23]
By adhering to this comprehensive disposal plan, you contribute to a safer research environment, protect our ecosystem, and uphold the principles of responsible scientific practice.
References
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2-Chloro-8-iodoquinoxaline.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline.
- Benchchem. (n.d.). Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Fisher Scientific. (2025). Safety Data Sheet: (Trifluoromethoxy)benzene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: (Trifluoromethoxy)benzene, 99+%.
- Fisher Scientific. (2011). Safety Data Sheet: Quinoxaline.
- Fisher Scientific. (2025). Safety Data Sheet: 2,3,6-Trimethylquinoxaline.
- Angene Chemical. (2025). Safety Data Sheet: 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.
- Fisher Scientific. (2008). Safety Data Sheet: 4-(Trifluoromethoxy)aniline.
- Apollo Scientific. (2023). Quinoxaline Safety Data Sheet.
- PubMed. (1978). Interaction Between Synthetic Analogues of Quinoxaline Antibiotics and Nucleic Acids.
- AFG Bioscience LLC. (n.d.). Safety Data Sheet: 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Quinoxaline, 2,3-dichloro-.
- MDPI. (2022). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- PubMed. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- Bentham Science. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
- PubMed Central. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
Sources
- 1. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. afgsci.com [afgsci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 20. research.columbia.edu [research.columbia.edu]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 23. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
